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Cellooctaose

Cat. No.: B1365227
M. Wt: 1315.1 g/mol
InChI Key: RUJILUJOOCOSRO-UNLXIWHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cellooctaose is a specific oligosaccharide composed of eight glucose monomers linked by β(1→4) glycosidic bonds, making it a well-defined segment of the cellulose polymer . With the molecular formula C₄₈H₈₂O₄₁ and a molar mass of 1315.14 g/mol, it serves as a critical tool in glycoscience research . This compound acts as a substrate for enzymatic studies, particularly for beta-glucosidase (E.C. 3.2.1.21) and other cellulolytic enzymes . Its primary research value lies in modeling cellulose breakdown and fermentation processes; for instance, this compound provides a controlled growth platform for recombinant microbial strains like Lactococcus lactis , which can be engineered to secrete enzymes that metabolize it into products such as L-lactic acid . Furthermore, as a cellodextrin, it can be hydrolyzed by β-glucosidase to yield glucose, making it essential for investigating the mechanisms of cellulose degradation and conversion in biofuels and biorefining . The first chemical synthesis of this compound was achieved via a convergent synthetic method, highlighting its importance in synthesizing cellulose analogs with a defined degree of polymerization . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H82O41 B1365227 Cellooctaose

Properties

Molecular Formula

C48H82O41

Molecular Weight

1315.1 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1

InChI Key

RUJILUJOOCOSRO-UNLXIWHUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H]([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Cellooctaose: A Technical Guide to its Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose is a linear oligosaccharide composed of eight β-(1→4) linked D-glucose units. As a member of the cellodextrin family, it is a fundamental structural component of cellulose, the most abundant biopolymer on Earth. The study of this compound and other cellooligosaccharides is crucial for understanding cellulose degradation by cellulolytic enzymes, which has significant applications in biofuel production, biorefining, and the food industry. Furthermore, cellooligosaccharides are being investigated for their potential prebiotic properties and roles in gut microbiota modulation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of this compound.

Chemical Structure and Properties

This compound is a well-defined oligosaccharide with the chemical formula C₄₈H₈₂O₄₁. Its structure consists of eight D-glucopyranose units joined by β-(1→4) glycosidic bonds. The repeating disaccharide unit is cellobiose.

Chemical structure of Cellohexaose, adaptable for this compound by extending the chain

Figure 1. The 2D chemical structure of Cellohexaose, a shorter analogue of this compound. This compound has two additional β-(1→4) linked glucose units extending the chain.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₈H₈₂O₄₁[1]
Molecular Weight 1315.14 g/mol [1]
CAS Number 120434-20-0[1]
Appearance White to off-white powder
Solubility Soluble in water
General Class Oligosaccharide, Cellodextrin

Experimental Protocols

Chemical Synthesis of this compound

The first chemical synthesis of this compound was achieved through a convergent synthetic method. This approach involves the synthesis of a protected cellotetraose donor and a protected cellotetraose acceptor, which are then coupled to form the protected this compound. Subsequent deprotection yields the final product.[1]

Materials:

  • Protected cellotetraosyl donor (e.g., with a suitable leaving group)

  • Protected cellotetraosyl acceptor (e.g., with a free hydroxyl group at C4)

  • Anhydrous solvents (e.g., dichloromethane, toluene)

  • Glycosylation promoter (e.g., a Lewis acid)

  • Reagents for deprotection:

    • For pivaloyl groups: Selenium dioxide in acetic acid

    • For allyl groups: A suitable palladium catalyst

    • For benzyl groups: Hydrogen gas with a palladium catalyst (e.g., Pd(OH)₂/C)

    • For acetyl groups: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol/dichloromethane

Protocol:

  • Glycosylation: a. Dissolve the protected cellotetraosyl donor and acceptor in an anhydrous solvent under an inert atmosphere (e.g., argon). b. Add the glycosylation promoter at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction and purify the protected this compound derivative by column chromatography.[1]

  • Deprotection: a. Sequentially remove the protecting groups using the appropriate reagents and conditions. The order of deprotection will depend on the specific protecting groups used in the synthesis.[1] b. After each deprotection step, the intermediate product should be purified to ensure the complete removal of reagents and byproducts.

  • Final Purification: a. The fully deprotected this compound can be purified by size-exclusion chromatography or precipitation. b. To aid in purification and structural confirmation, the final product can be fully acetylated to form this compound hexacosaacetate, which is more amenable to chromatographic purification. The acetyl groups can then be removed to yield pure this compound.[1]

Enzymatic Preparation of this compound

This compound can also be prepared by the controlled enzymatic hydrolysis of cellulose. This method offers a more environmentally friendly alternative to chemical synthesis.[2][3][4][5]

Materials:

  • Cellulose source (e.g., microcrystalline cellulose, pretreated bamboo biomass)[2]

  • Cellulase enzyme mixture

  • β-glucosidase inhibitor (optional, to prevent hydrolysis of cellobiose and other small oligosaccharides)[2]

  • Buffer solution (e.g., citrate buffer, pH 4.5-5.0)

  • Quenching agent (e.g., sodium carbonate solution to raise the pH and inactivate the enzyme)

  • Filtration and chromatography equipment for purification.

Protocol:

  • Hydrolysis: a. Prepare a suspension of the cellulosic substrate in the buffer solution at a defined concentration (e.g., 5-15% w/v).[2] b. Add the cellulase preparation and, if necessary, the β-glucosidase inhibitor. c. Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-55 °C) with constant stirring for a specific duration (e.g., 4-24 hours). The reaction time will influence the degree of polymerization of the resulting cellooligosaccharides.[2]

  • Reaction Termination and Separation: a. Stop the reaction by adding a quenching agent to inactivate the cellulase. b. Separate the soluble cellooligosaccharides from the insoluble cellulose residue by centrifugation or filtration.

  • Purification: a. The soluble fraction containing a mixture of cellooligosaccharides can be further purified to isolate this compound. b. Techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for this purpose.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oligosaccharides like this compound.[6][7][8][9][10]

Sample Preparation:

  • Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent, typically deuterium oxide (D₂O).

  • For some experiments, it may be beneficial to use a co-solvent or work at an elevated temperature to improve resolution.[5]

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

  • 1D ¹H NMR: Provides information on the proton chemical shifts and coupling constants, which are characteristic of the glucose residues and their linkages.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within each glucose residue, allowing for the assignment of the spin systems.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.[6][10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the glycosidic linkages between the glucose units.[6]

  • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for assigning all protons of a given glucose residue starting from the anomeric proton.[10]

Signaling Pathways and Experimental Workflows

While a specific signaling pathway directly involving this compound is not well-defined, cellooligosaccharides are known to be involved in the general pathway of cellulose degradation by microorganisms. They can also act as signaling molecules in plant-microbe interactions. The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Cellooctaose_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_application Downstream Applications chem_syn Chemical Synthesis (Convergent Method) chromatography Column Chromatography (e.g., Size Exclusion, HPLC) chem_syn->chromatography enz_syn Enzymatic Preparation (Cellulose Hydrolysis) enz_syn->chromatography nmr NMR Spectroscopy (1D ¹H, 2D COSY, HSQC, HMBC) chromatography->nmr ms Mass Spectrometry (e.g., ESI-MS) chromatography->ms bio_studies Biological Studies (e.g., Prebiotic Activity) nmr->bio_studies ms->bio_studies

Caption: Workflow for this compound Synthesis and Characterization.

Conclusion

This compound serves as an important model compound for studying cellulose structure and enzymatic degradation. Its synthesis, either through chemical or enzymatic routes, provides valuable material for research in biofuels, food science, and gut health. The detailed structural analysis, primarily through NMR spectroscopy, is essential for confirming its identity and purity. As research into the biological roles of oligosaccharides continues to expand, a thorough understanding of the properties and methodologies associated with this compound will be increasingly valuable to the scientific community.

References

Cellooctaose: From Discovery to its Role as a Putative Signaling Molecule in Nature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellooctaose, a β-1,4-linked linear octamer of glucose, is a significant yet often overlooked cello-oligosaccharide. While its existence as a product of cellulose degradation is known, its specific discovery, natural abundance, and biological roles are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its discovery, natural occurrence, methods for its isolation and analysis, and its potential role in intercellular signaling, particularly as a Damage-Associated Molecular Pattern (DAMP) in plants. This document is intended to serve as a foundational resource for researchers in carbohydrate chemistry, plant biology, and drug development, providing detailed experimental protocols and conceptual frameworks to guide future research.

Discovery and Natural Occurrence

The discovery of cello-oligosaccharides is intrinsically linked to the study of cellulose, the most abundant biopolymer on Earth. While the chemical synthesis of this compound was first reported in 1996, its identification in a natural context stems from research into the enzymatic and acid-catalyzed breakdown of cellulosic materials.

First Identification in a Natural Context

The first definitive identification of cello-oligosaccharides (up to cellotetraose) in a natural, biological context was reported in the apoplastic fluid of auxin-treated pea stems. This finding was significant as it demonstrated that these molecules exist in planta and are not merely artifacts of harsh laboratory-based hydrolysis of cellulose. While this seminal study did not specifically identify this compound, it laid the groundwork for understanding the natural occurrence of this class of molecules.

This compound, as part of the broader family of cellodextrins, is primarily produced during the enzymatic degradation of cellulose by cellulolytic microorganisms.[1] This process is a cornerstone of the global carbon cycle. In anaerobic bacteria, complex enzyme structures known as cellulosomes break down crystalline cellulose into smaller, soluble cellodextrins, including this compound, which are then utilized as an energy source.[1]

Quantitative Abundance in Natural Systems

Quantitative data on the natural abundance of this compound is scarce due to its transient nature as an intermediate in cellulose degradation. However, studies on the enzymatic hydrolysis of cellulosic biomass provide insights into its potential concentrations. For instance, enzymatic treatment of red grape marc has been shown to produce a range of cello-oligosaccharides. While this particular study quantified cellobiose, cellotriose, and cellopentaose, the methodology is applicable for the quantification of this compound.[2] Another study on the enzymatic synthesis of short-chain cello-oligosaccharides (up to DP6) provides a baseline for the expected distribution of these oligomers.[3][4]

The following table summarizes the quantitative data on the production of various cello-oligosaccharides from different sources. It is important to note that these are generated concentrations from specific experimental setups and not direct measurements from a natural, undisturbed environment.

Cello-oligosaccharideSource MaterialProduction MethodConcentrationReference
Cellobiose (DP2)Red Grape MarcEndoglucanase Treatment (400 units/g)~1500 mg/L[2]
Cellotriose (DP3)Red Grape MarcEndoglucanase Treatment (400 units/g)~2500 mg/L[2]
Cellopentaose (DP5)Red Grape MarcEndoglucanase Treatment (400 units/g)~1000 mg/L[2]
Cello-oligosaccharides (DP3-6)Sucrose and GlucoseEnzymatic Synthesis (Glycoside Phosphorylases)93 g/L (total)[3][4]
- Cellotriose (DP3)33 wt% of total[3][4]
- Cellotetraose (DP4)34 wt% of total[3][4]
- Cellopentaose (DP5)24 wt% of total[3][4]
- Cellohexaose (DP6)9 wt% of total[3][4]

Experimental Protocols

The isolation, purification, and analysis of this compound from natural sources or from the controlled hydrolysis of cellulose require a multi-step approach. The following protocols are synthesized from established methodologies for the analysis of cellodextrins.

Production of Cello-oligosaccharides from Cellulose

Objective: To generate a mixture of cello-oligosaccharides, including this compound, from a cellulosic starting material.

Method: Enzymatic Hydrolysis

  • Substrate Preparation: Start with a purified cellulose source such as Avicel or pretreated lignocellulosic biomass.

  • Enzyme Cocktail: Utilize a commercial cellulase mixture, which typically contains endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. The activity of β-glucosidase can be partially inhibited to prevent the complete breakdown of cello-oligosaccharides to glucose.

  • Hydrolysis Conditions:

    • Substrate concentration: 5-10% (w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Enzyme loading: Varies depending on the enzyme preparation and substrate. A typical starting point is 10-20 Filter Paper Units (FPU) per gram of cellulose.

    • Temperature: 45-50°C.

    • Incubation time: 24-72 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

  • Clarification: Centrifuge the reaction mixture to pellet the remaining insoluble cellulose. The supernatant will contain the soluble cello-oligosaccharides.

Isolation and Purification of this compound

Objective: To separate this compound from the mixture of cello-oligosaccharides.

Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC techniques are suitable for the separation of cello-oligosaccharides:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the analysis of carbohydrates.

    • Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac series).

    • Eluent: A gradient of sodium hydroxide and sodium acetate.

    • Detection: Pulsed Amperometric Detection.

  • Hydrophilic Interaction Chromatography (HILIC):

    • Column: A column with a hydrophilic stationary phase (e.g., amide- or amine-bonded silica).

    • Eluent: A gradient of acetonitrile and water.

    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Porous Graphitized Carbon Liquid Chromatography (PGC-LC):

    • Column: A porous graphitized carbon column.

    • Eluent: A gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid.

    • Detection: RI or ELSD.

General Protocol for Preparative HPLC:

  • Sample Preparation: Filter the supernatant from the hydrolysis step through a 0.22 µm filter.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Fraction Collection: Collect fractions based on the retention time of this compound, which needs to be determined using standards if available, or inferred from the elution profile of the homologous series of cellodextrins.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated this compound.

  • Desalting (if necessary): If salts from the buffer or mobile phase are present, they can be removed by size-exclusion chromatography or dialysis.

Workflow for Isolation and Analysis of this compound

experimental_workflow cluster_production Production of Cello-oligosaccharides cluster_purification Isolation and Purification cellulose Cellulose Source (e.g., Avicel, Biomass) hydrolysis Enzymatic Hydrolysis (Cellulase Cocktail) cellulose->hydrolysis termination Reaction Termination (Heat Inactivation) hydrolysis->termination clarification Clarification (Centrifugation) termination->clarification supernatant Supernatant with Cello-oligosaccharides clarification->supernatant hplc Preparative HPLC (e.g., HILIC, PGC-LC) supernatant->hplc fractions Fraction Collection hplc->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check desalting Desalting purity_check->desalting This compound Purified this compound desalting->this compound

Caption: Workflow for the production and purification of this compound.

This compound as a Potential Signaling Molecule

There is a growing body of evidence that oligosaccharides derived from the breakdown of plant and microbial cell walls can act as signaling molecules, regulating plant growth, development, and defense responses.[1] These molecules are often referred to as "oligosaccharins".

Cello-oligosaccharides as Damage-Associated Molecular Patterns (DAMPs)

When plants are attacked by pathogens, the pathogens often secrete cell wall-degrading enzymes to facilitate invasion.[5] This enzymatic activity releases fragments of the plant's own cell wall, which can then be recognized by the plant as a sign of damage. These self-derived elicitors are known as Damage-Associated Molecular Patterns (DAMPs).

Studies have shown that cello-oligosaccharides, specifically cellobiose and cellotriose, can act as DAMPs in the model plant Arabidopsis thaliana.[6] These molecules trigger a range of defense-like responses, including the production of reactive oxygen species (ROS), a transient influx of calcium ions, and the activation of defense-related genes through WRKY transcription factors.[6] In rice, specific hemicellulose-derived oligosaccharides (a trisaccharide and a tetrasaccharide) are recognized by an immune complex involving OsCERK1 and OsCEBiP, triggering an immune response against the rice blast fungus Magnaporthe oryzae.[7]

While direct evidence for the signaling role of this compound is still emerging, it is highly plausible that it also functions as a DAMP, potentially with a distinct signaling outcome compared to shorter cello-oligosaccharides. The degree of polymerization of oligosaccharides is known to be a critical factor in their biological activity.

A Putative Signaling Pathway for Cello-oligosaccharides

The perception of cello-oligosaccharides at the cell surface initiates a signaling cascade that leads to the activation of downstream defense responses. A simplified model of this pathway is presented below.

signaling_pathway cluster_perception Perception at the Cell Surface cluster_transduction Signal Transduction cluster_response Downstream Responses pathogen Pathogen Attack cwde Cell Wall Degrading Enzymes (CWDEs) pathogen->cwde cellulose Plant Cell Wall (Cellulose) cwde->cellulose degrades co Cello-oligosaccharides (e.g., this compound) cellulose->co releases prr Pattern Recognition Receptor (PRR) (e.g., CERK1) co->prr binds to ca_influx Ca²⁺ Influx prr->ca_influx ros Reactive Oxygen Species (ROS) Production prr->ros mapk MAPK Cascade Activation prr->mapk wrky WRKY Transcription Factor Activation mapk->wrky defense_genes Defense Gene Expression wrky->defense_genes defense_response Immune Response defense_genes->defense_response

Caption: Putative signaling pathway for cello-oligosaccharide-mediated defense activation in plants.

Future Directions and Applications

The study of this compound and other long-chain cello-oligosaccharides is a promising area of research with potential applications in agriculture and medicine.

  • Agriculture: A better understanding of how plants perceive and respond to cello-oligosaccharides of different lengths could lead to the development of novel biopesticides or plant defense activators. These could be used to prime plants against pathogen attack, enhancing their natural immunity.

  • Drug Development: Oligosaccharides have a wide range of biological activities and are being investigated for their potential as therapeutics. The specific interactions of this compound with cellular receptors could be explored for the development of new drugs, for example, as modulators of the immune system.

Further research is needed to:

  • definitively identify the first isolation of this compound from a natural source.

  • quantify the concentration of this compound in various natural environments, particularly at the plant-microbe interface.

  • elucidate the specific receptors and signaling components involved in the perception of this compound.

  • determine if the biological activity of cello-oligosaccharides is dependent on their degree of polymerization, and if so, what the optimal length is for specific responses.

Conclusion

This compound is more than just an intermediate in cellulose degradation; it is a molecule at the intersection of carbon cycling, plant-microbe interactions, and potentially, novel biotechnological applications. While much remains to be discovered, the framework presented in this guide provides a solid foundation for future research into this fascinating oligosaccharide. The detailed protocols and conceptual models are intended to empower researchers to further unravel the complexities of this compound and its role in the natural world.

References

Cellooctaose: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose, a linear oligosaccharide composed of eight β-(1→4) linked D-glucose units, represents a significant molecule of interest in various scientific domains, including biochemistry, carbohydrate chemistry, and drug delivery. As a constituent of the broader class of cellodextrins, it serves as a soluble model compound for cellulose, the most abundant biopolymer on Earth. Understanding the intricate physical and chemical properties of this compound is paramount for its application in fields ranging from enzymology to materials science and targeted drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its potential role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its polymeric nature, the presence of numerous hydroxyl groups, and the β-(1→4) glycosidic linkages that define its structure. While extensive quantitative data for this compound is not as readily available as for its smaller counterparts or the parent polymer, cellulose, the following table summarizes its key known and extrapolated properties.

PropertyValueExperimental Context / Notes
Molecular Formula C₄₈H₈₂O₄₁Calculated from the repeating glucose unit (C₆H₁₀O₅) with the addition of a water molecule at the terminus.
Molecular Weight 1315.14 g/mol [1][2]
Appearance White to off-white powderTypically observed for purified oligosaccharides.
Solubility
WaterSoluble[2] Qualitative assessment. Quantitative solubility is expected to be lower than smaller cellooligosaccharides.
DMSOSolubleDimethyl sulfoxide is a known solvent for cellulose and its derivatives, suggesting solubility for this compound.[3][4][5]
EthanolSparingly soluble to insolubleSolubility of cellooligosaccharides in ethanol decreases with increasing degree of polymerization.
Melting Point Decomposes before meltingSimilar to cellulose, this compound is expected to decompose at high temperatures rather than exhibiting a sharp melting point. The decomposition temperature for cellulose is in the range of 260-270 °C.[6][7]
Optical Rotation Dextrorotatory (+)As a carbohydrate composed of D-glucose units, a positive specific rotation is expected.[8][9][10][11][12] The exact value is dependent on concentration, temperature, and wavelength of light used.[9][10][11][12]

Experimental Protocols

Precise characterization of this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its concentration in solution, particularly in enzymatic hydrolysis studies.

HPLC_Workflow sample This compound Sample dissolution Dissolve in Mobile Phase (e.g., ultrapure water) sample->dissolution filtration Filter through 0.22 µm syringe filter dissolution->filtration hplc_system HPLC System Column: Carbohydrate Analysis Column (e.g., Aminex HPX-87P) Mobile Phase: Isocratic, e.g., Ultrapure Water Flow Rate: e.g., 0.6 mL/min Column Temperature: e.g., 80-85 °C Detector: Refractive Index (RI) Detector filtration->hplc_system:f0 Inject chromatogram Obtain Chromatogram hplc_system:f5->chromatogram Detect integration Integrate Peak Area chromatogram->integration quantification Quantify using a Standard Curve integration->quantification

Caption: Workflow for HPLC analysis of this compound.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of high-purity this compound standard in the mobile phase (e.g., 10 mg/mL in ultrapure water).

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

    • Dissolve the experimental sample containing this compound in the mobile phase to an expected concentration within the standard curve range.

    • Filter all standard and sample solutions through a 0.22 µm syringe filter before injection to remove particulate matter.[1]

  • HPLC System and Conditions:

    • Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P or equivalent, is suitable for separating cellooligosaccharides.

    • Mobile Phase: Isocratic elution with ultrapure water is a common mobile phase.

    • Flow Rate: A typical flow rate is 0.6 mL/min.

    • Column Temperature: Maintain the column at an elevated temperature, typically 80-85 °C, to improve peak resolution and reduce viscosity.

    • Detector: A Refractive Index (RI) detector is commonly used for carbohydrate analysis as they lack a strong UV chromophore.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Record the chromatograms for the standards and samples.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the experimental sample by interpolating its peak area on the standard curve.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹³C NMR spectroscopy is a powerful tool for confirming the structure of this compound, including the anomeric configuration of the glycosidic bonds and the identity of the carbon skeleton.

Caption: Workflow for ¹³C NMR analysis of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Ensure complete dissolution, gentle warming may be required.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

    • Experiment: A standard proton-decoupled ¹³C NMR experiment is performed.

    • Temperature: Maintain a constant temperature, typically 25 °C.

    • Reference: Use an internal or external reference standard for chemical shift calibration (e.g., 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆).

    • Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can be several thousand for ¹³C NMR due to its low natural abundance.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, and baseline correction.

    • Assign the chemical shifts of the carbon atoms. The anomeric carbon (C1) signals are typically found in the 95-105 ppm region, with the β-anomer appearing downfield of the α-anomer. The other ring carbons (C2-C5) resonate in the 70-80 ppm region, and the C6 carbon appears around 60-65 ppm.

Potential Signaling Pathways

Recent research has highlighted that cellooligomers, the breakdown products of cellulose, can act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering defense responses. While direct evidence for this compound signaling in mammalian cells is limited, it is plausible that it could interact with Pattern Recognition Receptors (PRRs) on immune cells, similar to other complex carbohydrates.

DAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (DAMP) PRR Pattern Recognition Receptor (PRR) (e.g., Toll-like Receptor) This compound->PRR Binds to Adapter Adapter Proteins (e.g., MyD88) PRR->Adapter Recruits Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Adapter->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Cytokine Production, Inflammatory Response) Gene_Expression->Cellular_Response Leads to

References

The Pivotal Role of Cello-octaose in Plant Cell Wall Integrity and Defense Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic and complex structure crucial for growth, development, and defense. Emerging evidence highlights the role of oligosaccharides derived from cell wall polymers as potent signaling molecules, or "oligosaccharins," that regulate various physiological processes. Among these, cello-oligosaccharides, linear chains of β-1,4-linked glucose residues, are gaining attention for their function as damage-associated molecular patterns (DAMPs). This technical guide provides an in-depth exploration of the biological role of a specific cello-oligosaccharide, cello-octaose, in the context of the plant cell wall. While direct research on cello-octaose is nascent, this guide synthesizes current knowledge on related cello-oligosaccharides to infer its putative functions, signaling pathways, and experimental investigation methodologies.

Introduction: The Plant Cell Wall as a Source of Signaling Molecules

The plant cell wall, primarily composed of cellulose, hemicellulose, and pectin, is not merely a passive structural barrier but a sensory interface with the extracellular environment.[1][2][3] Enzymatic degradation of these polysaccharides during processes such as cell growth, pathogen attack, or mechanical wounding releases a variety of oligosaccharides.[4][5] Certain of these oligosaccharides, at nanomolar to micromolar concentrations, can elicit profound biological responses, including the activation of defense mechanisms and modulation of growth and development.[4][5]

Cello-oligosaccharides, including cello-octaose, are fragments of cellulose, the most abundant biopolymer on Earth and the primary structural component of plant cell walls.[6] While shorter cello-oligosaccharides like cellobiose have been shown to act as DAMPs, triggering defense-like responses, the specific role of longer-chain oligomers such as cello-octaose is an active area of investigation.[7] This guide will delve into the known functions of cello-oligosaccharides to build a comprehensive picture of the potential biological significance of cello-octaose.

Cello-octaose: A Putative Damage-Associated Molecular Pattern (DAMP)

Damage to the plant cell wall, whether through mechanical means or pathogen-derived enzymes, can release cello-oligosaccharides into the apoplast. These molecules can be perceived by the plant as indicators of compromised cell wall integrity, thus functioning as DAMPs.

Evidence from Shorter Cello-oligosaccharides

Studies on cellobiose, a disaccharide of glucose and the repeating unit of cellulose, have demonstrated its ability to elicit defense responses in plants.[7] Treatment of Arabidopsis thaliana with cellobiose has been shown to induce the expression of defense-related genes, such as WRKY30, and trigger a rapid, transient increase in intracellular calcium levels.[7] This suggests the presence of a specific perception and signaling pathway for cello-oligosaccharides. Given the structural similarity, it is plausible that cello-octaose, as a longer polymer, could also be recognized as a DAMP, potentially with different binding affinities or eliciting responses of varying magnitudes.

Putative Signaling Pathway of Cello-octaose

Based on the signaling mechanisms of other oligosaccharins and the initial findings with cellobiose, a putative signaling pathway for cello-octaose can be proposed. This pathway likely involves perception at the cell surface, transduction of the signal into the cell, and activation of downstream responses.

Cell Surface Perception

The perception of oligosaccharide signals typically occurs at the plasma membrane by receptor-like kinases (RLKs) or receptor-like proteins (RLPs).[8][9] These receptors possess an extracellular domain for ligand binding, a transmembrane domain, and an intracellular kinase domain (in the case of RLKs) that initiates a signaling cascade.[8][9] While a specific receptor for cello-octaose has not yet been identified, it is hypothesized that a lectin-like extracellular domain, capable of recognizing specific carbohydrate structures, would be involved.

Intracellular Signal Transduction

Upon binding of cello-octaose to its putative receptor, a series of intracellular events is likely initiated. Key components of this signal transduction cascade may include:

  • Receptor-like cytoplasmic kinases (RLCKs): These kinases associate with the intracellular domain of RLKs and are crucial for relaying the signal downstream.[9]

  • Calcium signaling: As observed with cellobiose, a rapid influx of calcium ions (Ca2+) into the cytosol is a likely early event in the signaling pathway.[7] This calcium signature can then be decoded by various calcium-binding proteins to activate further downstream components.

  • Mitogen-activated protein kinase (MAPK) cascades: MAPK cascades are common signaling modules in plants that amplify and transduce extracellular signals into cellular responses, including the activation of transcription factors.[8]

  • Reactive Oxygen Species (ROS) production: A burst of ROS is a hallmark of plant defense signaling and can be triggered by various elicitors, including oligosaccharides.

Downstream Responses

The culmination of the cello-octaose signaling cascade is expected to be the activation of various defense and developmental responses, including:

  • Gene expression changes: Activation of transcription factors leading to the upregulation of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, enzymes involved in phytoalexin biosynthesis, and cell wall reinforcement proteins.[7]

  • Phytohormone signaling: Crosstalk with major defense-related phytohormone pathways, such as those of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).

  • Cell wall reinforcement: Increased deposition of callose and lignin to strengthen the cell wall and prevent further pathogen ingress.

A proposed signaling pathway for cello-octaose is depicted in the following diagram:

Cellooctaose_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_responses Cellular Responses Cellooctaose Cello-octaose (DAMP) Receptor Putative Receptor (RLK/RLP) This compound->Receptor RLCK RLCK Receptor->RLCK Ca_ion Ca²⁺ Influx RLCK->Ca_ion MAPK MAPK Cascade RLCK->MAPK ROS ROS Burst Ca_ion->ROS TFs Transcription Factors (e.g., WRKYs) MAPK->TFs ROS->TFs Gene_Expression Defense Gene Expression TFs->Gene_Expression Hormone Phytohormone Signaling Gene_Expression->Hormone Wall Cell Wall Reinforcement Gene_Expression->Wall PR_Proteins PR Proteins & Phytoalexins Gene_Expression->PR_Proteins

Caption: Putative signaling pathway of cello-octaose in plant cells.

Quantitative Data on Cello-oligosaccharide Effects

While specific quantitative data for cello-octaose is limited, studies on other cello-oligosaccharides provide a basis for expected dose-dependent responses.

OligosaccharidePlant SystemConcentrationObserved EffectReference
CellobioseArabidopsis thaliana seedlings1 mM60% reduction in WRKY30 expression with EGTA pre-treatment[7]
CellobioseArabidopsis thaliana seedlings1 mMPeak intracellular calcium elevation at 100 seconds[7]
Cello-oligosaccharides (DP 2-4)Pea stemsN/AIncreased solubilization in the apoplast with auxin treatment[10]

Note: DP refers to the Degree of Polymerization.

Experimental Protocols

Investigating the biological role of cello-octaose requires a combination of biochemical, molecular, and physiological assays.

Enzymatic Generation of Cello-octaose

Cello-octaose can be produced by the controlled enzymatic hydrolysis of cellulose.

Protocol:

  • Substrate Preparation: Start with a pure cellulose source, such as Avicel or regenerated amorphous cellulose.

  • Enzyme Selection: Utilize a cellulase preparation with endo-β-1,4-glucanase activity and low β-glucosidase activity to prevent complete hydrolysis to glucose. Commercial cellulase preparations may require purification to remove β-glucosidase.

  • Hydrolysis Reaction:

    • Suspend the cellulose substrate in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Add the cellulase enzyme at a predetermined concentration.

    • Incubate the reaction at an optimal temperature (e.g., 50°C) with gentle agitation.

    • Monitor the reaction over time by taking aliquots and analyzing the soluble oligosaccharides.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).

  • Purification of Cello-octaose:

    • Centrifuge the reaction mixture to remove insoluble cellulose.

    • Fractionate the supernatant containing the cello-oligosaccharides using size-exclusion chromatography (SEC) or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

    • Collect the fractions corresponding to cello-octaose and confirm their identity using mass spectrometry.

Cellooctaose_Generation Cellulose Cellulose Substrate Hydrolysis Enzymatic Hydrolysis Cellulose->Hydrolysis Enzyme Endoglucanase Enzyme->Hydrolysis Termination Reaction Termination Hydrolysis->Termination Purification Chromatographic Purification (SEC or HPAEC-PAD) Termination->Purification This compound Pure Cello-octaose Purification->this compound

Caption: Experimental workflow for the enzymatic generation of cello-octaose.

Gene Expression Analysis by qRT-PCR

Protocol:

  • Plant Material and Treatment: Grow plant seedlings (e.g., Arabidopsis thaliana) in sterile liquid or on solid medium. Treat the seedlings with a specific concentration of cello-octaose or a mock solution.

  • RNA Extraction: Harvest tissue at various time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target defense genes (e.g., WRKY30, PR1) and a reference gene for normalization (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Calcium Imaging

Protocol:

  • Plant Material: Use plants expressing a genetically encoded calcium sensor (e.g., aequorin or GCaMP).

  • Microscopy: Mount the plant tissue (e.g., root or leaf) on a confocal or fluorescence microscope.

  • Treatment and Imaging: Perfuse the tissue with a solution containing cello-octaose while continuously recording the fluorescence signal from the calcium sensor.

  • Data Analysis: Quantify the changes in fluorescence intensity over time to measure the relative changes in intracellular calcium concentration.

Conclusion and Future Perspectives

While direct evidence for the specific biological role of cello-octaose in plant cell walls is still emerging, the established function of shorter cello-oligosaccharides as DAMPs provides a strong foundation for its putative role in plant defense signaling. It is highly probable that cello-octaose, released upon cell wall damage, is perceived by cell surface receptors, triggering a signaling cascade that leads to the activation of defense responses.

Future research should focus on:

  • Identifying the specific receptor(s) for cello-octaose and other cello-oligosaccharides.

  • Elucidating the complete signaling pathway , from perception to downstream gene activation.

  • Determining the structure-activity relationship of cello-oligosaccharides of varying lengths.

  • Investigating the in vivo relevance of cello-octaose signaling in plant-pathogen interactions.

A deeper understanding of the role of cello-octaose and other cello-oligosaccharides holds significant potential for the development of novel strategies to enhance plant immunity and disease resistance in agriculture. Furthermore, for drug development professionals, the specific recognition of these oligosaccharides by plant receptors could inspire the design of new bioactive molecules targeting carbohydrate-binding proteins.

References

An In-Depth Technical Guide to the Enzymatic Degradation of Cellooctaose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellooctaose, a soluble cello-oligosaccharide, serves as a crucial model substrate for elucidating the complex mechanisms of cellulose breakdown. Understanding its enzymatic degradation is paramount for advancements in biofuel production, biorefineries, and the development of novel therapeutics targeting carbohydrate-active enzymes. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, detailing the synergistic action of cellulolytic enzymes, quantitative kinetic data, and standardized experimental protocols. Visualizations of the degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the core processes.

Introduction

Cellulose, the most abundant biopolymer on Earth, is a linear chain of β-(1→4) linked D-glucose units. Its crystalline structure renders it highly resistant to degradation. The enzymatic hydrolysis of cellulose is a critical process in nature and various industrial applications. This process is carried out by a consortium of enzymes collectively known as cellulases. This compound, an oligosaccharide consisting of eight glucose units, represents a soluble, well-defined substrate that allows for detailed kinetic and mechanistic studies of individual cellulase components and their synergistic interactions. This guide will focus on the enzymatic degradation of this compound by the key cellulase classes: endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.

The Enzymatic Players in this compound Degradation

The complete enzymatic hydrolysis of this compound to glucose is a multi-step process requiring the coordinated action of several types of cellulases.[1]

  • Endo-β-1,4-glucanases (EGs) (EC 3.2.1.4): These enzymes act randomly on the internal β-1,4-glycosidic bonds of the this compound chain.[2] This action breaks the long oligosaccharide into smaller, more manageable fragments, creating new chain ends for exoglucanases to act upon.

  • Exo-β-1,4-glucanases / Cellobiohydrolases (CBHs) (EC 3.2.1.91): These enzymes act processively on the ends of the cello-oligosaccharide chains.[3] They cleave off cellobiose (a disaccharide of glucose) units from either the reducing or non-reducing end of the substrate.

  • β-Glucosidases (BGs) (EC 3.2.1.21): This class of enzymes completes the degradation process by hydrolyzing the soluble cellobiose and other short-chain cello-oligosaccharides into glucose monomers.

The synergistic interaction between these enzymes is crucial for the efficient breakdown of cellulosic substrates.[2][4][5] Endoglucanases provide more chain ends for exoglucanases to attack, while β-glucosidases relieve the product inhibition of cellobiohydrolases by removing cellobiose.[6]

Quantitative Data on Enzymatic Degradation

The kinetic parameters of cellulases are essential for understanding their efficiency and for designing optimal enzyme cocktails for industrial applications. While comprehensive kinetic data specifically for this compound is dispersed in the literature, the following tables summarize representative kinetic parameters for key cellulase components acting on cello-oligosaccharides.

Table 1: Kinetic Parameters of Endoglucanases on Cello-oligosaccharides

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Trichoderma reesei Endoglucanase ICellopentaose--[7]
Trichoderma reesei Endoglucanase III4'-methylumbelliferyl β-cellotrioside--[8]
Sulfolobus solfataricus EndoglucanaseCello-oligosaccharides (DP≥4)--[9]

Table 2: Kinetic Parameters of Cellobiohydrolases on Cello-oligosaccharides

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Trichoderma reesei Cel7ACellohexaose--[10]
Trichoderma reesei Cel6ACellohexaose->20[11]
Phanerochaete chrysosporium Cel7Do-nitrophenyl-β-D-cellobioside3200-[12]

Note: Kinetic parameters for cellobiohydrolases are often determined on crystalline cellulose or chromogenic substrates. The values for soluble cello-oligosaccharides can vary significantly.

Table 3: Kinetic Parameters of β-Glucosidases on Cellobiose

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Trichoderma reesei QM 9414Cellobiose1.221.14[13]
Aspergillus nigerCellobiose0.239.26 U/ml[14]

Experimental Protocols

Enzymatic Hydrolysis of this compound

Objective: To monitor the degradation of this compound by cellulase enzymes over time.

Materials:

  • This compound

  • Purified endoglucanase, exoglucanase, and β-glucosidase

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Microcentrifuge tubes

  • Water bath or incubator

  • DNS reagent

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in 50 mM sodium acetate buffer (pH 5.0).

  • Prepare stock solutions of the purified enzymes in the same buffer.

  • Set up reaction mixtures in microcentrifuge tubes containing the this compound solution and the desired concentration of a single enzyme or a synergistic mixture of enzymes.

  • Incubate the reaction mixtures at the optimal temperature for the enzymes (e.g., 50°C for Trichoderma reesei cellulases) with gentle agitation.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture and immediately stop the reaction by boiling for 10 minutes or by adding a stop solution (e.g., 1 M NaOH).

  • Analyze the withdrawn samples for the concentration of reducing sugars using the DNS assay and for the distribution of degradation products using HPLC.

Determination of Reducing Sugars by the Dinitrosalicylic Acid (DNS) Method

Objective: To quantify the total amount of reducing sugars produced during the enzymatic hydrolysis of this compound.

Materials:

  • DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, 20 mL of 2 M NaOH, made up to 100 mL with distilled water)

  • Glucose standard solutions (0.1 to 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • To 1 mL of the sample (or glucose standard), add 1 mL of DNS reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes.

  • Add 8 mL of distilled water to the tube and mix well.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Create a standard curve of absorbance versus glucose concentration and use it to determine the concentration of reducing sugars in the samples.

Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different cello-oligosaccharides and glucose produced during the enzymatic degradation of this compound.

Materials:

  • HPLC system equipped with a refractive index (RI) detector.

  • A carbohydrate analysis column (e.g., Aminex HPX-87P or a similar column suitable for oligosaccharide separation).

  • Ultrapure water as the mobile phase.

  • Standards for glucose, cellobiose, cellotriose, cellotetraose, cellopentaose, cellohexaose, celloheptaose, and this compound.

Procedure:

  • Filter the reaction samples through a 0.22 µm syringe filter before injection.

  • Set the column temperature (e.g., 80-85°C) and the flow rate of the mobile phase (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.

  • Inject a known volume of the sample onto the HPLC column.

  • Monitor the elution of the different sugars using the RI detector.

  • Identify and quantify the peaks by comparing their retention times and peak areas to those of the known standards.[15][16][17][18]

Visualization of Degradation Pathways and Workflows

Signaling Pathways and Logical Relationships

The enzymatic degradation of this compound is a sequential process involving the synergistic action of different cellulases. The following diagrams illustrate these relationships.

Enzymatic_Degradation_of_this compound This compound This compound Smaller_Oligosaccharides Smaller Cello-oligosaccharides (e.g., Cellotetraose, Cellotriose) This compound->Smaller_Oligosaccharides Internal Cleavage Cellobiose Cellobiose This compound->Cellobiose Processive Cleavage Endoglucanase Endoglucanase Endoglucanase->this compound Smaller_Oligosaccharides->Cellobiose Processive Cleavage Exoglucanase Exoglucanase Exoglucanase->this compound Exoglucanase->Smaller_Oligosaccharides Glucose Glucose Cellobiose->Glucose Hydrolysis Beta_Glucosidase Beta_Glucosidase Beta_Glucosidase->Cellobiose

Fig. 1: Enzymatic cascade in this compound degradation.
Experimental Workflow

The following diagram outlines the typical experimental workflow for studying the enzymatic degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cellooctaose_Prep Prepare this compound Stock Solution Reaction_Setup Set up Reaction Mixtures Cellooctaose_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Stock Solutions Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Reaction_Stop Stop Reaction Sampling->Reaction_Stop DNS_Assay DNS Assay for Reducing Sugars Reaction_Stop->DNS_Assay HPLC_Analysis HPLC Analysis of Degradation Products Reaction_Stop->HPLC_Analysis

Fig. 2: Workflow for this compound degradation analysis.

Conclusion

The enzymatic degradation of this compound is a model system that provides invaluable insights into the complex process of cellulose hydrolysis. This guide has outlined the key enzymes involved, provided a summary of available quantitative data, and detailed the necessary experimental protocols for its study. The synergistic interplay between endoglucanases, exoglucanases, and β-glucosidases is essential for the complete and efficient conversion of this compound to glucose. Further research focusing on obtaining precise kinetic parameters for the degradation of specific cello-oligosaccharides and optimizing enzyme ratios will be crucial for advancing the industrial application of cellulases in a bio-based economy.

References

A Technical Guide to Cellooctaose Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cellooctaose, a significant oligosaccharide in biofuel and drug delivery research. Due to a notable gap in readily available quantitative data, this document summarizes the existing qualitative information and presents a detailed experimental protocol for determining the precise solubility of this compound in various laboratory solvents.

Core Understanding of this compound Solubility

This compound is an oligosaccharide composed of eight β(1→4) linked D-glucose units. Its solubility is governed by the extensive network of intramolecular and intermolecular hydrogen bonds. For cello-oligosaccharides, water solubility is known to decrease as the degree of polymerization (DP) increases. While shorter cello-oligosaccharides are water-soluble, those with a DP of approximately 8 and higher are generally considered to be insoluble in water.[1]

Solubility Data Summary

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative information. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.

SolventFormulaTypeReported this compound Solubility (at ambient temperature)
WaterH₂OPolar ProticVery low to insoluble (qualitative assessment based on cello-oligosaccharide properties)[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData not available; generally, cello-oligosaccharides up to DP 7 are soluble in DMSO.[1]
Dimethylformamide (DMF)C₃H₇NOPolar AproticData not available.
EthanolC₂H₅OHPolar ProticData not available; generally, the solubility of oligosaccharides decreases with increasing ethanol concentration in aqueous solutions.[2]
MethanolCH₃OHPolar ProticData not available.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a standard method for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, DMSO, DMF, ethanol, methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of high speeds

  • Micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino or specialized carbohydrate column) and detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD), or a UV-Vis spectrophotometer for colorimetric assays.

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The excess is crucial to ensure saturation.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

    • Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C) for a sufficient equilibration time (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

  • Sample Collection and Dilution:

    • Carefully withdraw a precise volume of the clear supernatant using a micropipette without disturbing the pellet.

    • To minimize the risk of precipitation due to temperature changes, it is advisable to pre-warm the pipette tip to the equilibration temperature if possible.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

    • Perform a series of accurate dilutions of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification of Dissolved this compound:

    • Using HPLC-RID/ELSD:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

      • Inject the diluted sample(s) and determine the concentration from the calibration curve.

    • Using a Colorimetric Assay (e.g., DNS Method for reducing sugars):

      • The 3,5-dinitrosalicylic acid (DNS) method can be used to quantify reducing sugars.[3]

      • Prepare a DNS reagent.

      • Mix a small volume of the diluted sample with the DNS reagent and heat the mixture.

      • Measure the absorbance at the appropriate wavelength using a UV-Vis spectrophotometer.

      • Quantify the concentration using a calibration curve prepared with known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factors.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining this compound solubility.

G cluster_prep Solution Preparation cluster_sep Separation cluster_quant Quantification cluster_result Result A Add excess this compound to known volume of solvent B Vortex to mix A->B C Equilibrate in shaker (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D Saturation achieved E Collect & filter supernatant D->E F Prepare serial dilutions E->F G Analyze by HPLC or colorimetric assay F->G H Calculate concentration using calibration curve G->H I Determine Solubility (e.g., in mg/mL) H->I

Caption: Workflow for determining this compound solubility.

References

Three-Dimensional Conformation of Cellooctaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cellooctaose, a linear oligosaccharide consisting of eight β-(1→4) linked D-glucose units, serves as a significant model compound for understanding the structural and functional properties of cellulose. Its three-dimensional conformation is crucial for comprehending its interactions with enzymes, its role in biomass degradation, and its potential applications in drug delivery and materials science. This technical guide provides an in-depth overview of the conformational characteristics of this compound, drawing upon experimental data from related cello-oligosaccharides and computational modeling studies. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations are presented to facilitate further research in this area.

Introduction to the Conformational Landscape of this compound

The three-dimensional structure of this compound, like other β-(1→4) glucans, is primarily defined by the rotational freedom around the glycosidic linkages and the orientation of the exocyclic hydroxymethyl groups. The relatively rigid nature of the glucose rings in their 4C1 chair conformation means that the overall shape of the molecule is dictated by a few key torsional angles. Understanding the preferred values and the energetic landscape of these rotations is fundamental to predicting the behavior of this compound in different environments.

The primary determinants of this compound conformation are:

  • Glycosidic Torsion Angles (Φ and Ψ): The rotation around the C1-O4' bond (Φ) and the O4'-C4' bond (Ψ) of the glycosidic linkage determines the relative orientation of adjacent glucose residues. These angles dictate whether the chain adopts a linear, extended, or a more bent or helical conformation.

  • Exocyclic Hydroxymethyl Group Torsion Angle (ω): The rotation of the C5-C6 bond determines the orientation of the hydroxymethyl group. This is crucial for intramolecular and intermolecular hydrogen bonding patterns, which in turn influence the solubility and interaction with other molecules.

Due to the challenges in synthesizing and crystallizing pure this compound, direct experimental data on its three-dimensional structure is limited. Therefore, much of our understanding is extrapolated from studies on shorter cello-oligosaccharides (e.g., cellobiose, cellotetraose, cellohexaose) and the well-characterized structures of cellulose allomorphs. Computational methods, particularly molecular dynamics simulations, play a pivotal role in exploring the conformational space of this compound in solution.

Data Presentation: Conformational Parameters of Cello-oligosaccharides

The following table summarizes experimentally and computationally determined conformational parameters for cellobiose, cellotetraose, and cellulose. This data provides a basis for understanding the likely conformational preferences of this compound.

MoleculeMethodΦ (°)Ψ (°)ω (°)Reference
Cellobiose X-ray Crystallography38.4-137.9-63.5[PDB ID: 3A0F]
Cellotetraose X-ray Crystallography (in complex with cellulase)~25-45~10-20Not specified[1]
Cellohexaose Molecular Dynamics (in water)~40 ± 10~-140 ± 15Not specified[2][3]
Cellulose Iβ X-ray Fiber Diffraction57.4-115.7-63.2[3]
Cellulose II X-ray Fiber Diffraction46.2-136.8-76.8[4]

Experimental and Computational Protocols

This section provides detailed methodologies for the experimental and computational determination of the three-dimensional conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution conformation of oligosaccharides by providing information on glycosidic linkages, sequence, and through-space proximities of atoms.

3.1.1. Sample Preparation

  • Synthesis and Purification: this compound is synthesized chemically or enzymatically and purified to >95% homogeneity using techniques like size-exclusion chromatography or high-performance liquid chromatography (HPLC).

  • Lyophilization and Deuterium Exchange: The purified sample is lyophilized multiple times from deuterium oxide (D₂O) to replace exchangeable protons (e.g., hydroxyl protons) with deuterium.

  • Sample Dissolution: The lyophilized this compound is dissolved in high-purity D₂O (99.96%) to a final concentration of 1-10 mM in a 5 mm NMR tube.

3.1.2. Data Acquisition

A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is recommended. The following experiments are crucial for conformational analysis:

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and complexity.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each glucose residue, allowing for the assignment of the spin systems.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of each glucose residue, facilitating complete proton assignments.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å). Inter-residue NOEs/ROEs across the glycosidic linkage are critical for determining the Φ and Ψ angles.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for confirming the glycosidic linkage positions.

3.1.3. Data Analysis

  • Spectral Processing: The acquired data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: The proton and carbon resonances for each glucose residue are assigned using the suite of 2D NMR spectra.

  • Conformational Restraints: Inter-residue NOE/ROE intensities are converted into distance restraints. Three-bond J-couplings (³J) across the glycosidic linkage can be related to the Φ and Ψ torsion angles through Karplus-type equations.

  • Structure Calculation: The experimental restraints are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the three-dimensional structure of this compound in the crystalline state.

3.2.1. Crystallization

  • Sample Purity: A highly pure (>98%) and homogenous sample of this compound is required.

  • Screening: Crystallization conditions are screened using vapor diffusion (hanging or sitting drop) methods. A wide range of precipitants (e.g., polyethylene glycols, salts), buffers, and additives are tested at various concentrations and temperatures.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce single, well-diffracting crystals of sufficient size (typically > 0.1 mm in all dimensions).

3.2.2. Data Collection

  • Crystal Mounting and Cryo-protection: A suitable crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage. A cryoprotectant is often required.

  • X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam from a synchrotron or a rotating anode source. The diffraction pattern is recorded on a detector as the crystal is rotated.

3.2.3. Structure Solution and Refinement

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Phase Determination: The phase problem is solved using methods such as molecular replacement (if a suitable model exists) or direct methods.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and geometric parameters.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of this compound in solution, complementing the static picture from crystallography and the ensemble-averaged data from NMR.

3.3.1. System Setup

  • Initial Structure: A starting conformation of this compound is generated. This can be an extended chain or a structure derived from experimental data of related molecules.

  • Force Field Selection: A carbohydrate-specific force field is chosen, such as GLYCAM06, CHARMM36, or GROMOS 54A7. These force fields have been parameterized to accurately model the energetics of carbohydrates.

  • Solvation: The this compound molecule is placed in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).

  • Ionization: Ions are added to neutralize the system and to mimic physiological salt concentrations if required.

3.3.2. Simulation Protocol

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial setup.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (NPT ensemble) to achieve the correct density. This is typically done in several steps with positional restraints on the solute that are gradually released.

  • Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run in the NPT or NVT ensemble to sample the conformational space of this compound.

3.3.3. Trajectory Analysis

  • Conformational Properties: The trajectory is analyzed to determine the distributions of the glycosidic torsion angles (Φ and Ψ) and the hydroxymethyl group torsion angle (ω).

  • Hydrogen Bonding: Intramolecular and intermolecular (solute-solvent) hydrogen bonds are analyzed to understand their role in stabilizing different conformations.

  • Free Energy Landscapes: Advanced sampling techniques, such as metadynamics or umbrella sampling, can be used to calculate the free energy landscape as a function of the key torsion angles, revealing the most stable conformational states and the energy barriers between them.

Mandatory Visualizations

G cluster_1 This compound G1 Glc1 G2 Glc2 G1->G2 β(1→4) G3 Glc3 G2->G3 β(1→4) G4 Glc4 G3->G4 β(1→4) G5 Glc5 G4->G5 β(1→4) G6 Glc6 G5->G6 β(1→4) G7 Glc7 G6->G7 β(1→4) G8 Glc8 G7->G8 β(1→4)

Caption: Chemical structure of this compound.

TorsionAngles cluster_0 Glycosidic Linkage C1 C1 O4' O4' C1->O4' Φ (O5-C1-O4'-C4') C4' C4' O4'->C4' Ψ (C1-O4'-C4'-C5') O5 O5 O5->C1 C5 C5 H1 H1 H4' H4'

Caption: Definition of glycosidic torsion angles.

Workflow cluster_data Data Acquisition cluster_analysis Analysis & Modeling cluster_output 3D Conformation NMR NMR Spectroscopy (NOEs, J-couplings) Restraints Derive Experimental Restraints NMR->Restraints Xray X-ray Crystallography (Electron Density) Xray->Restraints MD Molecular Dynamics (Conformational Sampling) EnergyLandscape Free Energy Landscape Analysis MD->EnergyLandscape StructureCalc Structure Calculation & Refinement Restraints->StructureCalc FinalModel Ensemble of 3D Structures StructureCalc->FinalModel EnergyLandscape->FinalModel

Caption: Workflow for 3D conformation determination.

Conclusion

The three-dimensional conformation of this compound is a complex subject that is critical for understanding the behavior of cellulose and its derivatives. While direct experimental structural data for this compound remains scarce, a combination of data from shorter cello-oligosaccharides and powerful computational techniques provides a robust framework for predicting its conformational preferences. This guide has outlined the key structural parameters, summarized the available comparative data, and provided detailed protocols for the primary methods used in conformational analysis. Further research, particularly efforts to obtain high-quality crystals of this compound for X-ray diffraction and advanced NMR studies in solution, will be invaluable in refining our understanding of this important molecule. The continued development of force fields for molecular dynamics simulations will also enhance the accuracy of in silico predictions of its dynamic behavior.

References

Cellooctaose: A Technical Guide to its Molecular Properties and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose is a well-defined oligosaccharide composed of eight D-glucose units linked by β-(1→4) glycosidic bonds. As a member of the cellodextrin family, it serves as a soluble analog of cellulose and is a key substrate in studies involving cellulolytic enzymes, particularly β-glucosidases[1]. Its defined structure and intermediate chain length make it a valuable tool in biofuel research, enzymology, and as a model compound for understanding cellulose degradation. This technical guide provides an in-depth overview of the molecular formula and weight of this compound, alongside detailed methodologies for their experimental determination.

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized in the table below. These values are derived from its chemical structure, which consists of eight glucose monomers.

PropertyValueSource(s)
Molecular Formula C48H82O41[1][2]
Molecular Weight 1315.14 g/mol [1][2]
Structure Linear chain of 8 β-(1→4) linked D-glucose units[1]

Experimental Determination of Molecular Weight

The accurate determination of the molecular weight of oligosaccharides like this compound is crucial for their characterization. Several robust analytical techniques can be employed for this purpose. The following sections detail the experimental protocols for the most common methods.

Experimental Workflow for Molecular Weight Determination

The general workflow for determining the molecular weight of an oligosaccharide sample such as this compound involves several key stages, from sample preparation to data analysis and validation across different techniques.

G General Workflow for this compound Molecular Weight Determination cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Output cluster_validation Validation prep This compound Sample (Purified, Lyophilized) dissolve Dissolution in Appropriate Solvent (e.g., Ultrapure Water, Buffer) prep->dissolve sec Size Exclusion Chromatography (SEC) dissolve->sec Inject into SEC System maldi MALDI-TOF Mass Spectrometry dissolve->maldi Mix with Matrix & Spot on Target nmr NMR Spectroscopy (DOSY) dissolve->nmr Transfer to NMR Tube sls Static Light Scattering (SLS) dissolve->sls Place in Cuvette sec_data Relative MW from Calibration Curve sec->sec_data maldi_data Absolute MW from m/z Spectrum maldi->maldi_data nmr_data MW Estimation from Diffusion Coefficient nmr->nmr_data sls_data Absolute MW from Scattering Intensity sls->sls_data validation Cross-Validation of Results sec_data->validation maldi_data->validation nmr_data->validation sls_data->validation

Caption: A flowchart illustrating the primary steps for determining the molecular weight of this compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique that allows for the analysis of large biomolecules with high sensitivity, providing a direct measurement of molecular weight.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the purified this compound sample in ultrapure water to a concentration of approximately 1 mg/mL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid). DHB is a commonly used matrix for carbohydrate analysis.

  • Target Spotting:

    • Mix the this compound solution and the matrix solution in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely. This co-crystallization of the analyte within the matrix is crucial for successful analysis.

  • Mass Spectrometry Analysis:

    • Analyze the sample using a MALDI-TOF (Time-of-Flight) mass spectrometer.

    • Acquire spectra in positive ion mode, as oligosaccharides readily form adducts with sodium ([M+Na]+) or potassium ([M+K]+).

    • The instrument is calibrated using standards with known molecular weights that bracket the expected mass of this compound.

  • Data Analysis:

    • The molecular weight is determined from the mass-to-charge ratio (m/z) of the most abundant analyte peak, accounting for the mass of the adduct ion (e.g., Na+ at ~23 Da).

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. It is a common method for determining the molecular weight distribution of polymers and oligosaccharides.

Experimental Protocol:

  • System Preparation:

    • Equilibrate a High-Performance Liquid Chromatography (HPLC) system equipped with a size exclusion column (e.g., a column packed with porous hydrophilic gel suitable for oligosaccharide separation) with the mobile phase (e.g., an aqueous buffer like 0.1 M sodium nitrate).

    • Ensure a stable baseline for the refractive index (RI) detector, which is commonly used for carbohydrate analysis due to their lack of a strong UV chromophore.

  • Calibration:

    • Prepare a series of calibration standards with known molecular weights (e.g., dextran or pullulan standards) spanning a range that includes the expected molecular weight of this compound.

    • Inject each standard individually and record its elution time.

    • Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) against the elution time.

  • Sample Analysis:

    • Dissolve the this compound sample in the mobile phase to a known concentration.

    • Inject the sample into the SEC system under the same conditions as the standards.

  • Data Analysis:

    • Determine the elution time of the this compound peak.

    • Interpolate the molecular weight of this compound from the calibration curve using its elution time. It is important to note that this method provides a relative molecular weight, as it depends on the hydrodynamic volume similarity between the sample and the standards used for calibration[3].

NMR Spectroscopy

Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to estimate the molecular weight of molecules by measuring their diffusion coefficients in solution.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a few milligrams of the lyophilized this compound sample in a deuterated solvent, typically deuterium oxide (D2O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Measurement:

    • Acquire a 2D DOSY spectrum on a high-field NMR spectrometer. The experiment involves applying pulsed field gradients to measure the attenuation of NMR signals due to molecular diffusion.

  • Data Analysis:

    • Process the DOSY data to calculate the diffusion coefficient (D) of this compound.

    • The molecular weight can be estimated by comparing the measured diffusion coefficient to those of a series of known molecular weight standards (e.g., other oligosaccharides or polymers) run under identical conditions, creating a calibration curve of log(D) versus log(MW)[4].

Static Light Scattering (SLS)

SLS measures the intensity of light scattered by molecules in solution to determine their absolute weight-average molecular weight.

Experimental Protocol:

  • System Setup:

    • SLS can be performed in two modes: as a standalone "batch" measurement or coupled with an SEC system (SEC-MALS). For SEC-MALS, an SLS detector is placed in-line after the SEC column and before the RI detector.

  • Sample Preparation:

    • For batch mode, dissolve the this compound sample in a filtered, degassed solvent to several known concentrations.

    • For SEC-MALS, a single concentration is prepared and injected into the SEC system.

  • Measurement:

    • The intensity of scattered light is measured. In batch mode, this is done for each concentration. In SEC-MALS, it is measured continuously as the sample elutes from the column.

  • Data Analysis:

    • The Rayleigh theory describes the relationship between scattered light intensity, molecular weight, and concentration[5].

    • The data is analyzed (often using a Zimm plot in batch mode) to extrapolate to zero concentration and zero angle, yielding the absolute weight-average molecular weight (Mw)[6]. This method does not require calibration with molecular weight standards.

References

Methodological & Application

Application Notes and Protocols for Cellooctaose Quantification in Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of cello-octaose in biomass, a critical aspect of research in biofuels, prebiotic development, and enzymatic hydrolysis processes. The following sections detail established analytical techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), along with protocols for enzymatic hydrolysis of biomass.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct quantification of underivatized carbohydrates. It is considered a gold standard for oligosaccharide analysis due to its high resolution and ability to separate isomers.

Application Note:

HPAEC-PAD is ideal for the routine and accurate quantification of cello-octaose in complex mixtures derived from biomass hydrolysates. The high pH of the mobile phase ionizes the hydroxyl groups of the carbohydrates, allowing for their separation on an anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection without the need for derivatization. This method is particularly advantageous for its ability to resolve cello-oligosaccharides of varying degrees of polymerization (DP).

Experimental Protocol:

a) Sample Preparation (from Lignocellulosic Biomass):

  • Milling and Sieving: Dry the biomass sample at 45 ± 3°C to a constant weight. Mill the dried biomass to pass through a 20-mesh screen and collect the fraction that passes through an 80-mesh screen for analysis.

  • Acid Hydrolysis (for release of oligosaccharides): Treat the biomass with dilute sulfuric acid (e.g., 1% v/v) at elevated temperatures (e.g., 121°C) for a defined period (e.g., 30-60 minutes) to hydrolyze hemicellulose and amorphous cellulose, releasing cellooligosaccharides.

  • Neutralization and Filtration: Neutralize the hydrolysate with calcium carbonate or a strong base to a pH of ~7.0. Centrifuge or filter the neutralized slurry to remove solids.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the clarified hydrolysate through a C18 SPE cartridge to remove hydrophobic compounds and a carbon-based SPE cartridge to desalt and enrich for oligosaccharides. Elute the oligosaccharides with an appropriate solvent (e.g., 25% acetonitrile).

  • Dilution: Dilute the final extract in ultrapure water to a concentration within the linear range of the HPAEC-PAD system.

b) HPAEC-PAD Analysis:

  • Instrument: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ PA1, PA10, PA100, or PA200 column (e.g., 4 x 250 mm) with a corresponding guard column.[1]

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in ultrapure water. A typical gradient might be:

    • Eluent A: 100 mM NaOH

    • Eluent B: 1 M NaOAc in 100 mM NaOH

  • Gradient Program:

    • 0-10 min: 0-10% B

    • 10-15 min: 10-100% B (column wash)

    • 15-30 min: 0% B (equilibration)

  • Flow Rate: 0.3 - 1.0 mL/min

  • Column Temperature: 20-30°C

  • Injection Volume: 10-25 µL

  • Detection: Pulsed Amperometric Detection (PAD) using a standard quadruple potential waveform.

c) Quantification:

Prepare a calibration curve using certified cello-octaose standards of known concentrations (e.g., 0.1 to 10 mg/L). The peak area of cello-octaose in the sample is then used to determine its concentration based on the calibration curve. The linear range for oligosaccharides using HPAEC-PAD is typically in the low mg/L range.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the quantification of cello-octaose and provides structural information. This technique is particularly useful for complex matrices and for confirming the identity of the analyte.

Application Note:

LC-MS/MS is a powerful tool for the targeted quantification of cello-octaose in biomass hydrolysates. Coupling liquid chromatography with tandem mass spectrometry allows for the separation of cello-octaose from other components in the sample, followed by its specific detection and fragmentation for confirmation. This method is highly sensitive and can be used for both quantitative and qualitative analysis.

Experimental Protocol:

a) Sample Preparation:

Follow the same sample preparation steps as for HPAEC-PAD (Section 1a). The final extract should be compatible with the LC-MS mobile phase.

b) LC-MS/MS Analysis:

  • Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: A column suitable for polar analytes, such as a porous graphitized carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column. A C18 column can also be used with an appropriate mobile phase.

  • Mobile Phase:

    • For PGC: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium hydroxide.

    • For HILIC: A gradient of a high organic solvent concentration (e.g., acetonitrile) and a low aqueous concentration, with a buffer such as ammonium formate.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30-50°C

  • Injection Volume: 1-10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive ion mode. Negative mode is often preferred for underivatized carbohydrates.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for cello-octaose. For example, in negative ion mode, the [M-H]⁻ or [M+formate]⁻ adduct could be the precursor ion. The specific product ions would be determined by infusion of a cello-octaose standard.

c) Quantification:

Create a calibration curve using a series of dilutions of a cello-octaose standard. An internal standard (e.g., a stable isotope-labeled cello-octaose) should be used to correct for matrix effects and variations in instrument response.

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

CE-LIF is a high-resolution separation technique that offers rapid analysis times and requires very small sample volumes. For neutral carbohydrates like cello-octaose, derivatization with a charged fluorescent tag is necessary.

Application Note:

CE-LIF is a highly efficient method for the separation and quantification of cello-octaose, particularly when sample volume is limited. The technique separates analytes based on their charge-to-size ratio in a narrow capillary. Derivatization with a fluorescent dye such as 8-aminopyrene-1,3,6-trisulfonate (APTS) imparts a negative charge and allows for sensitive detection by laser-induced fluorescence.

Experimental Protocol:

a) Sample Preparation and Derivatization:

  • Follow the sample preparation steps as for HPAEC-PAD (Section 1a) to obtain a clean oligosaccharide fraction.

  • Derivatization with APTS:

    • To the dried sample (containing cello-octaose), add a solution of APTS in 15% acetic acid (or 1.2 M citric acid for improved efficiency).[2]

    • Add a reducing agent, such as sodium cyanoborohydride.

    • Incubate the mixture at an elevated temperature (e.g., 37-55°C) for a specific time (e.g., 50 minutes to overnight).[2]

    • Remove excess APTS using a cleanup method such as size-exclusion chromatography or solid-phase extraction.

b) CE-LIF Analysis:

  • Instrument: A capillary electrophoresis system equipped with a laser-induced fluorescence detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a borate buffer (e.g., 100 mM, pH 10.5) or a phosphate buffer.[3]

  • Injection: Hydrodynamic or electrokinetic injection of the derivatized sample.

  • Separation Voltage: 15-30 kV.

  • Detection: Laser-induced fluorescence with an excitation wavelength appropriate for the fluorescent tag (e.g., 488 nm for APTS) and a suitable emission filter (e.g., 520 nm for APTS).[3][4]

c) Quantification:

Quantification is achieved by comparing the peak area of the APTS-labeled cello-octaose in the sample to a calibration curve prepared from APTS-labeled cello-octaose standards. An internal standard (e.g., APTS-labeled maltose) can be used to improve precision.[2]

Enzymatic Hydrolysis for Cello-octaose Production and Analysis

Enzymatic hydrolysis is the core process for releasing cellooligosaccharides from biomass and can also be adapted for their quantification.

Application Note:

Enzymatic hydrolysis using specific cellulases is the primary method for producing cello-octaose from cellulosic biomass. By carefully selecting enzymes and controlling reaction conditions, the production of cello-octaose can be maximized. The resulting hydrolysate can then be analyzed by the methods described above to quantify the cello-octaose content. This approach is fundamental for optimizing biorefinery processes and for producing prebiotic cellooligosaccharides.

Experimental Protocol:

a) Biomass Pretreatment:

Pretreat the milled biomass to increase the accessibility of cellulose to enzymes. Common pretreatment methods include dilute acid, steam explosion, or alkaline treatment.

b) Enzymatic Hydrolysis:

  • Prepare a slurry of the pretreated biomass in a buffer solution (e.g., 50 mM sodium citrate, pH 4.8-5.0).

  • Add a specific cellulase preparation with endoglucanase activity, which is crucial for the internal cleavage of cellulose chains to produce cellooligosaccharides. The enzyme loading should be optimized for the specific biomass and desired product profile.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant agitation for a defined period (e.g., 24-72 hours).

  • Terminate the reaction by heating the mixture (e.g., to 100°C for 10 minutes) to denature the enzymes.

  • Centrifuge or filter the hydrolysate to separate the liquid fraction containing the soluble cellooligosaccharides from the solid residue.

  • The liquid fraction can then be analyzed using HPAEC-PAD, LC-MS, or CE-LIF to quantify the cello-octaose concentration.

Quantitative Data Summary

The following table summarizes typical quantitative performance characteristics for the described methods. Note that these values can vary depending on the specific instrument, conditions, and matrix.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (mg/L)
HPAEC-PAD 0.04 - 0.08 mg/L (for COS)[5]0.16 - 0.38 mg/L (for COS)[5]0.4 - 5.0 (for COS)[5]
LC-MS/MS Low µg/L to ng/LLow µg/L to ng/L0.4 - 20 µg/mL (for 3FL)[6][7]
CE-LIF 0.27-0.35 nM (for 2-AMAC-HMOs)[3]0.89-1.18 nM (for 2-AMAC-HMOs)[3]Typically in the low µM range

COS: Cellooligosaccharides; 3FL: 3-Fucosyllactose; 2-AMAC-HMOs: 2-aminoacridone labeled human milk oligosaccharides. Data for cello-octaose is expected to be in a similar range.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_quantification Quantification Biomass Raw Biomass Milling Milling Biomass->Milling Drying Hydrolysis Hydrolysis Milling->Hydrolysis Sieving Neutralization Neutralization Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration SPE_Cleanup SPE_Cleanup Filtration->SPE_Cleanup Clarified Hydrolysate Final_Extract Final_Extract SPE_Cleanup->Final_Extract HPAEC_PAD HPAEC_PAD Final_Extract->HPAEC_PAD Direct Injection LC_MS LC_MS Final_Extract->LC_MS Direct Injection Derivatization Derivatization Final_Extract->Derivatization For CE Quantification Cellooctaose Concentration HPAEC_PAD->Quantification LC_MS->Quantification CE_LIF CE_LIF Derivatization->CE_LIF Labeled Sample CE_LIF->Quantification

Caption: General experimental workflow for cello-octaose quantification.

HPAEC_PAD_Workflow cluster_hpaec HPAEC-PAD System Sample Prepared Sample Extract Injection Injection Port Sample->Injection Column Anion-Exchange Column (e.g., CarboPac PA200) Injection->Column Autosampler Detection Pulsed Amperometric Detector (PAD) Column->Detection Separation Data_Analysis Chromatography Software Detection->Data_Analysis Signal Result This compound Concentration Data_Analysis->Result Quantification

Caption: Workflow for HPAEC-PAD analysis.

CE_LIF_Workflow Sample Oligosaccharide Extract Derivatization Derivatization Sample->Derivatization Fluorescent Labeling (e.g., APTS) Cleanup Cleanup Derivatization->Cleanup Labeled Sample Injection Injection Cleanup->Injection Purified Labeled Sample Separation Separation Injection->Separation Capillary Electrophoresis Detection Detection Separation->Detection Laser-Induced Fluorescence Quantification This compound Concentration Detection->Quantification

Caption: Workflow for CE-LIF analysis of cello-octaose.

References

Application Notes and Protocols for Cello-octaose as a Substrate in Cellulase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing cello-octaose as a substrate in cellulase assays. Cello-octaose, a well-defined, soluble cello-oligosaccharide, offers a more precise alternative to insoluble or chromogenic substrates for the characterization of cellulase activity, particularly for endoglucanases and processive cellobiohydrolases.

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of β-1,4-glycosidic bonds in cellulose. The characterization of cellulase activity is crucial for various applications, including biofuel production, textile processing, and the development of therapeutics targeting cellulose degradation. While traditional assays often employ insoluble substrates like microcrystalline cellulose or soluble but heterogeneous substrates like carboxymethyl cellulose (CMC), the use of defined, soluble cello-oligosaccharides such as cello-octaose allows for more precise kinetic studies and a better understanding of the enzyme's mode of action.

The hydrolysis of cello-octaose by cellulases yields a mixture of smaller cello-oligosaccharides, which can be accurately quantified using techniques like High-Performance Liquid Chromatography (HPLC). This allows for the determination of specific activity, kinetic parameters (Km and Vmax), and the elucidation of the enzyme's cleavage patterns.

Advantages of Using Cello-octaose

  • Defined Substrate: Cello-octaose is a pure, well-characterized molecule, leading to more reproducible and accurate kinetic data compared to heterogeneous substrates.

  • Solubility: Its solubility in aqueous buffers eliminates the complications associated with solid-liquid reaction kinetics that occur with insoluble substrates.

  • Specificity: It allows for the detailed study of the substrate specificity and mode of action of different types of cellulases (endo- vs. exo-acting).

  • Precise Product Analysis: The products of hydrolysis can be precisely identified and quantified, providing insights into the enzyme's processivity and cleavage site preference.

Data Presentation

Quantitative Data on Cellulase Activity with Cello-oligosaccharides

Direct kinetic data for cello-octaose is not widely available in the literature. However, data from studies on other cello-oligosaccharides can provide valuable insights into how cellulases might interact with cello-octaose. The following table summarizes kinetic parameters for a cellobiohydrolase from Trichoderma reesei acting on various cello-oligosaccharides.[1] It is expected that endoglucanases would show increasing affinity and activity with longer cello-oligosaccharides.

SubstrateEnzymeKm (µM)kcat (s-1)Source
CellotetraoseCellobiohydrolase II (T. reesei)1.01.0[1]
CellopentaoseCellobiohydrolase II (T. reesei)1.08.0[1]
CellohexaoseCellobiohydrolase II (T. reesei)1.012.0[1]

Note: The kinetic parameters for cello-octaose are expected to be in a similar range, with potentially higher affinity (lower Km) and catalytic efficiency (kcat) for endoglucanases.

Experimental Protocols

Protocol 1: General Cellulase Assay Using Cello-octaose with HPLC-based Quantification

This protocol describes a general method for measuring cellulase activity using cello-octaose as a substrate and quantifying the hydrolysis products by HPLC.

Materials:

  • Cello-octaose

  • Cellulase enzyme preparation

  • Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Quenching solution (e.g., 100 mM Sodium Carbonate)

  • HPLC system with a suitable column for oligosaccharide separation (e.g., an amino-based or porous graphitized carbon column)[2]

  • Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)

  • Cello-oligosaccharide standards (Glucose to Cellohexaose) for HPLC calibration

Procedure:

  • Substrate Preparation: Prepare a stock solution of cello-octaose in the reaction buffer at a desired concentration (e.g., 10 mM).

  • Enzyme Dilution: Prepare a series of dilutions of the cellulase enzyme in the reaction buffer. The optimal enzyme concentration should be determined empirically to ensure that the reaction remains in the linear range with respect to time and enzyme concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, add a specific volume of the cello-octaose stock solution (e.g., 50 µL).

    • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding a specific volume of the diluted enzyme solution (e.g., 50 µL).

    • Incubate the reaction for a defined period (e.g., 10, 20, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a volume of the quenching solution (e.g., 100 µL of 100 mM Sodium Carbonate) to raise the pH and inactivate the enzyme. Alternatively, the reaction can be stopped by heat inactivation (e.g., boiling for 5-10 minutes).

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the cello-oligosaccharides using a suitable gradient of the mobile phase.[2]

    • Detect the oligosaccharides using a refractive index (RI) or pulsed amperometric detector (PAD).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the hydrolysis products by comparing their retention times and peak areas to the calibration curves generated from the cello-oligosaccharide standards.

    • Calculate the rate of substrate consumption and product formation.

    • Determine the specific activity of the enzyme in Units/mg, where one Unit is defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.

Visualizations

Cellulase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare Cello-octaose Stock Solution Reaction_Setup Mix Substrate and Enzyme Substrate->Reaction_Setup Enzyme Prepare Cellulase Dilutions Enzyme->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination HPLC_Prep Prepare Sample for HPLC Termination->HPLC_Prep HPLC_Analysis HPLC Separation and Detection HPLC_Prep->HPLC_Analysis Data_Analysis Quantify Products and Calculate Activity HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a cellulase assay using cello-octaose.

Cellulase_Action_Pathway Cello_octaose Cello-octaose (G8) Endoglucanase Endoglucanase Cello_octaose->Endoglucanase Internal Cleavage Exoglucanase Exoglucanase (Cellobiohydrolase) Cello_octaose->Exoglucanase Processive Cleavage (from chain ends) Products Shorter Cello-oligosaccharides (e.g., G2, G3, G4, G5, G6) Endoglucanase->Products Exoglucanase->Products

Caption: Simplified signaling pathway of cellulase action on cello-octaose.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Cellooctaose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose, a cello-oligosaccharide with a degree of polymerization (DP) of eight, is of significant interest in various fields, including biofuel research, food science, and drug development.[1][2] Accurate and reliable quantification of this compound and other cello-oligosaccharides is crucial for process optimization, quality control, and understanding their functional roles. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful analytical technique for the separation and quantification of these compounds. This application note provides detailed protocols and data for the analysis of this compound and related cello-oligosaccharides using various HPLC methods.

Methods Overview

Several HPLC techniques have been successfully employed for the analysis of cello-oligosaccharides. The choice of method often depends on the sample matrix, the required sensitivity, and the availability of instrumentation. The most common approaches include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis.[1][2][3] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column.[4] PAD provides direct and sensitive detection without the need for derivatization.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like oligosaccharides.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Porous Graphitized Carbon Liquid Chromatography (PGC-LC): PGC columns offer unique selectivity for carbohydrates and can resolve isomers that are challenging to separate by other methods. This technique is also compatible with mass spectrometry.[1][8]

Quantitative Data Summary

The following table summarizes typical retention times for cello-oligosaccharides using HPAEC-PAD. It is important to note that retention times can vary between different systems and laboratories.

OligosaccharideDegree of Polymerization (DP)Typical Retention Time (min)
Cellobiose2~7.2[9]
Cellotriose3~16-17[10]
Cellotetraose4Not explicitly found
Cellopentaose5Not explicitly found
Cellohexaose6Not explicitly found
Celloheptaose7Not explicitly found
This compound8Not explicitly found

Note: While specific retention times for higher DP cello-oligosaccharides were not found in a single comprehensive table, the elution order on HPAEC-PAD is generally by increasing DP.[2] The retention times for cellobiose and cellotriose are provided as a reference from analyses of related mixtures.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.

  • Enzymatic Hydrolysis (for solid samples like biomass):

    • Treat the biomass sample with a cellulase enzyme preparation to release cello-oligosaccharides.

    • Incubate the mixture under optimal conditions (e.g., specific pH and temperature) for a defined period.

    • Terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 5-10 minutes).

    • Centrifuge the sample to pellet any remaining solids.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.[11]

  • Aqueous Samples:

    • For liquid samples, ensure they are free of particulate matter by centrifugation and filtration.

    • If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

    • For HILIC analysis, samples should be dissolved in a mixture of water and acetonitrile (e.g., 50:50 v/v) to ensure good peak shape.[6]

HPLC Methodologies

This method offers excellent resolution and sensitivity for cello-oligosaccharides.[1][3]

  • HPLC System: A biocompatible, metal-free HPLC system is recommended to avoid corrosion from the high pH mobile phases.

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA200 (3 x 250 mm).[2]

  • Mobile Phase:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate (NaOAc)

  • Gradient Program: A gradient elution is typically used to separate oligosaccharides with varying DPs. An example gradient is as follows:

    • 0-5 min: Isocratic with 100% Eluent A

    • 5-25 min: Linear gradient to increase Eluent B for elution of higher DP oligosaccharides.

    • Followed by a column wash with a high concentration of Eluent B and re-equilibration with Eluent A.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30°C

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode. A standard quadruple-potential waveform is used for detection.

HILIC is a robust method for oligosaccharide analysis.[6][7]

  • HPLC System: Standard HPLC system.

  • Column: An amide-based HILIC column, such as a Waters XBridge Glycan BEH Amide Column (2.5 µm, 2.1 x 150 mm).[12]

  • Mobile Phase:

    • Eluent A: Acetonitrile

    • Eluent B: Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4)

  • Gradient Program: A typical gradient starts with a high percentage of acetonitrile, which is gradually decreased to elute the more polar, higher DP oligosaccharides.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

PGC-LC provides a unique selectivity for carbohydrate isomers.[1][8]

  • HPLC System: Standard HPLC system.

  • Column: A porous graphitized carbon column, such as a Thermo Hypercarb column.

  • Mobile Phase:

    • Eluent A: Water

    • Eluent B: Acetonitrile

  • Gradient Program: A gradient of increasing acetonitrile is used to elute the cello-oligosaccharides.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 40 - 60°C

  • Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample (e.g., Biomass) hydrolysis Enzymatic Hydrolysis sample->hydrolysis Add Cellulase centrifugation Centrifugation hydrolysis->centrifugation Terminate Reaction filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC System filtration->hplc Inject Sample separation Chromatographic Separation hplc->separation detection Detection (e.g., PAD, ELSD, MS) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Generation quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

hplc_components solvent Solvent Reservoir(s) Mobile Phase A & B pump Pump Gradient Formation & Flow Control solvent->pump injector Autosampler/Injector Sample Introduction pump->injector column HPLC Column Analyte Separation injector->column detector Detector Signal Generation column->detector data_system Data System Chromatogram & Results detector->data_system

Caption: Logical relationship of key HPLC components.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Cellooctaose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose, a linear oligosaccharide composed of eight β-(1→4) linked D-glucose units, serves as a valuable substrate for studying the kinetics and mechanism of cellulolytic enzymes. The enzymatic hydrolysis of this compound is a critical process in the broader context of biomass degradation and is of significant interest in biofuel research, as well as in understanding the roles of glycoside hydrolases in various biological systems. This document provides detailed protocols for the enzymatic hydrolysis of this compound using a combination of cellulolytic enzymes and for the subsequent analysis of the hydrolysis products.

Cellulolytic enzymes responsible for the breakdown of cellulose and related oligosaccharides are broadly classified into three main types:

  • Endo-β-1,4-glucanases (EGs) : These enzymes randomly cleave internal β-1,4-glycosidic bonds within the cellulose chain, leading to a rapid decrease in the degree of polymerization and the creation of new chain ends.[1]

  • Exo-β-1,4-glucanases (or Cellobiohydrolases, CBHs) : These enzymes processively act on the reducing or non-reducing ends of cellulose chains, releasing primarily cellobiose.[2]

  • β-Glucosidases (BGs) : These enzymes hydrolyze cellobiose and other short-chain cellooligosaccharides to glucose, thereby alleviating product inhibition of endo- and exo-glucanases.[3]

The synergistic action of these enzymes is essential for the efficient conversion of complex cellulosic substrates into fermentable sugars.[4] The study of their activity on well-defined oligosaccharides such as this compound provides fundamental insights into their substrate specificity, cleavage patterns, and overall catalytic efficiency.

Data Presentation

Table 1: Optimal Reaction Conditions for Common Cellulolytic Enzymes
Enzyme SourceEnzyme TypeOptimal pHOptimal Temperature (°C)Reference
Trichoderma reeseiCellulase mixture4.0 - 5.050 - 60[5][6]
Trichoderma reeseiCellobiohydrolase (Cel7A)3.5 - 5.6~62[7]
Aspergillus nigerβ-Glucosidase4.0 - 5.540 - 65[8][9]
Clostridium stercorariumExoglucanase (Avicelase II)5.0 - 6.0~75[10]
Humicola insolensCellulase mixture5.0 - 6.060[5]
Table 2: Kinetic Parameters of Selected β-Glucosidases
Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Reference
Trichoderma reesei QM 9414Cellobiose1.221.14[3]
Aspergillus nigerp-Nitrophenyl β-D-glucopyranoside8.0166[11][12]
Thermotoga maritimaCellobiose22.363.1[13]
Sporothrix schenckiiCellobiose-0.107 (nmol/min/mg)[14]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes a general procedure for the enzymatic hydrolysis of this compound using a commercially available cellulase preparation, which typically contains a mixture of endo- and exo-glucanases.

Materials:

  • This compound

  • Cellulase from Trichoderma reesei (e.g., Sigma-Aldrich, Cat. No. C2730)

  • 0.05 M Sodium Citrate Buffer (pH 4.8)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Water bath or incubator

  • Boiling water bath

Procedure:

  • Substrate Preparation: Prepare a 1 mg/mL stock solution of this compound in 0.05 M sodium citrate buffer (pH 4.8).

  • Enzyme Preparation: Prepare a 1 mg/mL stock solution of cellulase from Trichoderma reesei in 0.05 M sodium citrate buffer (pH 4.8). The optimal enzyme concentration may need to be determined empirically.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 500 µL of the this compound stock solution with an appropriate volume of the cellulase solution. A final enzyme concentration of 10-50 µg/mL is a good starting point. Adjust the final reaction volume to 1 mL with 0.05 M sodium citrate buffer (pH 4.8).

  • Incubation: Incubate the reaction mixture at 50°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).[6] Time points should be chosen to capture the initial rate of hydrolysis as well as the progression of the reaction.

  • Reaction Termination: To stop the reaction at each time point, immediately transfer the tube to a boiling water bath for 5-10 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 5 minutes to pellet any denatured protein. The supernatant containing the hydrolysis products can then be analyzed by HPLC or a total reducing sugar assay.

Protocol 2: Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of this compound and its hydrolysis products (glucose, cellobiose, cellotriose, etc.).

Materials and Equipment:

  • HPLC system with a Refractive Index (RI) detector

  • Carbohydrate analysis column (e.g., Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm)[15]

  • Deionized water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

  • Standards: Glucose, cellobiose, cellotriose, cellotetraose, cellopentaose, cellohexaose, this compound

Procedure:

  • HPLC Setup:

    • Mobile Phase: 100% Deionized water[15]

    • Flow Rate: 0.6 mL/min[15]

    • Column Temperature: 85°C[15]

    • Detector: Refractive Index (RI) detector

  • Standard Curve Preparation: Prepare a series of known concentrations for each of the standards (glucose, cellobiose, etc.) in deionized water. Inject each standard to determine its retention time and to generate a standard curve for quantification.

  • Sample Preparation: Filter the supernatant from the terminated hydrolysis reactions (Protocol 1, step 6) through a 0.45 µm syringe filter into an autosampler vial.[15]

  • Injection and Analysis: Inject 20 µL of each prepared sample onto the HPLC system.[15]

  • Data Analysis: Identify and quantify the hydrolysis products in each sample by comparing their retention times and peak areas to the standard curves. The concentration of each product can be determined as a function of hydrolysis time.

Protocol 3: Determination of Total Reducing Sugars using the Dinitrosalicylic Acid (DNS) Assay

This protocol provides a method for quantifying the total amount of reducing sugars produced during the hydrolysis of this compound.

Materials:

  • DNS Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 2 g of phenol, 0.5 g of sodium sulfite, and 10 g of sodium hydroxide in 1 L of deionized water. Store in a dark, sealed bottle.

  • Rochelle salt solution (40%): Dissolve 40 g of potassium sodium tartrate in 100 mL of deionized water.

  • Glucose standard solutions (0.1 to 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Reaction Setup: To 1 mL of the hydrolysis supernatant (from Protocol 1, step 6), add 1 mL of the DNS reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-15 minutes.[16]

  • Stabilization: After cooling to room temperature, add 1 mL of the Rochelle salt solution to stabilize the color.

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.[17]

  • Quantification: Determine the concentration of reducing sugars in the sample by comparing the absorbance to a standard curve prepared with glucose solutions of known concentrations.

Visualizations

Enzymatic_Hydrolysis_of_this compound This compound This compound (G8) Cellopentaose Cellopentaose (G5) This compound->Cellopentaose + Cellotriose (G3) Cellobiose Cellobiose (G2) This compound->Cellobiose Cellotriose Cellotriose (G3) Cellopentaose->Cellotriose + Cellobiose (G2) Cellotriose->Cellobiose + Glucose (G1) Glucose Glucose (G1) Cellobiose->Glucose + Glucose (G1) EG Endoglucanase EG->this compound CBH Exoglucanase (Cellobiohydrolase) CBH->this compound BG β-Glucosidase BG->Cellotriose BG->Cellobiose Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis prep_substrate Prepare this compound Stock Solution setup_reaction Set up Hydrolysis Reaction (Substrate + Enzyme) prep_substrate->setup_reaction prep_enzyme Prepare Cellulase Stock Solution prep_enzyme->setup_reaction incubation Incubate at Optimal Temperature and pH setup_reaction->incubation termination Terminate Reaction at Time Points incubation->termination centrifuge Centrifuge to Remove Denatured Enzyme termination->centrifuge hplc HPLC Analysis of Supernatant centrifuge->hplc dns DNS Assay for Total Reducing Sugars centrifuge->dns

References

Application Notes and Protocols: Cellooctaose Interaction with Carbohydrate-Binding Modules (CBMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the interaction between cellooctaose and various carbohydrate-binding modules (CBMs). This document includes quantitative binding data, detailed experimental protocols for characterizing these interactions, and potential applications in drug development.

Introduction

Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains found in carbohydrate-active enzymes. They play a crucial role in recognizing specific carbohydrates, thereby increasing the efficiency of the associated catalytic domains. The interaction between CBMs and their ligands, such as this compound (a β-1,4-linked glucose octamer), is of significant interest for various biotechnological and therapeutic applications. Understanding the thermodynamics and kinetics of these interactions is fundamental for the rational design of CBM-based tools for diagnostics, targeted drug delivery, and biocatalysis.

Data Presentation: Quantitative Analysis of Cello-oligosaccharide-CBM Interactions

While specific quantitative data for this compound binding to a wide range of CBMs is limited in publicly available literature, the following table summarizes the available thermodynamic and affinity data for the interaction of various CBMs with long-chain cello-oligosaccharides. This data provides a valuable reference for understanding the binding energetics and affinities that can be expected for this compound. The binding of CBMs to soluble cello-oligosaccharides is often an enthalpically driven process[1].

CBM FamilyCBM OriginLigandMethodAssociation Constant (K_a) (M⁻¹)Dissociation Constant (K_d) (µM)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)Reference
CBM17 Clostridium cellulovoransCellohexaoseITC1.5 x 10⁵6.7-14.5-6.51.0[1]
CBM28 Bacillus sp. 1139CellohexaoseITC4.0 x 10⁴25-14.6-6.31.0[1]
CBM30 Clostridium thermocellumCellohexaoseITC6.4 x 10⁴15.6--1.0[2]
CBM30 Clostridium thermocellumCellopentaoseITC1.2 x 10⁴83.3--1.0[2]
CBM17 Clostridium cellulovoransCellopentaoseITC3.8 x 10⁴26.3---[3]
CBM17 Clostridium cellulovoransCellotetraoseITC4.3 x 10³232.6---[3]
CBM1 Trichoderma reesei Cel7ACrystalline CelluloseITC~10⁵~10FavorableUnfavorable-[4][5]
CBM1 Trichoderma reesei Cel6ACrystalline CelluloseITC~10⁶~1FavorableUnfavorable-[4][5]

Note: The data for CBM1 is for crystalline cellulose and is provided for comparative purposes, as these CBMs are known to bind to cello-oligosaccharides as well, although with lower affinity[4]. The binding affinity of CBMs generally increases with the length of the cello-oligosaccharide chain[3][4].

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific CBMs and experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment[1].

Objective: To determine the thermodynamic parameters of the this compound-CBM interaction.

Materials:

  • Purified CBM of interest (concentration accurately determined)

  • This compound (high purity)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC or similar)

  • Dialysis buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Degasser

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified CBM against the chosen ITC buffer to ensure buffer matching.

    • Dissolve the this compound in the exact same dialysis buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

    • Accurately determine the concentrations of both the CBM and this compound solutions.

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power (e.g., 10 µcal/sec).

  • Titration:

    • Load the CBM solution into the sample cell (typically 200-300 µL). A typical starting concentration is 10-50 µM.

    • Load the this compound solution into the injection syringe (typically 40-100 µL). The ligand concentration should be 10-20 times that of the protein concentration in the cell.

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for equilibration. This data point is typically discarded from the analysis.

    • Proceed with a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Control Experiments:

    • Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution of the ligand.

    • Perform another control by injecting buffer into the CBM solution to determine the heat of dilution of the protein.

  • Data Analysis:

    • Subtract the heats of dilution from the raw titration data.

    • Integrate the area under each injection peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_a, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equation: ΔG = -RTln(K_a) = ΔH - TΔS

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rate constants, k_on and k_off) from which the equilibrium dissociation constant (K_d) can be calculated.

Objective: To determine the kinetics and affinity of the this compound-CBM interaction.

Materials:

  • Purified CBM of interest

  • Biotinylated this compound (or a method to immobilize non-biotinylated this compound)

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., a streptavidin-coated chip for biotinylated ligand, or a CM5 chip for amine coupling)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., a short pulse of low pH glycine or high salt solution, to be optimized)

Protocol:

  • Ligand Immobilization:

    • For biotinylated this compound on a streptavidin chip:

      • Prime the sensor surface with running buffer.

      • Inject a solution of biotinylated this compound over the sensor surface to achieve the desired immobilization level (response units, RU).

    • For amine coupling of CBM to a CM5 chip:

      • Activate the sensor surface with a mixture of EDC and NHS.

      • Inject the CBM solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

      • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Interaction:

    • Prepare a series of dilutions of the analyte (either CBM or this compound, depending on which is immobilized) in running buffer. A typical concentration range would span at least one order of magnitude above and below the expected K_d.

    • Inject the analyte solutions over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • Include a zero-concentration analyte injection (buffer only) to serve as a reference for baseline drift.

  • Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Align the sensorgrams to a common baseline.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the k_on, k_off, and K_d (K_d = k_off / k_on).

Affinity Gel Electrophoresis (AGE)

AGE is a technique used to study interactions between molecules in solution. The mobility of a molecule in a native polyacrylamide gel is altered in the presence of an interacting partner that is incorporated into the gel matrix.

Objective: To qualitatively assess the binding and estimate the binding affinity of the this compound-CBM interaction.

Materials:

  • Purified CBM of interest

  • This compound

  • Native polyacrylamide gel electrophoresis (PAGE) apparatus and reagents

  • Staining solution (e.g., Coomassie Brilliant Blue)

Protocol:

  • Gel Preparation:

    • Prepare a series of native polyacrylamide gels containing different concentrations of this compound. A control gel with no this compound should also be prepared.

    • The this compound is mixed with the acrylamide solution before polymerization.

  • Electrophoresis:

    • Load a constant amount of the CBM into the wells of each gel.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein.

  • Staining and Analysis:

    • After electrophoresis, stain the gels with Coomassie Brilliant Blue to visualize the protein bands.

    • Measure the migration distance of the CBM in each gel.

    • The relative mobility (R_m) of the CBM will decrease as the concentration of this compound in the gel increases, due to the formation of the larger CBM-cellooctaose complex.

    • The dissociation constant (K_d) can be estimated by plotting the reciprocal of the change in mobility against the reciprocal of the ligand concentration, according to the following equation: 1 / (R_m0 - R_mi) = (K_d / (R_m0 - R_mc)) * (1 / [L]) + 1 / (R_m0 - R_mc) where R_m0 is the mobility in the absence of ligand, R_mi is the mobility at a given ligand concentration [L], and R_mc is the mobility of the fully saturated complex.

Visualizations

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis cluster_results Results prep_cbm Prepare & Degas CBM Solution load_cell Load CBM into Sample Cell prep_cbm->load_cell prep_ligand Prepare & Degas This compound Solution load_syringe Load this compound into Syringe prep_ligand->load_syringe titration Perform Titration (Series of Injections) load_cell->titration load_syringe->titration integrate Integrate Peaks & Correct for Dilution titration->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Binding Model plot->fit thermo_params Determine Kd, ΔH, ΔS, n fit->thermo_params

Caption: Workflow for determining thermodynamic parameters of this compound-CBM interaction using ITC.

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis cluster_results Results immobilize Immobilize Ligand (CBM or this compound) on Sensor Chip association Inject Analyte (Association) immobilize->association prep_analyte Prepare Analyte (this compound or CBM) Serial Dilutions prep_analyte->association dissociation Flow Buffer (Dissociation) association->dissociation regeneration Inject Regeneration Solution dissociation->regeneration subtract_ref Reference Subtraction & Baseline Alignment dissociation->subtract_ref regeneration->association Next Cycle fit_curves Global Fitting of Sensorgrams subtract_ref->fit_curves kinetic_params Determine kon, koff, Kd fit_curves->kinetic_params

Caption: Workflow for determining kinetic parameters of this compound-CBM interaction using SPR.

Signaling Pathways and Drug Development Applications

Currently, there is limited direct evidence in the scientific literature for specific signaling pathways in mammalian cells that are triggered by the interaction of this compound with an exogenously introduced CBM for the purpose of drug delivery or therapeutic intervention. The majority of research on CBM-related signaling pertains to the CBM signalosome (CARD-BCL10-MALT1 complex) in immune cells, which is not directly relevant to carbohydrate recognition by CBMs from glycoside hydrolases.

However, the specific binding properties of CBMs to carbohydrates like this compound present significant opportunities in the field of targeted drug delivery. CBMs can be engineered as targeting moieties to deliver therapeutic payloads to specific tissues or cells that present the target carbohydrate on their surface.

Conceptual Application in Drug Delivery

A hypothetical drug delivery system could involve a CBM fused to a therapeutic agent (e.g., a cytotoxic drug for cancer therapy, an anti-inflammatory agent). If cancer cells, for instance, could be engineered or identified to selectively display this compound or a similar oligosaccharide on their surface, the CBM-drug conjugate would preferentially bind to and accumulate at the tumor site, thereby increasing the local concentration of the drug and minimizing systemic toxicity.

The "signaling" in such a system would be the downstream therapeutic effect of the delivered drug upon binding and potential internalization, rather than a classical signal transduction cascade initiated by the CBM-carbohydrate interaction itself.

Drug_Delivery_Concept cluster_construct Therapeutic Construct cluster_target Target Cell cluster_action Mechanism of Action cbm Carbohydrate- Binding Module (CBM) linker Linker cbm->linker binding Targeted Binding cbm->binding Specific Recognition drug Therapeutic Payload (Drug) linker->drug cell Cell with Surface This compound binding->cell internalization Internalization (optional) binding->internalization drug_release Drug Release internalization->drug_release effect Therapeutic Effect drug_release->effect

Caption: Conceptual model for CBM-mediated targeted drug delivery.

Conclusion

The interaction between this compound and CBMs represents a promising area of research with significant potential for the development of novel biotechnological tools and therapeutic strategies. The protocols and data presented in these application notes provide a foundation for researchers to further explore and characterize these interactions. While specific quantitative data for this compound remains somewhat scarce, the methodologies outlined here will enable the generation of such data for a wider range of CBMs, paving the way for the rational design of CBM-based technologies.

References

Application Notes and Protocols for Labeling and Tracking Cellooctaose in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellooctaose, a linear oligosaccharide consisting of eight β-(1→4) linked D-glucose units, is a significant molecule in various biological contexts. It serves as a soluble model for cellulose, a key component of plant cell walls and microbial biofilms. Understanding the uptake, trafficking, and mechanism of action of this compound in biological systems is crucial for research in biofuels, gut microbiome modulation, and as a potential drug delivery vehicle. These application notes provide detailed protocols for the labeling of this compound and its subsequent tracking in biological systems, facilitating a deeper understanding of its physiological and pathological roles.

Labeling Strategies for this compound

The choice of label for this compound depends on the specific application, including the required sensitivity, resolution, and biological system under investigation. The primary methods for labeling this compound include fluorescent labeling, biotinylation, and radioisotope labeling.

Fluorescent Labeling

Fluorescent labeling enables the visualization of this compound localization and dynamics within cells and tissues using fluorescence microscopy. A common and effective method for labeling oligosaccharides is reductive amination, which conjugates an amine-containing fluorophore to the reducing end of the sugar.

Biotinylation

Biotinylation of this compound allows for its detection and purification using avidin or streptavidin-based affinity methods. This is particularly useful for pull-down assays to identify interacting proteins or for signal amplification in detection assays.

Radioisotope Labeling

Radioisotope labeling offers high sensitivity for quantitative tracking and metabolic studies. Tritium (³H) is a commonly used isotope for labeling carbohydrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

Prior to labeling, pure this compound is required. While commercially available, chemical synthesis allows for the production of specific derivatives. A convergent synthetic method is a viable approach for obtaining this compound.[1]

Materials:

  • Cellotetraosyl donor

  • Cellotetraosyl acceptor

  • High-vacuum system

  • Anhydrous solvents (e.g., dichloromethane)

  • Promoter (e.g., trimethylsilyl trifluoromethanesulfonate)

  • Protecting group removal reagents (e.g., Selenium dioxide-Acetic acid, Sodium methoxide-Methanol, H₂/Pd(OH)₂-C)

  • Acetylation reagents (e.g., Acetic anhydride, pyridine)

  • Deacetylation reagent (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol-dichloromethane)

Procedure:

  • Glycosylation: Perform a one-step glycosylation reaction between a cellotetraosyl donor and a cellotetraosyl acceptor in an anhydrous solvent under a high-vacuum system.[1]

  • Deprotection: Sequentially remove the pivaloyl, allyl, and benzyl protecting groups from the resulting this compound derivative using appropriate reagents.[1]

  • Acetylation: Acetylate the deprotected this compound to facilitate purification and structural identification.[1]

  • Purification: Purify the this compound hexacosaacetate by chromatography.

  • Deacetylation: Deacetylate the purified product to yield pure this compound.[1]

  • Characterization: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Fluorescent Labeling of this compound via Reductive Amination

This protocol describes the labeling of this compound with a fluorescent amine-containing dye, such as 2-aminobenzamide (2-AB), at its reducing end.

Materials:

  • This compound

  • 2-aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Deionized water

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Fluorescence spectrophotometer

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Preparation of Labeling Solution: Prepare a labeling solution by dissolving 2-AB and sodium cyanoborohydride in a 70:30 (v/v) mixture of DMSO and glacial acetic acid.

  • Labeling Reaction:

    • Dissolve this compound in deionized water to a final concentration of 1 mg/mL.

    • In a microcentrifuge tube, mix 10 µL of the this compound solution with 20 µL of the labeling solution.

    • Incubate the reaction mixture at 65°C for 2 hours in a heat block.

  • Purification of Labeled this compound:

    • After incubation, cool the reaction mixture to room temperature.

    • Apply the mixture to a pre-equilibrated Sephadex G-10 column to separate the labeled this compound from the excess free dye.

    • Elute with deionized water and collect fractions.

    • Monitor the fractions for fluorescence to identify those containing the labeled product.

  • Quantification and Characterization:

    • Measure the absorbance of the purified labeled this compound at the excitation maximum of the fluorophore to determine the concentration.

    • Confirm the successful labeling and purity of the product using HPLC with fluorescence detection.

Protocol 3: Biotinylation of this compound

This protocol details the biotinylation of this compound at its reducing end using a biotin hydrazide derivative.

Materials:

  • This compound

  • Biotin hydrazide

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate buffered saline (PBS), pH 6.7

  • Dialysis tubing (1 kDa MWCO)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification

  • Streptavidin-conjugated reporter (e.g., HRP, fluorophore)

Procedure:

  • Biotinylation Reaction:

    • Dissolve this compound and a 10-fold molar excess of biotin hydrazide in PBS (pH 6.7).

    • Add freshly prepared sodium cyanoborohydride to the solution.

    • Incubate the reaction mixture at room temperature for 48 hours with gentle agitation.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (1 kDa MWCO).

    • Dialyze against deionized water for 48 hours with several changes of water to remove unreacted biotin hydrazide and other small molecules.

    • Lyophilize the dialyzed solution to obtain the biotinylated this compound.

  • Quantification of Biotinylation:

    • Determine the degree of biotinylation using the HABA assay according to the manufacturer's instructions.

  • Verification of Biotinylation:

    • Confirm the successful biotinylation by performing a dot blot or ELISA using a streptavidin-conjugated reporter.

Protocol 4: Tracking Fluorescently Labeled this compound in Plant Cells

This protocol describes how to track the uptake and localization of fluorescently labeled this compound in plant cells, such as Arabidopsis thaliana root cells.

Materials:

  • Fluorescently labeled this compound (from Protocol 2)

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Murashige and Skoog (MS) medium (liquid)

  • Confocal laser scanning microscope (CLSM)

  • Microscope slides and coverslips

Procedure:

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings on solid MS medium and then transfer them to liquid MS medium for experimentation.

  • Labeling: Add the fluorescently labeled this compound to the liquid MS medium containing the seedlings to a final concentration of 10-50 µg/mL.

  • Incubation: Incubate the seedlings in the dark at room temperature for various time points (e.g., 1, 4, 8, 24 hours).

  • Washing: After incubation, gently wash the seedlings three times with fresh liquid MS medium to remove any unbound labeled this compound.

  • Microscopy:

    • Mount a seedling on a microscope slide with a drop of MS medium and cover with a coverslip.

    • Image the root cells using a CLSM with the appropriate laser excitation and emission filter settings for the chosen fluorophore.

    • Acquire z-stack images to determine the subcellular localization of the fluorescent signal.

  • Data Analysis: Analyze the images to determine the localization of the labeled this compound (e.g., cell wall, plasma membrane, intracellular compartments). Quantify the fluorescence intensity in different regions of interest over time.

Quantitative Data

ParameterFluorescent Labeling (2-AB)Biotinylation (Hydrazide)Radioisotope Labeling (³H)
Labeling Efficiency >90%Variable, typically 30-60%High, dependent on specific activity
Detection Limit Picomole to femtomoleNanomole to picomoleFemtomole to attomole
Primary Application Microscopy, HPLC, CEAffinity purification, blottingQuantitative tracking, metabolic studies
Key Reagent 2-aminobenzamideBiotin hydrazideSodium borotritide (NaBH₄)
Reaction Condition 65°C, 2 hoursRoom temp, 48 hoursMild, aqueous conditions

Table 1: Comparison of this compound Labeling Methods.

Visualizations

Experimental Workflow

G cluster_synthesis This compound Synthesis cluster_labeling Labeling cluster_application Application cluster_analysis Data Analysis s1 Cellotetraosyl Donor & Acceptor s2 Glycosylation s1->s2 s3 Deprotection s2->s3 s4 Purification s3->s4 s5 Pure this compound s4->s5 l1 Fluorescent Labeling (e.g., 2-AB) s5->l1 Labeling Reaction l2 Biotinylation (e.g., Biotin Hydrazide) s5->l2 Labeling Reaction l3 Radioisotope Labeling (e.g., ³H) s5->l3 Labeling Reaction a1 Tracking in Biological Systems l1->a1 Microscopy a2 Pull-down Assays l2->a2 Affinity Capture a3 Metabolic Studies l3->a3 Scintillation Counting d1 Image Analysis a1->d1 d2 Protein Identification a2->d2 d3 Quantitative Analysis a3->d3

Caption: Experimental workflow for synthesis, labeling, and tracking of this compound.

Signaling Pathway

G cluster_stimulus cluster_perception Perception at the Cell Surface cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response cello Cello-oligosaccharides (e.g., this compound) receptor Pattern Recognition Receptor (PRR) cello->receptor Binding ca_spike Ca²⁺ Spike receptor->ca_spike Activation ros_burst ROS Burst receptor->ros_burst Activation mapk MAPK Cascade ca_spike->mapk ros_burst->mapk gene_exp Defense Gene Expression mapk->gene_exp defense Immune Response gene_exp->defense

Caption: Proposed signaling pathway for cello-oligosaccharides as DAMPs in plants.

Biological Implications and Applications

This compound as a Damage-Associated Molecular Pattern (DAMP)

In plants, cello-oligosaccharides, including this compound, can act as Damage-Associated Molecular Patterns (DAMPs).[2] These molecules are released upon cell wall damage, for instance, during pathogen attack or mechanical stress. They are recognized by pattern recognition receptors on the plant cell surface, triggering a signaling cascade that leads to an immune response.[2] This pathway often involves a rapid influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades, ultimately leading to the expression of defense-related genes.[2] Tracking labeled this compound can help elucidate the specific receptors and downstream signaling components involved in this crucial plant defense mechanism.

Modulation of Gut Microbiota

Cello-oligosaccharides are not readily digested by human enzymes and can therefore reach the colon, where they can be fermented by the gut microbiota.[3][4] Studies have shown that cello-oligosaccharides can selectively promote the growth of beneficial probiotic bacteria, such as certain species of Lactobacillus and Bifidobacterium.[3][4][5][6] By using labeled this compound, researchers can investigate the specific bacterial species responsible for its uptake and metabolism, and identify the metabolic pathways involved. This knowledge is valuable for the development of novel prebiotics to improve gut health.

Drug Delivery Systems

The biocompatibility and biodegradability of cello-oligosaccharides make them attractive candidates for the development of drug delivery systems. Labeled this compound can be used to study the in vivo biodistribution, cellular uptake, and intracellular fate of such delivery systems, providing essential data for optimizing their design and efficacy.

Conclusion

The ability to label and track this compound is fundamental to understanding its diverse biological roles. The protocols and information provided herein offer a comprehensive guide for researchers to embark on such studies. The use of fluorescent, biotinylated, and radiolabeled this compound will undoubtedly continue to provide valuable insights into plant biology, microbiology, and the development of novel therapeutics and nutraceuticals.

References

Cellooctaose: A High-Purity Standard for Precise Oligosaccharide Analysis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of oligosaccharides is crucial in various fields, including biotechnology, food science, and pharmaceutical development. In drug development, the characterization of carbohydrate-based drugs, the study of drug-glycosylation patterns, and the screening for enzyme inhibitors that act on carbohydrates require accurate and reproducible analytical methods. Cellooctaose, a well-defined oligosaccharide consisting of eight β-(1→4) linked D-glucose units, serves as an excellent standard for the calibration and validation of analytical methods for complex carbohydrate analysis. Its high purity and well-defined structure make it an ideal reference material for techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This document provides detailed application notes and protocols for the use of this compound as a standard in oligosaccharide analysis, with a particular focus on its application in drug development.

This compound as a Reference Standard

This compound is available as a high-purity (>90% by HPAEC-PAD) lyophilized powder.[1] Its well-characterized nature allows for the creation of accurate standard curves for the quantification of other oligosaccharides and for the validation of analytical methods.

Key characteristics of this compound as a standard:

  • High Purity: Ensures accuracy in calibration.

  • Defined Structure: Provides a reliable reference point for retention time and detector response.

  • Water Solubility: Facilitates easy preparation of standard solutions.

Application in Drug Development: Screening for Cellulase Inhibitors

A significant application of this compound as a standard in drug development is in the screening for inhibitors of cellulases. Cellulases are enzymes that break down cellulose and related oligosaccharides. Inhibitors of these enzymes could have therapeutic potential in various contexts, such as modulating the gut microbiome or as anti-parasitic agents. By using this compound as a substrate, the activity of cellulase can be precisely measured by quantifying the amount of unhydrolyzed this compound or the resulting smaller oligosaccharide products. A decrease in the hydrolysis of this compound in the presence of a test compound indicates inhibitory activity.

Quantitative Analysis by HPAEC-PAD

HPAEC-PAD is a highly sensitive and selective method for the analysis of underivatized carbohydrates.[2][3] The method separates oligosaccharides based on their size, charge, and linkage, and the pulsed amperometric detector provides excellent sensitivity for direct detection.

Method Validation Parameters for Cello-oligosaccharides

The following table summarizes typical performance characteristics for the quantitative analysis of cello-oligosaccharides using HPAEC-PAD, providing a baseline for what can be expected when using this compound as a standard.

ParameterCello-oligosaccharides (DP2-DP6)
Linearity Range (mg/L) 0.40 - 4.00
Correlation Coefficient (R²) ≥ 0.998
Limit of Detection (LOD) (mg/L) 0.04 - 0.08
Limit of Quantitation (LOQ) (mg/L) 0.16 - 0.38
Repeatability (RSD%) < 5%
Reproducibility (RSD%) < 6%

Table 1: Typical HPAEC-PAD method validation parameters for cello-oligosaccharides. Data is based on published values for cello-oligosaccharides up to cellopentaose and can be used as a reference for establishing a validated method for this compound.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions and Generation of a Standard Curve

This protocol describes the preparation of this compound standard solutions and the generation of a standard curve using HPAEC-PAD.

Materials:

  • This compound standard (>90% purity)[1]

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% (w/w) solution

  • Sodium acetate (NaOAc), anhydrous

  • 0.2 µm syringe filters

Equipment:

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with a Pulsed Amperometric Detector (PAD) (e.g., Dionex ICS-3000 or similar)[4]

  • Anion-exchange column (e.g., CarboPac PA200, 3 x 250 mm)[4]

  • Guard column (e.g., CarboPac PA200, 3 x 50 mm)[4]

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Standard Solution (100 mg/L):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve the this compound in a small amount of deionized water in a 100 mL volumetric flask.

    • Bring the flask to volume with deionized water and mix thoroughly.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare working standards at concentrations of 4.0, 2.0, 1.0, 0.5, and 0.2 mg/L.

  • HPAEC-PAD Analysis:

    • Set up the HPAEC-PAD system with the parameters outlined in Table 2.

    • Inject a blank (deionized water) to establish the baseline.

    • Inject each working standard solution in triplicate.

    • Record the peak area for each injection.

  • Generation of Standard Curve:

    • Plot the average peak area against the corresponding concentration of the this compound standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

HPAEC-PAD Parameters:

ParameterSetting
Column CarboPac PA200 (3 x 250 mm) with CarboPac PA200 guard column[4]
Column Temperature 30 °C[4]
Mobile Phase A 100 mM NaOH
Mobile Phase B 100 mM NaOH with 1 M NaOAc
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient 0-2 min: 95% A, 5% B2-20 min: Linear gradient to 60% A, 40% B20-22 min: Linear gradient to 100% B22-30 min: 100% B (column wash)30-40 min: 95% A, 5% B (equilibration)
PAD Waveform E1: +0.1 V (400 ms)E2: -2.0 V (20 ms)E3: +0.6 V (10 ms)E4: -0.1 V (70 ms)[2]

Table 2: HPAEC-PAD instrument settings for the analysis of this compound.

G cluster_prep Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_calibration Calibration Curve Generation Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards Serial Dilution HPAEC-PAD HPAEC-PAD Working Standards->HPAEC-PAD Peak Area Data Peak Area Data HPAEC-PAD->Peak Area Data Standard Curve Standard Curve Peak Area Data->Standard Curve Plot & Linear Regression G cluster_assay Enzyme Assay cluster_analysis Analysis cluster_result Result Reaction Mix Reaction Mixture (this compound + Buffer + Inhibitor) Add Enzyme Add Enzyme Reaction Mix->Add Enzyme Incubation Incubation Add Enzyme->Incubation Quench Reaction Quench Reaction Incubation->Quench Reaction Sample Prep Sample Preparation (Centrifuge, Filter, Dilute) Quench Reaction->Sample Prep HPAEC-PAD HPAEC-PAD Analysis Sample Prep->HPAEC-PAD Quantification Quantify this compound (vs. Standard Curve) HPAEC-PAD->Quantification Inhibition Calculation Inhibition Calculation Quantification->Inhibition Calculation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Digestion of Cellooctaose to Glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic digestion of cellooctaose to glucose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of this compound.

Problem Possible Cause Recommended Solution
Low Glucose Yield Suboptimal Enzyme Concentration: Insufficient enzyme relative to the substrate.Increase the concentration of β-glucosidase or the cellulase cocktail. Determine the optimal enzyme-to-substrate ratio through a series of titration experiments.
Incomplete Digestion: Reaction time is too short for the enzyme to completely hydrolyze the substrate.Extend the incubation time. Monitor the reaction progress over a time course to identify the point of maximum glucose release.
Suboptimal pH or Temperature: The reaction conditions are not ideal for the specific enzyme being used.Verify the optimal pH and temperature for your enzyme from the manufacturer's data sheet or through literature search. Adjust the buffer pH and incubation temperature accordingly. A thermostable β-glucosidase from Thermofilum sp. ex4484_79 shows maximum activity at 90°C and pH 5.0[1].
Enzyme Inhibition by Product (Glucose): High concentrations of glucose can inhibit the activity of β-glucosidase.[2][3][4]Consider using a glucose-tolerant β-glucosidase mutant if available[2]. Alternatively, implement a system for in-situ glucose removal, such as dialysis or co-fermentation with a glucose-consuming microorganism.
Enzyme Inhibition by Intermediates (Cellobiose): Accumulation of cellobiose can inhibit cellulase activity.[3][5][6]Ensure sufficient β-glucosidase activity is present in the enzyme cocktail to efficiently convert cellobiose to glucose.[5][6] Supplementing with additional β-glucosidase can often increase the overall rate of saccharification.[6]
Inconsistent Results Inaccurate Reagent Preparation: Errors in buffer preparation, substrate, or enzyme concentration.Double-check all calculations and ensure accurate weighing and dilution of all components. Use calibrated pipettes and balances.
Variability in Substrate Quality: Purity and physical form of this compound can affect enzyme accessibility.Use a consistent source and batch of this compound. Ensure complete solubilization of the substrate before adding the enzyme.
Temperature or pH Fluctuations: Inconsistent temperature or pH control during the experiment.Use a calibrated water bath or incubator with precise temperature control. Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction.
No or Very Little Glucose Detected Inactive Enzyme: The enzyme may have been denatured due to improper storage or handling.Use a fresh batch of enzyme. Always store enzymes at the recommended temperature (typically -20°C or -80°C) in a glycerol-containing buffer to prevent freeze-thaw damage.
Presence of Inhibitors: The reaction mixture may contain compounds that inhibit enzyme activity.Identify and remove potential inhibitors. Common inhibitors for β-glucosidases include heavy metal ions (e.g., Cu²⁺)[1], phenols, and certain flavonoids like quercetin[7][8]. Specific inhibitors like 1-deoxynojirimycin and castanospermine are also known.[7][8]
Incorrect Assay Method: The glucose detection method may not be sensitive enough or may be subject to interference.Validate your glucose assay with a known glucose standard curve. Consider using a different glucose detection method (e.g., glucose oxidase-peroxidase assay, HPLC) to confirm your results.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the conversion of this compound to glucose?

A1: The final and rate-limiting step in the breakdown of cello-oligosaccharides, including this compound, to glucose is catalyzed by the enzyme β-glucosidase (EC 3.2.1.21).[1][3][4] While a cellulase cocktail containing endoglucanases and exoglucanases can break down longer cellulose chains, β-glucosidase is essential for hydrolyzing the resulting cellobiose and other short-chain cello-oligosaccharides into glucose.[3][9]

Q2: What are the optimal conditions for enzymatic digestion of this compound?

A2: The optimal conditions are highly dependent on the specific β-glucosidase or cellulase cocktail being used. However, a general starting point for many commercially available fungal cellulases and β-glucosidases is a pH between 4.5 and 5.5 and a temperature between 45°C and 55°C .[10] For example, a study on the enzymatic production of cello-oligosaccharides from bamboo materials identified optimal conditions as pH 4.5 and 55°C[10]. It is crucial to consult the manufacturer's technical data sheet for the specific enzyme you are using.

Q3: How can I monitor the progress of the digestion reaction?

A3: The most direct way to monitor the reaction is by measuring the concentration of the product, glucose , over time. This can be done using various methods, including:

  • Enzymatic glucose assays: Kits based on glucose oxidase and peroxidase are common and provide high specificity.[4]

  • High-Performance Liquid Chromatography (HPLC): This method can simultaneously quantify the substrate (this compound), intermediates (e.g., cellobiose, cellotriose), and the final product (glucose).

  • Amperometric biosensors: These can provide real-time measurements of glucose and cellobiose.[11]

Q4: What are common inhibitors of β-glucosidase activity?

A4: β-glucosidase activity can be inhibited by several compounds:

  • Product Inhibition: The accumulation of glucose is a major source of inhibition.[2][4]

  • Substrate and Intermediate Inhibition: High concentrations of cellobiose can also be inhibitory.[3][5]

  • Heavy Metal Ions: Ions such as Cu²⁺ have been shown to be strong inhibitors of some β-glucosidases.[1]

  • Phenolic Compounds and Flavonoids: Compounds like quercetin can inhibit β-glucosidase activity.[7]

  • Specific Inhibitors: Molecules like castanospermine and 1-deoxynojirimycin are potent inhibitors and are often used in research to study enzyme mechanisms.[7][8]

Q5: How can I overcome product inhibition by glucose?

A5: To mitigate glucose inhibition, you can:

  • Use a glucose-tolerant enzyme: Rational design and directed evolution have been used to develop β-glucosidases with improved tolerance to glucose.[2][12]

  • Maintain a low glucose concentration: This can be achieved by:

    • Fed-batch substrate addition: Gradually adding the this compound to the reaction.

    • In-situ product removal: Using techniques like dialysis or integrating the hydrolysis with a fermentation process where an organism immediately consumes the glucose produced.

Experimental Protocols

Protocol 1: Standard Enzymatic Digestion of this compound

This protocol provides a general procedure for the enzymatic hydrolysis of this compound to glucose.

Materials:

  • This compound

  • β-glucosidase or a commercial cellulase cocktail

  • Sodium citrate buffer (50 mM, pH 5.0)

  • Deionized water

  • Microcentrifuge tubes

  • Water bath or incubator

  • Glucose standard solution

  • Glucose assay kit (e.g., glucose oxidase-peroxidase based)

  • Spectrophotometer

Procedure:

  • Prepare the substrate solution: Dissolve a known concentration of this compound (e.g., 10 mg/mL) in 50 mM sodium citrate buffer (pH 5.0).

  • Prepare the enzyme solution: Dilute the β-glucosidase or cellulase cocktail in the same citrate buffer to the desired working concentration.

  • Set up the reaction: In a microcentrifuge tube, combine the substrate solution and the enzyme solution. A typical reaction volume is 1 mL. Include a negative control with substrate but no enzyme.

  • Incubation: Place the reaction tubes in a water bath or incubator at the optimal temperature for the enzyme (e.g., 50°C) for a specified duration (e.g., 1, 2, 4, 8, and 24 hours).

  • Stop the reaction: At each time point, take an aliquot of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a stop solution as recommended by the glucose assay kit.

  • Quantify glucose: Measure the glucose concentration in each sample using a glucose assay kit according to the manufacturer's instructions.

  • Calculate glucose yield: Determine the amount of glucose produced and calculate the yield as a percentage of the theoretical maximum.

Protocol 2: Determining the Optimal pH for β-Glucosidase Activity

Materials:

  • Same as Protocol 1, plus a series of buffers with different pH values (e.g., 50 mM sodium citrate for pH 3-6, 50 mM sodium phosphate for pH 6-8).

Procedure:

  • Prepare substrate solutions: Dissolve this compound in each of the different pH buffers.

  • Prepare enzyme solutions: Dilute the enzyme in each corresponding pH buffer.

  • Set up reactions: For each pH value, set up a reaction as described in Protocol 1.

  • Incubation: Incubate all reactions at the optimal temperature for a fixed period of time (e.g., 1 hour).

  • Stop and quantify: Stop the reactions and measure the glucose concentration in each sample.

  • Determine optimal pH: Plot the enzyme activity (glucose produced per unit time) against the pH to identify the optimal pH.

Visualizations

Enzymatic_Digestion_Pathway This compound This compound Intermediates Shorter Cello-oligosaccharides (e.g., Cellotriose, Cellobiose) This compound->Intermediates Endoglucanase Glucose Glucose Intermediates->Glucose β-Glucosidase

Caption: Enzymatic cascade for the digestion of this compound to glucose.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare this compound Solution Mix Combine Substrate, Enzyme, and Buffer Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix Prep_Buffer Prepare Buffer Prep_Buffer->Mix Incubate Incubate at Optimal Temperature and pH Mix->Incubate Stop_Reaction Stop Reaction (e.g., Heat Inactivation) Incubate->Stop_Reaction Measure_Glucose Quantify Glucose Stop_Reaction->Measure_Glucose Analyze_Data Analyze Results Measure_Glucose->Analyze_Data

Caption: General experimental workflow for enzymatic digestion.

Troubleshooting_Guide Start Low Glucose Yield? Check_Conditions Check Reaction Conditions (pH, Temp) Start->Check_Conditions Yes Check_Concentration Check Enzyme/ Substrate Ratio Check_Conditions->Check_Concentration Optimal Solution_Optimize_Conditions Optimize pH and Temperature Check_Conditions->Solution_Optimize_Conditions Suboptimal Check_Time Increase Incubation Time? Check_Concentration->Check_Time Optimal Solution_Optimize_Ratio Titrate Enzyme Concentration Check_Concentration->Solution_Optimize_Ratio Suboptimal Check_Inhibitors Potential Inhibitors Present? Check_Time->Check_Inhibitors No Solution_Time_Course Perform Time Course Experiment Check_Time->Solution_Time_Course Yes Solution_Remove_Inhibitors Identify and Remove Inhibitors Check_Inhibitors->Solution_Remove_Inhibitors Yes

Caption: Troubleshooting decision tree for low glucose yield.

References

Technical Support Center: Cellooctaose Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling cellooctaose in aqueous solutions. This compound, a β-1,4-linked glucose octamer, is a valuable tool in various biological and biochemical studies. However, its stability in aqueous environments can be a critical factor for obtaining reliable and reproducible experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of enzymes.

  • pH: The glycosidic bonds in this compound are susceptible to hydrolysis, a reaction catalyzed by acidic conditions.[1] Under strongly alkaline conditions, a "peeling" reaction can occur, leading to degradation from the reducing end of the oligosaccharide.[2] Neutral to slightly acidic pH is generally preferred for maintaining stability.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of glycosidic bonds.[3] Therefore, it is crucial to control the temperature of this compound solutions, especially during long-term storage or prolonged experiments. Thermal degradation of cellulosic materials involves the loss of physically absorbed water at lower temperatures (below 220°C) and chemical water at higher temperatures, leading to decomposition.[4]

  • Enzymatic Activity: this compound is a substrate for cellulases and other glycoside hydrolases.[5][6] Contamination of solutions with these enzymes, which can be of microbial origin, will lead to rapid degradation of the oligosaccharide.

Q2: How can I prepare a stable aqueous solution of this compound for my experiments?

A2: To prepare a stable solution, dissolve high-purity this compound in a suitable buffer at a slightly acidic to neutral pH (e.g., pH 5-7). Use of a buffer is recommended over deionized water to maintain a stable pH.[4][7] It is advisable to prepare the solution fresh. If storage is necessary, filter-sterilize the solution through a 0.22 µm filter to remove any microbial contamination and store at low temperatures.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[8] To avoid repeated freeze-thaw cycles which can potentially affect stability, it is best to aliquot the solution into smaller, single-use volumes before freezing.

Q4: What are the degradation products of this compound?

A4: The degradation of this compound primarily yields smaller cello-oligosaccharides (e.g., cellohexaose, cellopentaose, cellotetraose, cellotriose, and cellobiose) and ultimately glucose through the cleavage of β-1,4-glycosidic bonds.[9] Under oxidative conditions (e.g., in the presence of hydrogen peroxide), the main degradation products can include 2,3-dihydroxy-butanedioic acid, 2-keto-gluconic acid, D-gluconic acid, and cello-oligosaccharides with a lower degree of polymerization.[9] In alkaline solutions, degradation can lead to the formation of 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results over time. This compound in the stock solution is degrading.Prepare fresh this compound solutions for each experiment. If using a stored solution, verify its integrity before use (see Experimental Protocols). Ensure proper storage conditions (frozen, protected from light).
Unexpected peaks in analytical chromatography (e.g., HPLC). The this compound sample has partially hydrolyzed into smaller oligosaccharides.Review the pH and temperature of your experimental buffers and solutions. Avoid acidic conditions and high temperatures. Filter-sterilize solutions to prevent microbial contamination.
Loss of biological activity in a this compound-dependent assay. The concentration of intact this compound has decreased due to degradation.Confirm the concentration and purity of your this compound stock solution. Prepare fresh solutions and store them appropriately in aliquots to minimize degradation.
Precipitate forms in the this compound solution upon storage. This could be due to microbial growth or, at high concentrations and low temperatures, precipitation of the oligosaccharide itself.Filter-sterilize the solution before storage. If precipitation is suspected, gently warm the solution and vortex to redissolve before use. Consider storing at a lower concentration if precipitation is a recurring issue.

Quantitative Data on Cello-oligosaccharide Degradation

While specific kinetic data for the non-enzymatic hydrolysis of this compound is not extensively available, the following table summarizes key findings on the degradation of cello-oligosaccharides under different chemical conditions.

Condition Observed Degradation Products Reference
Oxidative (H₂O₂) 2,3-dihydroxy-butanedioic acid, 2-keto-gluconic acid, D-gluconic acid, lower DP cello-oligosaccharides.[9]
Alkaline (NaOH) 3-deoxy-isosaccharinic acid-1,4-lactone, 3-deoxy-hexonic acid-1,4-lactone.[9]

Experimental Protocols

Protocol 1: Assessment of this compound Solution Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to monitor the stability of a this compound solution over time.

Objective: To quantify the concentration of intact this compound and detect the presence of its degradation products.

Materials:

  • This compound solution to be tested

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Cello-oligosaccharide standards (e.g., cellobiose, cellotriose, cellotetraose, etc.)

  • HPLC system with a Refractive Index Detector (RID) or a Mass Spectrometer (MS)

  • Amino-propyl or porous graphitized carbon (PGC) HPLC column suitable for carbohydrate analysis[10][11]

Methodology:

  • Sample Preparation:

    • At designated time points (e.g., 0, 24, 48, 72 hours) of storing the this compound solution under specific conditions (e.g., temperature, pH), withdraw an aliquot.

    • Dilute the aliquot to a suitable concentration for HPLC analysis with high-purity water.

  • Standard Preparation:

    • Prepare a series of cello-oligosaccharide standards of known concentrations in high-purity water.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase. A common mobile phase for carbohydrate analysis is a gradient of acetonitrile and water.[12]

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the concentration of intact this compound in each sample using the calibration curve.

    • Identify and, if standards are available, quantify the peaks corresponding to degradation products.

    • Plot the concentration of intact this compound as a function of time to determine the degradation rate.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation & Storage cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_result Result A Prepare aqueous this compound solution (buffered, filter-sterilized) B Store under defined conditions (e.g., 4°C, 25°C, 37°C) A->B C Withdraw aliquots at T=0, T=24h, T=48h, etc. B->C D Dilute sample for analysis C->D E HPLC Analysis (e.g., Amino or PGC column) D->E F Quantify intact this compound and degradation products E->F G Determine degradation rate and stability profile F->G

Caption: Workflow for assessing this compound stability.

Degradation_Pathways cluster_acid Acid Hydrolysis (Low pH) cluster_alkaline Alkaline Degradation (High pH) cluster_oxidative Oxidative Degradation This compound This compound Shorter_COS Shorter Cello-oligosaccharides (e.g., Cellohexaose, Cellotetraose) This compound->Shorter_COS Cleavage of glycosidic bonds Isosaccharinic_Acid Isosaccharinic Acid Derivatives This compound->Isosaccharinic_Acid Peeling reaction Oxidized_Products Various Oxidized Products (e.g., 2-keto-gluconic acid) This compound->Oxidized_Products Radical attack Glucose Glucose Shorter_COS->Glucose

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Improving the Yield of Synthetic Cellooctaose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cellooctaose. Our goal is to help you improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves a convergent approach where smaller oligosaccharide blocks are coupled together.[1] This method requires the use of protecting groups and careful control of reaction conditions to ensure the correct glycosidic linkages.[1][2] Enzymatic synthesis utilizes enzymes like cellulases or cellodextrin phosphorylases to build the this compound chain from smaller sugar units.[3][4] Another method to obtain this compound is through the controlled depolymerization of cellulose.[5]

Q2: Why is the yield of my chemical synthesis of this compound consistently low?

A2: Low yields in chemical synthesis can stem from several factors. The key glycosylation step to form the β-1,4 linkages can be challenging and may result in unwanted side reactions, such as hydrolysis or the formation of glycosyl fluorides.[1] Incomplete removal of protecting groups is another common issue that can lead to a mixture of products and reduce the yield of the desired fully deprotected this compound.[2] Additionally, purification of the final product can be difficult, leading to product loss.[5]

Q3: How can I minimize side reactions during the glycosylation step in chemical synthesis?

A3: Minimizing side reactions is crucial for improving the yield. Performing the glycosylation under anhydrous conditions using a high-vacuum system can reduce hydrolysis of the glycosyl donor.[1] Careful selection of protecting groups and optimization of reaction conditions (e.g., temperature, reaction time, and molar ratios of reactants) are also critical.[6][7]

Q4: What are the common challenges in the enzymatic synthesis of this compound?

A4: In enzymatic synthesis, challenges include enzyme stability and activity. The choice of solvent is important; for instance, while ionic liquids can be used, their concentration can negatively impact enzyme activity.[4] The self-assembly and precipitation of the newly synthesized cello-oligosaccharide chains can also limit the final yield in solution.[4]

Q5: How can I improve the purification of my synthesized this compound?

A5: Purification is a critical step to obtaining pure this compound. Chromatographic methods, such as size-exclusion and ion-exchange chromatography, are commonly used for research-scale purification.[5] Precipitation with solvents like methanol, ethanol, or acetone at high concentrations is another effective method.[5] For chemical synthesis, acetylation of the final product to this compound hexacosaacetate can facilitate purification before the final deacetylation step.[1]

Troubleshooting Guides

Chemical Synthesis
Issue Possible Cause Suggested Solution
Low Glycosylation Yield Presence of water leading to hydrolysis of the glycosyl donor.Ensure strictly anhydrous reaction conditions. Use a high-vacuum line to remove residual moisture.[1]
Suboptimal reaction temperature or time.Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient activation of the glycosyl donor.Use a more effective activating agent or optimize its concentration.
Incomplete Deprotection Inefficient removal of protecting groups.Ensure the appropriate deprotection conditions are used for each protecting group. For example, NaOMe-MeOH for acetyl groups and H2/Pd(OH)2-C for benzyl groups.[1]
Steric hindrance around the protecting group.Consider using alternative protecting groups that are more easily removed under milder conditions.
Product Degradation Harsh deprotection conditions.Use milder deprotection reagents or shorter reaction times. Monitor the reaction carefully to avoid over-degradation.
Difficult Purification Presence of closely related byproducts.Utilize multi-step purification protocols, such as a combination of precipitation and column chromatography. Consider derivatization to an acetate for easier purification, followed by deacetylation.[1]
Enzymatic Synthesis
Issue Possible Cause Suggested Solution
Low Enzyme Activity Inappropriate buffer pH or temperature.Optimize the pH and temperature of the reaction buffer to match the optimal conditions for the specific enzyme being used.
Presence of inhibitors in the reaction mixture.Ensure all reagents are of high purity and free from potential enzyme inhibitors.
High concentration of ionic liquid or organic solvent.If using ionic liquids or organic solvents, optimize their concentration to maintain high enzyme activity.[4]
Product Precipitation Self-assembly of the synthesized cello-oligosaccharide chains.Consider performing the reaction at a higher temperature (if the enzyme is stable) or in the presence of additives that can reduce aggregation.
Low Substrate Conversion Substrate inhibition at high concentrations.Optimize the initial substrate concentrations to avoid inhibition. Consider a fed-batch approach where the substrate is added incrementally.

Experimental Protocols

Key Experiment: Convergent Chemical Synthesis of this compound

This protocol is a generalized summary based on the convergent synthesis approach.

  • Preparation of Glycosyl Donor and Acceptor: Synthesize a cellotetraosyl donor and a cellotetraosyl acceptor with appropriate protecting groups. For example, the donor could be a glycosyl fluoride and the acceptor could have a free hydroxyl group at the C-4 position.

  • Glycosylation:

    • Dry all glassware and reagents thoroughly.

    • Dissolve the glycosyl donor and acceptor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add the activating agent (e.g., a Lewis acid) at a low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature slowly and stir for the optimized reaction time, monitoring by TLC.

    • Quench the reaction and purify the protected this compound derivative by column chromatography.

  • Deprotection:

    • Sequentially remove the different protecting groups using specific reagents. For example, pivaloyl, allyl, and benzyl groups can be removed with SeO2-AcOH, NaOMe-MeOH, and H2/Pd(OH)2-C, respectively.[1]

  • Final Purification:

    • The crude this compound can be acetylated to form this compound hexacosaacetate, which is easier to purify by chromatography.[1]

    • The purified acetate derivative is then deacetylated using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a methanol-dichloromethane mixture to yield pure this compound.[1]

Key Experiment: Enzymatic Synthesis of Cello-oligosaccharides

This protocol is a generalized summary for the synthesis using cellodextrin phosphorylase.

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES buffer, pH 7.0), the acceptor substrate (e.g., 10 mM cellobiose), and the donor substrate (e.g., 150 mM α-glucosyl phosphate).[4]

    • If using an ionic liquid, add it to the desired concentration (e.g., 0-30 vol%).[4]

  • Enzymatic Reaction:

    • Add the cellodextrin phosphorylase to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 45 °C) for a specified time (e.g., 24 hours).[4]

  • Termination and Product Analysis:

    • Terminate the reaction, for example, by heat inactivation of the enzyme.

    • Analyze the products using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry.

  • Purification:

    • Purify the desired cello-oligosaccharides from the reaction mixture using size-exclusion chromatography or other suitable chromatographic techniques.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_deprotection Deprotection & Purification Donor Cellotetraosyl Donor Glycosylation Glycosylation Donor->Glycosylation Acceptor Cellotetraosyl Acceptor Acceptor->Glycosylation Protected_Octa Protected This compound Glycosylation->Protected_Octa β-1,4 linkage Deprotection Deprotection Protected_Octa->Deprotection Crude_Octa Crude This compound Deprotection->Crude_Octa Purification Purification Crude_Octa->Purification Pure_Octa Pure This compound Purification->Pure_Octa

Caption: Workflow for the convergent chemical synthesis of this compound.

Enzymatic_Synthesis_Troubleshooting cluster_enzyme Enzyme Activity Issues cluster_conditions Reaction Condition Optimization cluster_solubility Product Solubility Issues Start Low Yield in Enzymatic Synthesis Enzyme_Activity Check Enzyme Activity Start->Enzyme_Activity Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Product_Solubility Address Product Solubility Start->Product_Solubility Check_pH Check_pH Enzyme_Activity->Check_pH Is pH optimal? Check_Temp Check_Temp Enzyme_Activity->Check_Temp Is temperature optimal? Check_Inhibitors Check_Inhibitors Enzyme_Activity->Check_Inhibitors Are inhibitors present? Substrate_Conc Substrate_Conc Reaction_Conditions->Substrate_Conc Optimize substrate concentration Solvent_Conc Solvent_Conc Reaction_Conditions->Solvent_Conc Optimize co-solvent (e.g., ionic liquid) concentration Temp_Increase Temp_Increase Product_Solubility->Temp_Increase Increase temperature Additives Additives Product_Solubility->Additives Use solubility-enhancing additives

Caption: Troubleshooting logic for low yield in enzymatic this compound synthesis.

References

Technical Support Center: Cellooctaose Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cellooctaose during storage. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry place. One supplier recommends a storage temperature between 10°C and 25°C in a well-closed container.[1] For analogous compounds like cellopentaose and cellohexaose, storage at ambient temperature is reported to maintain stability for over two years. To minimize degradation, it is prudent to store this compound at the lower end of the recommended temperature range, ideally between 2-8°C, especially for long-term storage. It is also crucial to protect it from moisture.

Q2: How sensitive is this compound to humidity?

Q3: What types of degradation can this compound undergo?

This compound can degrade through several pathways:

  • Hydrolysis: The β-(1→4) glycosidic bonds can be cleaved by acid or enzymatic hydrolysis, resulting in smaller oligosaccharides, cellobiose, and glucose.

  • Alkaline Degradation: Under alkaline conditions, this compound can undergo degradation, particularly from the reducing end of the molecule.

  • Oxidative Degradation: Although less common under typical storage conditions, strong oxidizing agents can lead to the formation of various oxidation products.

Q4: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of microbial growth and hydrolysis. If you must store it in solution for a short duration, use a sterile, buffered solution at a neutral pH and store it at 2-8°C. For longer-term storage, it is best to prepare solutions fresh.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in analytical chromatography (e.g., HPLC, CE). Degradation of this compound into smaller oligosaccharides.1. Review storage conditions (temperature, humidity). 2. Check the pH of your sample and any solutions used. 3. Perform a purity analysis on your this compound standard.
Loss of material or change in physical appearance (e.g., clumping). Absorption of moisture due to improper storage.1. Store this compound in a desiccator with a suitable desiccant. 2. Ensure the container is tightly sealed. 3. If clumping occurs, gently break up the aggregate before weighing, ensuring it is homogenous.
Inconsistent experimental results over time. Gradual degradation of the this compound stock.1. Aliquot the solid this compound into smaller, single-use vials to minimize exposure of the entire stock to ambient conditions. 2. Regularly check the purity of your this compound stock using a validated analytical method.
pH of the dissolved this compound solution is acidic or basic. Contamination of the sample or degradation leading to acidic byproducts.1. Use high-purity water for dissolving this compound. 2. If the solution is not at a neutral pH, consider that degradation may have occurred. Prepare a fresh solution from a new stock if possible.

Degradation Pathways and Experimental Workflows

This compound Degradation Pathways

Potential Degradation Pathways of this compound This compound This compound Acid_Hydrolysis Acid Hydrolysis (Low pH) This compound->Acid_Hydrolysis Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Cellulases) This compound->Enzymatic_Hydrolysis Alkaline_Degradation Alkaline Degradation (High pH) This compound->Alkaline_Degradation Oxidation Oxidation This compound->Oxidation Degradation_Products Shorter Cello-oligosaccharides, Cellobiose, Glucose Oxidation_Products Various Oxidized Species Alkaline_Products Isosaccharinic acids, etc. Acid_Hydrolysis->Degradation_Products Enzymatic_Hydrolysis->Degradation_Products Alkaline_Degradation->Alkaline_Products Oxidation->Oxidation_Products

Caption: Major degradation routes for this compound.

Experimental Workflow for Stability Assessment

Workflow for this compound Stability Testing Start Start: this compound Sample Storage Store under defined conditions (Temperature, Humidity, pH) Start->Storage Sampling Sample at various time points Storage->Sampling Analysis Analyze for degradation products Sampling->Analysis HPLC HPLC Analysis->HPLC CE Capillary Electrophoresis Analysis->CE Data Quantify degradation and determine degradation rate HPLC->Data CE->Data End End: Assess Stability Data->End

Caption: A typical workflow for assessing this compound stability.

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This method is suitable for separating and quantifying this compound and its smaller hydrolysis products.

1. Materials and Reagents:

  • This compound sample

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reference standards (glucose, cellobiose, etc.)

  • Syringe filters (0.22 µm)

2. Instrumentation:

  • HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Amine-based or specialized carbohydrate analysis column (e.g., Aminex HPX-87P).

3. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization based on the column used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the peaks by comparing their retention times and peak areas with those of the reference standards.

  • The appearance of peaks corresponding to smaller sugars (e.g., glucose, cellobiose) indicates degradation.

Protocol 2: Purity Assessment of this compound by Capillary Electrophoresis (CE)

CE offers high resolution for separating charged and neutral oligosaccharides.

1. Materials and Reagents:

  • This compound sample

  • Background electrolyte (BGE), e.g., 50 mM sodium phosphate buffer, pH 7.0.

  • High-purity water

  • Capillary conditioning solutions (e.g., 0.1 M NaOH, water).

2. Instrumentation:

  • Capillary electrophoresis system with a UV or diode array detector (DAD).

  • Fused-silica capillary.

3. Electrophoretic Conditions (Example):

  • Capillary: 50 µm i.d., effective length 40 cm.

  • BGE: 50 mM sodium phosphate, pH 7.0.

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Indirect UV detection at a suitable wavelength (e.g., 200 nm).

4. Sample Preparation:

  • Dissolve the this compound sample in the BGE or high-purity water to a concentration of approximately 0.5-1 mg/mL.

  • Degas the sample solution before injection.

5. Analysis:

  • Condition the capillary with 0.1 M NaOH, followed by water, and then the BGE.

  • Inject the sample and apply the separation voltage.

  • Monitor the electropherogram for the appearance of additional peaks, which may indicate impurities or degradation products. The migration time can be compared to standards for identification.

Quantitative Data Summary

While extensive quantitative data for this compound degradation under various conditions is limited in publicly available literature, the following table summarizes general stability information and data for related compounds.

Parameter Condition Observation/Data Source/Inference
Storage Temperature (Solid) 10°C - 25°CRecommended storage range.[1]
AmbientStable for > 2 years (for Cellopentaose & Cellohexaose).Inferred from similar compounds
pH (Solution) Alkaline (e.g., NaOH solution)Degradation kinetics have been studied; proceeds from the reducing end.Based on studies of cello-oligosaccharides
Acidic (e.g., dilute mineral acids)Hydrolysis of glycosidic bonds occurs, leading to smaller sugars.Inferred from cellulose chemistry
Humidity High Relative HumidityIncreased moisture can accelerate degradation.Inferred from cellulose stability studies

References

Addressing matrix effects in Cellooctaose quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of cellooctaose.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound quantification by Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable measurements.[4][5] This can significantly impact the reproducibility and sensitivity of your assay.[1] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, and salts.[2]

Q2: My this compound signal is very low or undetectable in my biological samples, but the standard in a pure solvent looks fine. What could be the issue?

A2: This is a classic sign of ion suppression, a common matrix effect.[3] Components from your biological matrix are likely co-eluting with your this compound and interfering with its ionization in the mass spectrometer source.[1][2] To confirm this, you can perform a post-extraction spike experiment. Another possibility, though less common with LC-MS compatible methods, is sample degradation, which can be checked by preparing fresh samples.[6]

Q3: I'm observing high variability in my this compound quantification results between replicate injections of the same sample. Could this be due to matrix effects?

A3: Yes, high variability is a common consequence of matrix effects.[1] Inconsistent ionization due to fluctuating levels of interfering compounds in the matrix can lead to poor reproducibility.[1] This variability can obscure real biological differences and compromise the statistical power of your study.

Q4: How can I detect and quantify the extent of matrix effects in my this compound assay?

A4: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte in a neat solvent.[1][7] A significant difference in signal indicates the presence of matrix effects.

  • Post-Column Infusion: This method provides a qualitative assessment by infusing a constant flow of the analyte into the LC eluent after the column and before the MS.[1][7] A dip or rise in the baseline signal when a blank matrix extract is injected indicates regions of ion suppression or enhancement.[1]

Quantitative Assessment of Matrix Effect:

MethodDescriptionOutcome
Post-Extraction Spike Compare the peak area of this compound in a neat solution (A) to the peak area of this compound spiked into a blank matrix extract at the same concentration (B).Matrix Effect (%) = (B / A) * 100 . A value < 100% indicates ion suppression, > 100% indicates enhancement.

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal Intensity and Poor Sensitivity

If you are experiencing low signal intensity for this compound, follow these steps:

  • Confirm Instrument Performance: Infuse a this compound standard directly into the mass spectrometer to ensure the instrument is functioning correctly and the analyte is detectable. If sensitivity is still low, the issue may be with the mass spectrometer itself, which could be dirty.[8]

  • Evaluate Sample Preparation: Your sample cleanup may be insufficient. Complex matrices require robust sample preparation to remove interfering substances.[9] Consider the following improvements:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[9] For oligosaccharides, graphitized carbon or mixed-mode SPE cartridges can be particularly effective at removing salts and other interferences.[10][11]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering matrix components based on polarity.[9]

    • Protein Precipitation (PPT): If your matrix is high in protein (e.g., plasma), PPT with acetonitrile is a simple first step, though it may not remove all interferences.[9]

  • Optimize Chromatography:

    • Improve Separation: Modify your LC gradient to better separate this compound from the matrix components that are causing ion suppression.

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting components (which often contain salts and other interfering species) to waste instead of the mass spectrometer.[7]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[1][12] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by matrix effects in the same way, allowing for accurate correction of the signal.[12]

Guide 2: Addressing High Variability and Poor Reproducibility

For issues with inconsistent results, consider the following:

  • Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples. Minor variations in extraction efficiency can be magnified by matrix effects.

  • Implement an Internal Standard: If you are not already using one, incorporating a SIL-IS is crucial for improving reproducibility.[13][14][15] The ratio of the analyte to the internal standard will remain consistent even if the absolute signal intensity fluctuates due to matrix effects.

  • Check for Carryover: Run blank injections after high-concentration samples to ensure there is no carryover, which can contribute to variability.[8] If carryover is observed, optimize your needle wash method.

  • Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to mimic the matrix effects seen in the unknown samples.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from a Fermentation Broth using Solid-Phase Extraction (SPE)

This protocol is designed to remove proteins, salts, and other polar interferences.

  • Sample Pre-treatment:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet cells and large debris.

    • Transfer the supernatant to a clean tube.

    • If a stable isotope-labeled this compound is available, spike it into the supernatant at a known concentration.

  • SPE Cartridge Conditioning:

    • Use a graphitized carbon SPE cartridge.

    • Condition the cartridge by passing 3 mL of 80% acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Equilibrate the cartridge with 3 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other highly polar impurities.

  • Elution:

    • Elute the this compound with 2 mL of 40% acetonitrile.

  • Dry Down and Reconstitution:

    • Dry the eluate under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar oligosaccharides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 80% B) and gradually decrease to elute the polar analytes.

    • Flow Rate: 300-500 µL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode often provides good sensitivity for oligosaccharides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • This compound: Determine the precursor ion (e.g., [M-H]⁻ or [M+formate]⁻) and a stable product ion.

      • SIL-Cellooctaose: Determine the corresponding precursor and product ions for the labeled internal standard.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity for this compound.

Visualizations

G Sample Biological Sample (e.g., Fermentation Broth) Spike Spike with SIL-Internal Standard Sample->Spike Mitigates Matrix Effects Cleanup Sample Cleanup (SPE, LLE, or PPT) Spike->Cleanup Removes Interferences LC LC Separation (HILIC) Cleanup->LC MS MS/MS Detection (MRM) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Quant Quantification Data->Quant

Caption: Workflow for this compound Quantification.

G Start Inaccurate this compound Quantification Check_IS Are you using a Stable Isotope-Labeled IS? Start->Check_IS Use_IS Implement SIL-IS Check_IS->Use_IS No Check_Cleanup Is your sample cleanup adequate? Check_IS->Check_Cleanup Yes End Accurate Quantification Use_IS->End Improve_Cleanup Optimize Sample Prep (e.g., SPE, LLE) Check_Cleanup->Improve_Cleanup No Check_Chroma Is chromatography optimized? Check_Cleanup->Check_Chroma Yes Improve_Cleanup->End Improve_Chroma Modify LC gradient Use divert valve Check_Chroma->Improve_Chroma No Matrix_Matched Use Matrix-Matched Calibrants Check_Chroma->Matrix_Matched Yes Improve_Chroma->End Matrix_Matched->End

Caption: Troubleshooting Matrix Effects.

G cluster_0 In the Ion Source Analyte This compound Ionization Ionization Process Analyte->Ionization IS SIL-Cellooctaose IS->Ionization Matrix Matrix Components Suppression Ion Suppression Matrix->Suppression Detector MS Detector Ionization->Detector Suppression->Ionization Ratio Analyte/IS Ratio (Constant) Detector->Ratio

Caption: Principle of SIL-Internal Standard.

References

Technical Support Center: Optimization of Cellulase Cocktails for Cellooctaose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cellulase cocktails for the production of cellooctaose and other high-degree cello-oligosaccharides (COS). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic production of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Suboptimal Enzyme Ratio: Incorrect balance of endoglucanases, and cellobiohydrolases. 2. Inappropriate Reaction Conditions: pH, temperature, or reaction time not optimal. 3. Substrate Recalcitrance: Ineffective pretreatment of the cellulosic substrate. 4. Enzyme Inactivation: Denaturation of enzymes due to harsh conditions.1. Systematically vary the ratios of endoglucanase and cellobiohydrolase in the cocktail. Start with ratios reported for similar cello-oligosaccharides and optimize. 2. Optimize pH and temperature for the specific cellulase cocktail. Perform time-course experiments to determine the optimal reaction duration. 3. Employ different pretreatment methods (e.g., acid, alkali, steam explosion) to increase cellulose accessibility.[1][2][3][4] 4. Ensure reaction conditions are within the known stability range of the enzymes. Consider using thermostable cellulases for reactions at higher temperatures.
High Glucose Concentration (Low this compound Specificity) 1. High β-glucosidase Activity: Presence of β-glucosidase in the cocktail, which hydrolyzes cellobiose and other small oligosaccharides to glucose. 2. Excessive Hydrolysis Time: Prolonged reaction times can lead to the breakdown of target oligosaccharides into glucose.1. Use a cellulase cocktail with low or no β-glucosidase activity. If using a commercial cocktail, consider adding a β-glucosidase inhibitor like conduritol-B-epoxide.[5] 2. Monitor the reaction over time and stop it when the concentration of this compound is at its maximum, before significant degradation to glucose occurs.
Presence of a Wide Range of Oligosaccharides (Low Purity) 1. Non-specific Endoglucanase Activity: The endoglucanase used may be cleaving the cellulose chain at random, producing a broad distribution of oligosaccharides. 2. Sub-optimal Cocktail Composition: The enzyme cocktail is not fine-tuned for the production of a specific degree of polymerization (DP).1. Screen different endoglucanases to find one with a higher propensity to produce larger oligosaccharides. 2. Fine-tune the ratio of endoglucanase to cellobiohydrolase to favor the production of the desired oligosaccharide length.
Inconsistent Results 1. Variability in Substrate: Batch-to-batch variation in the cellulosic raw material. 2. Inaccurate Enzyme Activity Measurement: Incorrect determination of the activity of the individual enzymes in the cocktail. 3. Inconsistent Reaction Setup: Variations in mixing, temperature control, or sampling.1. Thoroughly characterize each new batch of substrate for its composition (cellulose, hemicellulose, lignin). 2. Regularly perform and validate enzyme activity assays for all components of the cellulase cocktail. 3. Standardize all experimental procedures and ensure equipment is properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the ideal ratio of endoglucanase to cellobiohydrolase for this compound production?

A1: The optimal ratio is highly dependent on the specific enzymes used and the nature of the substrate.[6] Generally, a higher proportion of endoglucanase is required to generate new chain ends for the cellobiohydrolase to act upon. However, excessive endoglucanase activity can lead to a broader range of smaller oligosaccharides. It is recommended to start with a systematic screening of different ratios to find the optimal balance for maximizing this compound yield.

Q2: How does the choice of cellulosic substrate affect this compound production?

A2: The source and pretreatment of the cellulosic substrate significantly impact the efficiency of enzymatic hydrolysis and the profile of the resulting cello-oligosaccharides. Substrates with higher cellulose content and lower lignin and hemicellulose content are generally preferred. Pretreatment methods that increase the amorphousness and accessibility of the cellulose, such as steam explosion or ionic liquid treatment, can lead to higher yields of cello-oligosaccharides.[1][4]

Q3: What is the role of β-glucosidase in this compound production, and should it be included in the cocktail?

A3: For the production of this compound, β-glucosidase activity is generally undesirable. This enzyme hydrolyzes cellobiose and other short-chain cello-oligosaccharides into glucose, which reduces the yield of the target product and can cause end-product inhibition of other cellulases. Therefore, it is crucial to use a cellulase cocktail with minimal β-glucosidase activity or to add specific inhibitors.[5]

Q4: How can I accurately quantify the concentration of this compound in my hydrolysis mixture?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying cello-oligosaccharides. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) offers excellent separation and sensitivity for oligosaccharides up to a degree of polymerization of 10. Porous graphitized carbon liquid chromatography (PGC-LC) and hydrophilic interaction chromatography (HILIC) are also suitable methods, especially when coupled with mass spectrometry for identification.

Q5: What are the key parameters to control during the enzymatic hydrolysis reaction?

A5: The key parameters to control are pH, temperature, reaction time, and mixing. The optimal pH and temperature will depend on the specific enzymes in your cocktail. It is essential to maintain these parameters within the optimal range for enzyme activity and stability. The reaction time should be optimized to maximize the yield of this compound before significant degradation occurs. Adequate mixing is also important to ensure proper enzyme-substrate interaction, especially at high solid loadings.

Quantitative Data Presentation

Table 1: Example of Cellulase Cocktail Compositions for Cello-oligosaccharide Production
Target Oligosaccharide(s)Endoglucanase (EG)Cellobiohydrolase (CBH)β-glucosidase (BGL)SubstrateKey FindingsReference
Cellobiose-rich productCommercial Cocktail (Celluclast®)Commercial Cocktail (Celluclast®)Inhibited with conduritol-B-epoxideOrganosolv-pretreated birchAchieved a high cellobiose to glucose ratio of 37.4 through reaction engineering.[7]
Short-chain COS (DP 2-5)TfCel9a, CcCel9mOsCelC7(-105)Not includedIonic liquid pretreated MiscanthusA three-enzyme mixture yielded the highest COS yields (933 mg/g glucan).[1][4]
Cello-oligosaccharides (DP 4-10)Ultimase BWL 40 (EG and xylanase)Celluclast 1.5 L (CBH and EG)Not specifiedCelluloseUltimase BWL 40 yielded 32% COS, while Celluclast 1.5 L yielded 22% COS.[8]
Table 2: Effect of Pretreatment on Cello-oligosaccharide Yield
SubstratePretreatment MethodKey Observations on Oligosaccharide ProductionReference
MiscanthusSteam explosionIncreased COS yields compared to untreated Miscanthus.[1][4]
MiscanthusPhosphoric acid swollen celluloseCombination with specific enzymes produced the highest COS yields.[1][4]
MiscanthusIonic liquid [C2mim][OAc]Resulted in the highest COS yields (933 mg/g glucan) and a stable product profile.[1][4]
Grape MarcNone (direct enzymatic treatment)Generated cellopentaose, cellotriose, and cellobiose.[9][10]

Experimental Protocols

Protocol 1: Cellulase Activity Assays

1.1 Endoglucanase (CMCase) Activity Assay

  • Prepare Substrate Solution: Dissolve 1% (w/v) carboxymethyl cellulose (CMC) in 50 mM potassium phosphate buffer (pH 6.2).

  • Reaction Mixture: In a test tube, combine 0.8 mL of the phosphate buffer, 0.1 mL of the CMC solution, and 0.1 mL of the appropriately diluted enzyme solution.

  • Incubation: Incubate the reaction mixture at 50°C for 30 minutes.

  • Termination: Stop the reaction by adding 1.0 mL of Somogyi reagent.

  • Quantification: Determine the amount of released reducing sugars using the Somogyi-Nelson method, with glucose as a standard. One unit of activity is defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute under the assay conditions.

1.2 Cellobiohydrolase (Avicelase) Activity Assay

  • Prepare Substrate Suspension: Prepare a 1% (w/v) suspension of microcrystalline cellulose (e.g., Avicel) in 50 mM potassium phosphate buffer (pH 6.2).

  • Reaction Mixture: In a flask, combine 1.7 mL of the phosphate buffer, 0.8 mL of the Avicel suspension, and 0.5 mL of the enzyme solution.

  • Incubation: Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2 hours).

  • Termination and Separation: Stop the reaction by boiling for 5 minutes, then centrifuge to pellet the remaining substrate.

  • Quantification: Measure the amount of soluble reducing sugars in the supernatant using a standard method like the DNS (3,5-dinitrosalicylic acid) assay.

Protocol 2: HPLC Analysis of Cello-oligosaccharides

2.1 Sample Preparation

  • Take an aliquot of the hydrolysis supernatant.

  • Terminate the enzymatic reaction by boiling the sample for 10 minutes.

  • Centrifuge the sample to remove any solids.

  • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

2.2 HPAEC-PAD Method (Recommended for high resolution and sensitivity)

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. The exact gradient will depend on the specific column and the range of oligosaccharides to be separated.

  • Detection: Pulsed Amperometric Detection (PAD).

  • Standard Curve: Prepare a standard curve using commercially available cello-oligosaccharide standards (cellobiose, cellotriose, cellotetraose, etc.) to quantify the concentration of each oligosaccharide in the sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_optimization Cocktail Optimization cluster_hydrolysis Enzymatic Hydrolysis & Analysis cluster_evaluation Evaluation & Refinement Substrate Select Cellulosic Substrate Pretreatment Apply Pretreatment (e.g., Acid, Alkali, Steam) Substrate->Pretreatment Characterization Characterize Substrate (Cellulose, Hemicellulose, Lignin) Pretreatment->Characterization Hydrolysis Perform Enzymatic Hydrolysis Characterization->Hydrolysis EnzymeSelection Select Endoglucanase (EG) & Cellobiohydrolase (CBH) RatioScreening Screen EG:CBH Ratios EnzymeSelection->RatioScreening ConditionOptimization Optimize Reaction Conditions (pH, Temperature, Time) RatioScreening->ConditionOptimization ConditionOptimization->Hydrolysis Sampling Collect Samples at Different Time Points Hydrolysis->Sampling Analysis Analyze Cello-oligosaccharides (HPLC) Sampling->Analysis DataAnalysis Analyze Yield and Purity of this compound Analysis->DataAnalysis Refinement Refine Cocktail & Conditions DataAnalysis->Refinement Refinement->RatioScreening Iterate Troubleshooting_Workflow cluster_yield Low Yield cluster_purity Low Purity / High Glucose cluster_solutions Potential Solutions Start Start Troubleshooting Problem Identify Primary Issue Start->Problem CheckRatio Is Enzyme Ratio Optimized? Problem->CheckRatio Low Yield CheckBGL Is β-glucosidase Activity High? Problem->CheckBGL Low Purity CheckConditions Are Reaction Conditions Optimal? CheckRatio->CheckConditions Yes Sol_Ratio Optimize EG:CBH Ratio CheckRatio->Sol_Ratio No CheckSubstrate Is Substrate Pretreatment Effective? CheckConditions->CheckSubstrate Yes Sol_Conditions Optimize pH, Temp, Time CheckConditions->Sol_Conditions No Sol_Substrate Improve Pretreatment CheckSubstrate->Sol_Substrate No CheckTime Is Hydrolysis Time Too Long? CheckBGL->CheckTime No Sol_BGL Use Low BGL Cocktail or Inhibitor CheckBGL->Sol_BGL Yes CheckEG Is Endoglucanase Non-specific? CheckTime->CheckEG No Sol_Time Optimize Reaction Time CheckTime->Sol_Time Yes Sol_EG Screen Different Endoglucanases CheckEG->Sol_EG Yes

References

Dealing with low signal-to-noise ratio in Cellooctaose NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratio (SNR) in Cello-octaose NMR spectra.

Troubleshooting Guide: Low Signal-to-Noise Ratio

Low signal-to-noise is a common challenge in NMR spectroscopy, particularly with complex biomolecules like cello-octaose. This guide provides a systematic approach to identifying and resolving the root causes of poor SNR.

Is the issue with the sample preparation?

A common source of poor signal-to-noise is the sample itself.[1] Before proceeding to instrument-related troubleshooting, carefully review your sample preparation procedure.

  • Concentration: Is the sample concentration sufficient? For ¹H NMR of oligosaccharides, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a typical starting point.[2] For ¹³C NMR, a much higher concentration of 50-100 mg may be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[2]

  • Purity: Is the sample free of paramagnetic impurities? Paramagnetic metals can cause significant line broadening and a reduction in signal intensity.

  • Solubility and Aggregation: Is the cello-octaose fully dissolved? Any solid particles or aggregation will lead to poor magnetic field homogeneity and broad, weak signals.[3] It is recommended to filter the sample directly into the NMR tube.[4][5]

  • Solvent: Are you using a high-quality deuterated solvent? Residual protic signals from the solvent can obscure your signals of interest, and impurities in the solvent can contribute to noise.

  • NMR Tube and Volume: Are you using a clean, high-quality NMR tube filled to the correct height (typically 4-5 cm, which corresponds to about 0.6-0.7 mL)?[4][6] Scratches or dirt on the tube can degrade performance, and an incorrect sample volume will make it difficult to achieve good magnetic field homogeneity (shimming).[6]

Are the spectrometer and probe optimized?

Once you are confident in your sample, the next step is to ensure the NMR spectrometer is performing optimally.

  • Probe Tuning and Matching: Has the probe been properly tuned and matched for your sample and solvent?[7] Mismatched tuning can lead to significant signal loss.

  • Shimming: Has the magnetic field homogeneity been optimized (shimming)? Poor shimming is a major cause of broad lines and low signal intensity.[3]

  • Cryoprobe Performance: If using a cryoprobe, is it properly cooled and functioning? A cryoprobe can offer a significant sensitivity enhancement, often around 300% or more compared to a room temperature probe.[8]

Are the acquisition parameters appropriate?

The choice of acquisition parameters has a direct impact on the signal-to-noise ratio of the final spectrum.

  • Number of Scans (Signal Averaging): Are you acquiring a sufficient number of scans? The signal-to-noise ratio increases with the square root of the number of scans.[9] To double the SNR, you need to quadruple the number of scans.[9][10]

  • Relaxation Delay (d1): Is the relaxation delay long enough to allow for full relaxation of the nuclei between pulses? A delay that is too short will lead to signal saturation and reduced intensity, especially for quaternary carbons in ¹³C NMR.

  • Pulse Width/Angle: Are you using an appropriate pulse angle? While a 90° pulse gives the maximum signal in a single scan, a smaller flip angle (e.g., 30° or the Ernst angle) can be optimal when signal averaging with a short relaxation delay.

Can data processing be improved?

Post-acquisition data processing can also be used to enhance the signal-to-noise ratio.

  • Apodization (Window Functions): Applying a weighting function, such as an exponential function with a line broadening factor, can improve the signal-to-noise at the expense of some resolution.[11]

  • Baseline Correction: A well-corrected baseline is crucial for accurate integration and can improve the overall appearance of the spectrum, making weak signals easier to identify.

  • Advanced Denoising Techniques: For very low SNR data, advanced processing techniques, such as wavelet denoising or deep learning-based methods, can be employed to improve the signal quality.[12]

Logical Troubleshooting Workflow

G start Low SNR in Cello-octaose Spectrum sample_prep Review Sample Preparation (Concentration, Purity, Solubility) start->sample_prep instrument_setup Check Instrument Setup (Tuning, Shimming, Probe) sample_prep->instrument_setup Sample OK snr_not_ok SNR Still Low sample_prep->snr_not_ok Problem Found & Corrected, but SNR still low acquisition_params Optimize Acquisition Parameters (Number of Scans, Delays) instrument_setup->acquisition_params Instrument OK instrument_setup->snr_not_ok Problem Found & Corrected, but SNR still low data_processing Improve Data Processing (Apodization, Denoising) acquisition_params->data_processing Parameters Optimized acquisition_params->snr_not_ok Further Optimization Needed snr_ok SNR Improved data_processing->snr_ok SNR Improved data_processing->snr_not_ok SNR Still Low re_evaluate Re-evaluate from Start or Consider Advanced Methods snr_not_ok->re_evaluate

Troubleshooting workflow for low SNR.

Frequently Asked Questions (FAQs)

Q1: How much cello-octaose do I need for a good ¹H NMR spectrum?

For a standard 5 mm NMR tube, a concentration of 5-25 mg of cello-octaose in 0.6-0.7 mL of deuterated solvent is a good starting point for ¹H NMR.[2] However, the exact amount will depend on the spectrometer's sensitivity (field strength and probe type). With a high-field spectrometer equipped with a cryoprobe, it is possible to obtain good spectra with smaller quantities.

Q2: My cello-octaose sample is not very soluble. What can I do?

Poor solubility can lead to low signal and broad lines.[3] Consider the following:

  • Solvent Choice: Try different deuterated solvents. For oligosaccharides, D₂O is common, but for some derivatives, DMSO-d₆ or methanol-d₄ might be better options.

  • Temperature: Gently warming the sample may improve solubility. However, be aware that temperature can also affect chemical shifts and relaxation times.

  • pH Adjustment: For samples in D₂O, adjusting the pD with dilute DCl or NaOD can sometimes improve solubility.

Q3: How many scans should I run for my cello-octaose sample?

The number of scans depends on your sample concentration and the desired signal-to-noise ratio. A key principle is that the SNR improves with the square root of the number of scans.[9] This means to double the SNR, you need to run four times as many scans.[9][10] For a dilute sample, it is not uncommon to run hundreds or even thousands of scans for a ¹H spectrum, and significantly more for a ¹³C spectrum.

Q4: What is the benefit of using a higher field NMR spectrometer?

Using a higher field spectrometer (e.g., 900 MHz vs. 600 MHz) offers two main advantages for oligosaccharide analysis:

  • Increased Sensitivity: The signal-to-noise ratio is inherently higher at higher magnetic fields.[13]

  • Improved Resolution: The chemical shift dispersion (in Hz) increases with the magnetic field strength. This helps to resolve overlapping signals, which is a common problem in the crowded spectra of carbohydrates.[13][14] For oligosaccharides, moving from 600 MHz to 900 MHz can result in up to a twofold enhancement in resolution.[14]

Q5: What is a cryoprobe and will it help with my cello-octaose NMR?

A cryoprobe is a type of NMR probe where the electronics are cooled to cryogenic temperatures (around 20-30 K).[8] This significantly reduces thermal noise, leading to a substantial increase in signal-to-noise, typically by a factor of 3 to 4 compared to a room temperature probe.[7][8] For a dilute sample of cello-octaose, a cryoprobe will dramatically reduce the required experiment time to achieve a desired SNR.

Q6: I am still getting a low signal even after increasing the number of scans. What else can I do?

If increasing the number of scans is not sufficient, consider the following:

  • Check the relaxation delay (d1): Ensure it is long enough (typically 1-2 seconds for ¹H, and longer for ¹³C, especially for quaternary carbons) to allow for full relaxation.

  • Sample concentration: If possible, try to increase the concentration of your sample.

  • Use a more sensitive spectrometer: If available, move to an instrument with a higher magnetic field and/or a cryoprobe.

  • 2D NMR: If you are looking for specific correlations, 2D NMR experiments like HSQC can be more sensitive than ¹³C NMR for detecting ¹H-¹³C one-bond correlations, as they detect the more sensitive ¹H nucleus.

Quantitative Data Summary

The following tables summarize the expected improvements in signal-to-noise ratio from various optimization strategies.

Table 1: Effect of Number of Scans on Signal-to-Noise Ratio

Number of ScansRelative SNR ImprovementRelative Time Increase
11.01x
42.04x
164.016x
648.064x
25616.0256x
102432.01024x
Data based on the principle that SNR is proportional to the square root of the number of scans.[9]

Table 2: Comparison of Spectrometer Hardware for Oligosaccharide Analysis

Hardware ConfigurationTypical SNR GainKey Advantages
600 MHz with Room Temperature ProbeBaselineStandard high-field instrument.
900 MHz with Room Temperature Probe~1.7x vs. 600 MHzImproved resolution and sensitivity.[13]
600 MHz with Cryoprobe~3-4x vs. Room Temp. ProbeSignificant reduction in experiment time.[7][8]
900 MHz with CryoprobeHighestOptimal for resolution and sensitivity.
SNR gains are approximate and can vary based on sample and specific instrument performance.

Experimental Protocols

Protocol 1: Sample Preparation for Cello-octaose in D₂O

  • Weighing the sample: Accurately weigh 5-10 mg of cello-octaose into a clean, dry vial.

  • Adding the solvent: Add 0.6-0.7 mL of high-purity D₂O (99.96% D) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until the cello-octaose is fully dissolved. A brief, gentle heating may aid dissolution if necessary.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard ¹H NMR Acquisition for Cello-octaose

This protocol provides a starting point for acquiring a standard 1D ¹H spectrum.

ParameterRecommended ValuePurpose
Pulse Programzg30 or zgStandard 1D acquisition with a 30° or 90° pulse.
Number of Scans (ns)16 to 256 (or more)Adjust based on sample concentration for adequate SNR.
Relaxation Delay (d1)2.0 sAllows for sufficient relaxation of protons between scans.
Acquisition Time (aq)~2-3 sProvides adequate digital resolution.
Spectral Width (sw)~12 ppmCovers the typical chemical shift range for oligosaccharides.
Temperature298 KStandard room temperature acquisition.

Protocol 3: 2D ¹H-¹³C HSQC Acquisition for Cello-octaose

The Heteronuclear Single Quantum Coherence (HSQC) experiment is excellent for correlating protons directly attached to carbons.

ParameterRecommended ValuePurpose
Pulse ProgramhsqcedetgpsispStandard edited HSQC for differentiating CH/CH₃ from CH₂ signals.
Number of Scans (ns)4 to 16 per incrementAdjust for desired SNR.
Relaxation Delay (d1)1.5 sStandard delay for 2D experiments.
¹H Spectral Width (sw in F2)~10 ppmCentered on the proton signals of interest.
¹³C Spectral Width (sw in F1)~80-100 ppmCentered on the expected carbon chemical shift range.
Number of Increments (in F1)128 to 256Determines the resolution in the indirect (¹³C) dimension.

Signaling Pathway and Workflow Diagrams

G cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing weigh Weigh Cello-octaose dissolve Dissolve in D₂O weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Lock filter->load tune_shim Tune Probe & Shim load->tune_shim setup_exp Set Acquisition Parameters tune_shim->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline analyze Analyze Spectrum phase_baseline->analyze

Experimental workflow for NMR analysis.

References

Enhancing the efficiency of Cellooctaose enzymatic hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of cellooctaose enzymatic hydrolysis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the enzymatic hydrolysis of this compound and other cellulosic substrates.

Q1: Why is my hydrolysis yield unexpectedly low?

A: Low yield is a common issue that can stem from several factors:

  • Enzyme Inactivation: Cellulases can become inactivated over time, especially at suboptimal temperatures or pH. Prolonged hydrolysis is not always an efficient way to improve yields, as the rate of enzyme inactivation can increase significantly with reaction time and temperature.[1] The thermostability of enzymes like cellobiohydrolase (CBH I) and endoglucanase (EG) should be considered, as they can lose activity after extended incubation at temperatures like 50°C.[2]

  • Product Inhibition: The primary products of this compound hydrolysis, such as cellobiose and glucose, are known to be potent inhibitors of cellulolytic enzymes.[3] Cellobiose can strongly inhibit cellobiohydrolase activity, while glucose accumulation inhibits β-glucosidase.[3][4][5] This end-product inhibition is a major cause for the decrease in the hydrolysis rate as the reaction progresses.[1][6][7]

  • Substrate Characteristics: The physical properties of the substrate, such as its crystallinity and the presence of impurities, can limit enzyme accessibility. While this compound is soluble, starting materials for oligosaccharide production are often derived from complex lignocellulosic biomass, which contains inhibitors.[8][9]

  • Presence of Inhibitors: Contaminants in the reaction mixture can inhibit enzyme activity. These include metal ions (e.g., Fe(II), Fe(III), cupric ion), phenolic compounds (e.g., vanillin, syringaldehyde) from biomass pretreatment, and even reagents from previous purification steps, like ammonium sulfate.[8][10][11][12]

Q2: My reducing sugar assay (e.g., DNS assay) shows no or very low activity, even with a commercial enzyme. What's wrong?

A: This is a frequent problem in cellulase assays. Here’s a checklist to diagnose the issue:

  • Verify the DNS Reagent: First, test your DNS reagent with a known concentration of a reducing sugar like glucose.[12] If it doesn't produce the expected color change, the reagent itself has likely degraded and needs to be remade.

  • Check for Inhibitory Reagents: If you have purified your enzyme using ammonium sulfate precipitation, residual ammonium sulfate in the enzyme solution can inhibit CMCase activity.[12] It is crucial to remove it, for example, through dialysis.[12]

  • Review Reaction Conditions: Ensure the pH and temperature of your assay are optimal for the specific enzyme you are using. Cellulases from different organisms have different optimal conditions. For example, many fungal cellulases work best at pH 5.0 and 37-50°C.[11][12]

  • Enzyme Concentration and Dilution: The enzyme concentration might be too high or too low. It's recommended to test several dilutions (e.g., 10x, 50x, 100x) of your enzyme preparation to find a concentration that falls within the linear range of the assay.[12]

  • Incubation Time: The reaction time may be insufficient for detectable product formation, especially with low activity enzymes or resistant substrates.[12] Try extending the incubation period.

Q3: How can I overcome end-product inhibition by glucose and cellobiose?

A: Mitigating product inhibition is key to improving yields.

  • Supplement with β-glucosidase: The accumulation of cellobiose, a strong inhibitor of cellobiohydrolases, is a primary bottleneck.[5][13] Adding supplemental β-glucosidase to the reaction mixture efficiently converts cellobiose to glucose, which relieves this inhibition and boosts the overall rate of cellulose degradation.[7][14]

  • Simultaneous Saccharification and Fermentation (SSF): In applications like biofuel production, integrating a fermentation step can remove glucose as it is produced, preventing its inhibitory effect.[3]

  • Open (Flow-Through) System: For kinetic studies, using a continuous flow system can remove soluble products as they are formed, allowing for the study of enzyme kinetics free from product inhibition.[15]

Q4: What are common chemical inhibitors I should be aware of?

A: Besides reaction products, several other chemical species can inhibit cellulases:

  • Heavy Metals: Ions such as ferrous (Fe(II)), ferric (Fe(III)), and cupric (Cu(II)) ions are known inhibitors of cellulases.[10] Fe(III) can be a more potent inhibitor than Fe(II).[10]

  • Phenolic Compounds: These are often released during the pretreatment of lignocellulosic biomass. Compounds like vanillin and syringaldehyde can significantly decrease hydrolysis yield and enzyme activity.[8]

  • Detergents and Other Reagents: Protein reactants like halogens and detergents can inactivate cellulases.[11] Reagents used in sample preparation such as EDTA, ascorbic acid, SDS, and sodium azide should be avoided or removed.[16]

Quantitative Data Summary

The efficiency of enzymatic hydrolysis is highly dependent on reaction parameters. The tables below summarize key quantitative data for optimizing your experiments.

Table 1: General Optimal Conditions for Fungal Cellulase Activity

Parameter Optimal Range Source
pH 4.5 - 5.0 [7][10]
Temperature (°C) 40 - 55 [11][17]

| Typical Incubation (hr) | 1 - 24 |[11] |

Note: Optimal conditions can vary significantly based on the specific enzyme and substrate. These are general guidelines.

Table 2: Common Inhibitors of Cellulolytic Enzymes

Inhibitor Enzyme(s) Affected Mechanism/Effect Source
Cellobiose Cellobiohydrolases (CBH) Competitive inhibition; binds near the active site, creating steric hindrance. [4][5][11]
Glucose β-glucosidase, Cellulases End-product inhibition. [6][7]
Ferric (Fe(III)) and Ferrous (Fe(II)) Ions Cellulase mix, CBH, EG Potent inhibition, with Fe(III) often being stronger than Fe(II). [10]
Phenolic Compounds (e.g., vanillin) Cellulase, β-glucosidase Can cause a decrease of over 50% in enzyme activity. [8]

| Ammonium Sulfate | Carboxymethylcellulase (CMCase) | Residual salt from purification can inhibit activity. |[12] |

Experimental Protocols & Methodologies

Protocol 1: Standard this compound Hydrolysis Assay

This protocol outlines a standard procedure for measuring the enzymatic hydrolysis of this compound by quantifying the release of reducing sugars.

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 1% (w/v) this compound solution in the desired reaction buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0).

    • Enzyme Solution: Prepare a stock solution of your cellulase enzyme in the same buffer. The concentration should be determined empirically, but a starting point of 1 mg/mL is common. Prepare serial dilutions (e.g., 10x, 50x, 100x) to find the optimal concentration.[12]

    • Reaction Buffer: 50 mM Sodium Acetate Buffer, pH 5.0.

    • DNS (3,5-Dinitrosalicylic Acid) Reagent: For quantifying reducing sugars.

    • Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0.1 to 1.0 mg/mL) in the reaction buffer to generate a standard curve.

  • Reaction Setup:

    • In a microcentrifuge tube, add 250 µL of the 1% this compound substrate solution.

    • Pre-incubate the tube at the desired reaction temperature (e.g., 50°C) for 5 minutes to equilibrate.[11]

    • To start the reaction, add 250 µL of the pre-warmed enzyme solution to the substrate tube and mix gently.

    • Prepare a "substrate blank" containing 250 µL of substrate and 250 µL of buffer (no enzyme).

    • Prepare an "enzyme blank" containing 250 µL of buffer and 250 µL of enzyme solution.

  • Incubation:

    • Incubate the reaction tubes at the optimal temperature (e.g., 50°C) for a defined period (e.g., 60 minutes). The optimal time may need to be determined through a time-course experiment.

  • Reaction Termination and Quantification:

    • Stop the reaction by adding 500 µL of DNS reagent to each tube. This also initiates the color development step.

    • Boil all tubes (including standards and blanks) for 5-10 minutes in a water bath.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 540 nm using a spectrophotometer.[18]

    • Subtract the blank values and determine the concentration of reducing sugars released in your samples by comparing the absorbance to the glucose standard curve.

Protocol 2: Sample Preparation from Tissues or Cells

This protocol provides a general method for extracting enzymes for activity assays.

  • For Tissue Samples:

    • Weigh approximately 0.1 g of tissue.

    • Homogenize on ice with 1 mL of Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the soluble enzyme fraction, and keep it on ice for immediate use or store at -80°C.[18]

  • For Cell/Bacteria Samples:

    • Pellet the cells (e.g., 5 x 10^6 cells) by centrifugation.

    • Resuspend the pellet in 1 mL of Assay Buffer.

    • Lyse the cells using sonication on ice.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.[18]

Visualized Workflows and Pathways

Diagram 1: General Experimental Workflow

G sub_prep Substrate & Buffer Preparation reaction Set up Hydrolysis Reaction (Enzyme + Substrate) sub_prep->reaction enz_prep Enzyme Preparation (Extraction/Dilution) enz_prep->reaction incubation Incubate at Optimal Temperature & pH reaction->incubation termination Terminate Reaction (e.g., add DNS, boil) incubation->termination quant Quantify Products (e.g., A540nm) termination->quant analysis Data Analysis (vs. Standard Curve) quant->analysis

Caption: Workflow for this compound Enzymatic Hydrolysis.

Diagram 2: Troubleshooting Logic for Low Hydrolysis Yield

G start Problem: Low Hydrolysis Yield q_reagent Is your reducing sugar assay working? (Test with Glucose Std) start->q_reagent fix_reagent Solution: Remake Assay Reagents q_reagent->fix_reagent No q_enzyme Is the enzyme active? (Check storage, age, source) q_reagent->q_enzyme Yes fix_enzyme Solution: Use fresh enzyme or verify activity with a known good substrate q_enzyme->fix_enzyme No q_conditions Are reaction conditions (pH, Temp) optimal? q_enzyme->q_conditions Yes fix_conditions Solution: Adjust pH and Temperature per enzyme specifications q_conditions->fix_conditions No q_inhibitors Could inhibitors be present? (Phenols, Metals, Product) q_conditions->q_inhibitors Yes fix_inhibitors Solution: Dialyze enzyme. Add supplemental ß-glucosidase. Purify substrate. q_inhibitors->fix_inhibitors Yes

Caption: Decision tree for troubleshooting low hydrolysis yield.

Diagram 3: Synergistic Action of Cellulases

G This compound This compound (or Cellulose Chain) oligos Shorter Oligosaccharides (New Chain Ends Created) This compound->oligos Internal Cleavage endo Endoglucanase (EG) endo->this compound exo Exoglucanase / Cellobiohydrolase (CBH) exo->oligos beta ß-Glucosidase cellobiose Cellobiose beta->cellobiose oligos->cellobiose Processive Cleavage from Chain Ends cellobiose->exo Inhibits glucose Glucose (Final Product) cellobiose->glucose Hydrolysis glucose->beta Inhibits

Caption: Synergistic action and inhibition in cellulose hydrolysis.

References

Validation & Comparative

Cellooctaose vs. Cellobiose: A Comparative Guide for Cellulase Substrate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic degradation of cellulose, a cornerstone of biofuel production and a significant area of interest in drug development, relies on the efficient action of cellulases. The choice of substrate for assaying cellulase activity and for fundamental enzymatic studies is critical for obtaining accurate and reproducible results. This guide provides a detailed comparison of two key cello-oligosaccharides, cellobiose (a disaccharide) and cello-octaose (an octasaccharide), as substrates for cellulases. While direct comparative kinetic data for cello-octaose is limited in publicly available literature, this guide synthesizes existing data on a range of cello-oligosaccharides to provide a comprehensive overview of their relative performance.

Quantitative Data Summary

The kinetic parameters of cellulases, primarily Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial indicators of enzyme performance. A lower Km value signifies a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction at saturating substrate concentrations. The catalytic efficiency of an enzyme is often expressed as kcat/Km.

While specific kinetic data for cello-octaose is not abundant, studies on various cellulases with a range of cello-oligosaccharides provide valuable insights. Generally, as the degree of polymerization (DP) of the cello-oligosaccharide increases, the binding affinity of many cellulases, particularly endoglucanases and cellobiohydrolases, tends to increase, which would be reflected in a lower Km value.

Table 1: Comparative Kinetic Parameters of Cellulases with Cello-oligosaccharides

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
CellobioseCellobiohydrolase I (T. reesei)1.13 (Ki)--[1]
CellobioseCellobiohydrolase (T. emersonii)0.18 - 2.5 (Ki)--[2]
CellobioseEndoglucanase (A. niger)---[3]
CellopentaoseCellobiohydrolase II (T. reesei)--1-12[4]
CellohexaoseCellobiohydrolase II (T. reesei)--1-12[4]

Note: Much of the available data for cellobiose focuses on its role as an inhibitor (Ki) for cellobiohydrolases. Direct Vmax and kcat values for cellobiose as a primary substrate are less common in the context of cellulase systems that produce it as a product. The degradation rates for cellopentaose and cellohexaose by Cellobiohydrolase II from Trichoderma reesei were found to be in the range of 1-12 s⁻¹[4].

Table 2: Hydrolysis Products of Cello-oligosaccharides by Different Cellulases

SubstrateEnzyme TypePrimary ProductsSource
Cellobioseβ-glucosidaseGlucose[5]
Cello-octaoseEndoglucanaseShorter cello-oligosaccharides (e.g., cellotriose, cellotetraose), cellobiose[5]
Cello-octaoseCellobiohydrolaseCellobiose[5]

Enzymatic Hydrolysis and Product Profile

Endoglucanases act randomly on the internal β-1,4-glycosidic bonds of the cellulose chain. When acting on cello-octaose, endoglucanases will produce a mixture of smaller cello-oligosaccharides, such as cellotriose, cellotetraose, and cellobiose. In contrast, their activity on cellobiose is generally negligible.

Cellobiohydrolases (Exoglucanases) processively cleave cellobiose units from the ends of the cellulose chain. For cello-octaose, a cellobiohydrolase would sequentially release four molecules of cellobiose. Cellobiose itself is the final product and is not further hydrolyzed by cellobiohydrolases; in fact, it is a potent inhibitor of these enzymes[1][6].

β-glucosidases are responsible for hydrolyzing cellobiose to glucose, thereby relieving the product inhibition of cellobiohydrolases and completing the conversion of cellulose to fermentable sugars[5].

Enzyme Binding Affinity

Cellulase Induction and Signaling

Cellobiose and other soluble cello-oligosaccharides act as inducers for cellulase gene expression in many filamentous fungi, such as Trichoderma reesei[8][9][10]. The induction process is a complex signaling cascade involving several key transcription factors.

Cellulase_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Basal_Cellulase Basal Level Cellulase Cello_oligosaccharides Cello-oligosaccharides (including Cellooctaose) Cellobiose Cellobiose Cello_oligosaccharides->Cellobiose Further Hydrolysis Transporter Sugar Transporter Cellobiose->Transporter Uptake Basal_Cellulase->Cello_oligosaccharides Hydrolysis Cellobiose_in Cellobiose Transporter->Cellobiose_in CLR1_inactive CLR-1 (inactive) Cellobiose_in->CLR1_inactive Induces CLR1_active CLR-1 (active) CLR1_inactive->CLR1_active CLR2 CLR-2 CLR1_active->CLR2 Activates Expression XYR1 XYR1 CLR1_active->XYR1 Activates Cellulase_Genes Cellulase Gene Expression CLR2->Cellulase_Genes Activates ACE1 ACE1 (Repressor) XYR1->ACE1 Represses ACE2 ACE2 (Activator) XYR1->ACE2 Activates XYR1->Cellulase_Genes Activates ACE1->Cellulase_Genes Represses ACE2->Cellulase_Genes Activates

Caption: Fungal cellulase induction signaling pathway.

In this pathway, a basal level of cellulase expression leads to the initial breakdown of cellulose into soluble cello-oligosaccharides, including cellobiose[11]. These smaller sugars are then transported into the fungal cell. Intracellular cellobiose is thought to be a key signaling molecule that activates the transcription factor CLR-1[12]. Activated CLR-1 then induces the expression of another key transcription factor, CLR-2, which directly activates cellulase gene expression[12]. Furthermore, CLR-1 can also activate the master regulator XYR1, which is essential for the expression of a wide range of cellulase and hemicellulase genes[2][13][14][15][16]. XYR1, in turn, can activate other transcription factors like ACE2 and repress repressors like ACE1, leading to a robust induction of cellulase production.

Experimental Protocols

Determination of Reducing Sugars by Dinitrosalicylic Acid (DNS) Assay

This method is commonly used to quantify the amount of reducing sugars released during enzymatic hydrolysis.

Materials:

  • Dinitrosalicylic acid (DNS) reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.

    • Add 30 g of sodium potassium tartrate (Rochelle salt) and dissolve.

    • Bring the final volume to 100 mL with distilled water.

  • Substrate solution (Cello-octaose or Cellobiose) of known concentration in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 4.8).

  • Cellulase enzyme solution of appropriate dilution.

  • Spectrophotometer.

Procedure: [17][18][19][20]

  • Prepare reaction mixtures by adding a defined volume of the enzyme solution to the substrate solution. A typical reaction volume is 1.0 mL.

  • Incubate the reaction mixtures at the optimal temperature for the cellulase (e.g., 50°C) for a specific time period.

  • Stop the reaction by adding 1.5 mL of DNS reagent to each tube.

  • Boil the tubes in a water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur, with the intensity proportional to the concentration of reducing sugars.

  • Cool the tubes to room temperature and add 10 mL of distilled water to dilute the mixture.

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of glucose to determine the concentration of reducing sugars in the samples.

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the specific products of enzymatic hydrolysis.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • A suitable carbohydrate analysis column (e.g., an amino-bonded or ion-exchange column).

  • Mobile phase (e.g., a mixture of acetonitrile and water).

  • Standards for glucose, cellobiose, and other cello-oligosaccharides.

Procedure: [21][22][23][24][25]

  • Perform the enzymatic hydrolysis of cello-octaose or cellobiose as described in the DNS assay protocol.

  • At desired time points, stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a chemical denaturant.

  • Centrifuge the samples to pellet any insoluble material and filter the supernatant through a 0.22 µm syringe filter.

  • Inject a defined volume of the filtered sample into the HPLC system.

  • Separate the hydrolysis products using an isocratic or gradient elution with the chosen mobile phase.

  • Detect the separated sugars using the RI detector.

  • Identify and quantify the products by comparing their retention times and peak areas to those of the known standards.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the performance of cello-octaose and cellobiose as cellulase substrates.

Experimental_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Substrate_Prep Prepare Substrate Solutions (this compound & Cellobiose) in Buffer Reaction_Setup Set up Reaction Mixtures (Enzyme + Substrate) Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare Cellulase Enzyme Dilutions Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Time_Sampling Collect Samples at Different Time Points Incubation->Time_Sampling DNS_Assay DNS Assay for Reducing Sugars Time_Sampling->DNS_Assay HPLC_Analysis HPLC for Product Quantification Time_Sampling->HPLC_Analysis Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) DNS_Assay->Kinetics HPLC_Analysis->Kinetics Comparison Compare Substrate Performance Kinetics->Comparison

Caption: Workflow for comparing cellulase substrates.

Conclusion

  • Cello-octaose is a more representative substrate for studying the activity of endoglucanases and the processive action of cellobiohydrolases on longer cellulose chains. Its larger size is expected to lead to a higher binding affinity (lower Km) for many cellulases. The analysis of its hydrolysis products provides detailed information on the enzyme's mode of action.

  • Cellobiose is the primary product of cellobiohydrolases and a key intermediate in cellulose degradation. It serves as the direct substrate for β-glucosidases and is a critical molecule in the induction of cellulase gene expression. However, its potent inhibitory effect on cellobiohydrolases makes it a less suitable substrate for assaying their activity, except in studies specifically focused on product inhibition.

For a comprehensive understanding of a cellulase's function, utilizing a range of cello-oligosaccharides, including both shorter and longer chains like cellobiose and cello-octaose, is highly recommended. This approach allows for a more complete picture of the enzyme's substrate specificity, kinetic properties, and its role within the complex process of cellulose degradation.

References

Validating the Purity of Commercially Available Cellooctaose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of commercially available cellooctaose, a key component in various biological and pharmaceutical studies. We present supporting experimental data and detailed methodologies to enable informed decisions for your research needs.

This compound, a β-1,4-linked glucose octamer, is a critical substrate for cellulase activity assays, a tool for studying carbohydrate-binding modules, and a building block for synthesizing novel bioactive compounds. The presence of impurities, such as smaller or larger cello-oligosaccharides, monosaccharides, or residual reagents from production, can significantly impact experimental outcomes. This guide outlines the common analytical techniques for purity validation and compares the offerings of several prominent suppliers.

Comparison of Commercial this compound

The purity of commercially available this compound can vary between suppliers. The following table summarizes the stated purity of this compound and related cello-oligosaccharides from several vendors. It is crucial to note that the method of purity determination significantly influences the interpretation of these values.

SupplierProductStated PurityMethod of Purity Determination
Elicityl This compound>90%[1]HPAEC-PAD
Megazyme Cellohexaose>95%[2]HPLC Peak Area
Cellopentaose>95%[3]HPLC Peak Area
Cellotetraose>90%[4]HPLC Peak Area
Cellotriose>95%[5]HPLC Peak Area
Biosynth Cellotetraosemin. 95 area-%¹H-NMR
MedChemExpress This compoundNot explicitly statedN/A

Common Impurities in Commercial this compound

The manufacturing process of this compound, typically involving either acid or enzymatic hydrolysis of cellulose, can introduce several types of impurities. Awareness of these potential contaminants is the first step in ensuring the quality of your experimental results.

  • Shorter and Longer Chain Cello-oligosaccharides: The primary impurities are often other cello-oligosaccharides with a degree of polymerization (DP) lower or higher than eight.

  • Monosaccharides: Glucose, the fundamental unit of cellulose, can be present as a byproduct of hydrolysis.

  • Residual Reagents: Depending on the hydrolysis method, residual acids (e.g., trifluoroacetic acid) or enzymes may be present.

  • Sensory-Relevant Impurities: In food-grade applications, impurities from the stationary phase used in chromatographic purification, such as microcrystalline cellulose, can introduce off-tastes.[6]

Experimental Protocols for Purity Validation

To independently verify the purity of commercially available this compound, researchers can employ several robust analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates.[7] It separates oligosaccharides based on size, charge, and linkage.

Experimental Workflow:

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Analysis dissolve Dissolve this compound in Ultrapure Water filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject sample onto anion-exchange column filter->inject separate Separate with NaOH/ NaOAc gradient inject->separate detect Detect with Pulsed Amperometric Detector separate->detect integrate Integrate peak areas detect->integrate quantify Quantify purity based on relative peak areas integrate->quantify

HPAEC-PAD workflow for this compound purity analysis.

Methodology:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac PA100 or PA200, is recommended.[8]

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in ultrapure water is typically used. For example, a gradient can start with 100 mM NaOH, followed by a linear gradient of NaOAc.[7]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

  • Quantification: Purity is determined by calculating the relative peak area of this compound compared to the total area of all carbohydrate peaks.

Quantitative ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for absolute quantification of purity without the need for identical standards for each impurity.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis dissolve Dissolve this compound in D₂O add_std Add internal standard (e.g., maleic acid) dissolve->add_std acquire Acquire ¹H-NMR spectrum add_std->acquire process Process data (phasing, baseline correction) acquire->process integrate Integrate characteristic signals of this compound and standard process->integrate calculate Calculate purity based on integral ratios integrate->calculate

Quantitative ¹H-NMR workflow for purity determination.

Methodology:

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice.

  • Internal Standard: A certified internal standard with a known concentration and non-overlapping signals (e.g., maleic acid) is added.

  • Acquisition: A one-dimensional ¹H-NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Quantification: The purity is calculated by comparing the integral of a well-resolved anomeric proton signal of this compound to the integral of a known signal from the internal standard.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight distribution of oligosaccharides. While not inherently quantitative without isotopic labeling, it is an excellent tool for identifying the presence of higher or lower molecular weight impurities.

Experimental Workflow:

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Analysis dissolve Dissolve this compound in water/acetonitrile mix Mix with MALDI matrix (e.g., DHB) dissolve->mix spot Spot onto MALDI target plate mix->spot acquire Acquire mass spectrum spot->acquire analyze Analyze mass spectrum for impurities (other DPs) acquire->analyze

MALDI-TOF MS workflow for impurity profiling.

Methodology:

  • Matrix: 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for carbohydrates.

  • Sample Preparation: The this compound sample is mixed with the matrix solution and spotted onto a MALDI target plate.

  • Analysis: The mass spectrum will show peaks corresponding to the sodium adducts ([M+Na]⁺) of the cello-oligosaccharides present. The presence of peaks other than that for this compound indicates the presence of impurities with different degrees of polymerization.

Conclusion

Validating the purity of commercially available this compound is a critical step for ensuring the reliability and reproducibility of research data. This guide provides a framework for comparing commercial sources and implementing robust analytical methods for in-house purity verification. Researchers are encouraged to request lot-specific Certificates of Analysis from suppliers and, when necessary, perform their own purity assessments using the detailed protocols provided. By taking these steps, scientists can proceed with confidence in the quality of their starting materials, leading to more accurate and impactful research outcomes.

References

Cellooctaose on the Frontier: A Comparative Analysis of Cellooligosaccharides for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the properties and potential of cellooctaose and its shorter-chain counterparts reveals a landscape of opportunities for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of cellooligosaccharides (COS), focusing on their physicochemical properties, biological activities, and applications, supported by experimental data and detailed protocols.

Cellooligosaccharides, composed of β-1,4-linked D-glucose units, are emerging as significant bioactive molecules with a range of applications in biotechnology and medicine. Their degree of polymerization (DP), which dictates their chain length, is a critical determinant of their functionality. This guide places a special emphasis on this compound (DP 8) and provides a comparative framework against other common cellooligosaccharides such as cellobiose (DP 2), cellotriose (DP 3), cellotetraose (DP 4), cellopentaose (DP 5), and cellohexaose (DP 6).

Physicochemical Properties: A Tale of Diminishing Solubility

A key differentiator among cellooligosaccharides is their solubility in aqueous solutions, a property that profoundly influences their biological availability and application potential. Generally, as the degree of polymerization increases, the water solubility of cellooligosaccharides decreases.[1][2] While shorter-chain COS (DP ≤ 6) are considered water-soluble, longer chains like this compound exhibit limited solubility, tending to form insoluble aggregates.[1][2]

Degree of Polymerization (DP)Oligosaccharide NameWater Solubility (Qualitative)Reference
2CellobioseSoluble[1]
3CellotrioseSoluble[1]
4CellotetraoseSoluble[1]
5CellopentaoseSoluble[1]
6CellohexaoseSoluble[1]
7CelloheptaoseSparingly soluble[2]
8This compoundPoorly soluble[2]

Biological Activities: From Gut Health to Plant Defense

Cellooligosaccharides exhibit a spectrum of biological activities that are closely linked to their degree of polymerization. These activities range from promoting the growth of beneficial gut microbes to triggering defense mechanisms in plants.

Prebiotic Potential: Fueling the Gut Microbiome

Cellooligosaccharides are recognized for their prebiotic properties, selectively stimulating the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium species.[3][4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are crucial for maintaining gut health.[5][6][7] Shorter-chain COS (DP 3-6) have been shown to be particularly effective prebiotics.[4] While specific data for this compound is limited, its lower solubility may impact its fermentation profile by the gut microbiota.

Cellooligosaccharide (DP)Target Probiotic StrainObserved EffectReference
COS mixture (DP 3-6)Clostridium butyricumUp to 4.1-fold stimulation of cell density[4]
COS mixture (DP 3-6)Lactococcus lactis subsp. lactisUp to 4.1-fold stimulation of cell density[4]
COS mixture (DP 3-6)Lactobacillus paracasei subsp. paracaseiUp to 4.1-fold stimulation of cell density[4]
COS mixture (DP 3-6)Lactobacillus rhamnosusUp to 4.1-fold stimulation of cell density[4]
COS mixture (DP 3-6)Bifidobacterium sp.Less efficient stimulation compared to other strains[4]
COS-rich hydrolysateLactobacillus spp. and Bifidobacterium spp.Supported growth of beneficial probiotic strains[5][6]
Plant Defense Induction: Sounding the Alarm Against Pathogens

In the realm of plant biology, cellooligosaccharides act as Damage-Associated Molecular Patterns (DAMPs), signaling molecules that alert the plant to cellular damage, often caused by pathogens.[8] This recognition triggers a cascade of defense responses, including an influx of calcium ions, the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes like WRKY30.[8][9] Cellotriose has been identified as a potent inducer of these defense mechanisms.[9] The activity of longer-chain COS, such as this compound, in this context is an area for further investigation.

Plant_Defense_Signaling COS Cellooligosaccharides (DAMPs) Receptor Plasma Membrane Receptor COS->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx ROS Reactive Oxygen Species (ROS) Production Receptor->ROS MAPK_cascade MAPK Cascade Activation Ca_influx->MAPK_cascade Defense_Response Plant Defense Response ROS->Defense_Response WRKY30 WRKY30 Gene Expression MAPK_cascade->WRKY30 WRKY30->Defense_Response Drug_Delivery_Workflow cluster_formulation Formulation cluster_release Release Drug Therapeutic Agent Encapsulation Encapsulation Drug->Encapsulation COS_carrier Cellooligosaccharide-based Carrier (e.g., Hydrogel) COS_carrier->Encapsulation Sustained_Release Sustained Release Encapsulation->Sustained_Release Target_Site Target Site Sustained_Release->Target_Site Enzymatic_Production_Workflow Cellulose Cellulose Substrate (e.g., Avicel, pretreated biomass) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Endoglucanases, Cellobiohydrolases) Cellulose->Enzymatic_Hydrolysis Hydrolysate Cellooligosaccharide Mixture Enzymatic_Hydrolysis->Hydrolysate Purification Purification & Fractionation (e.g., Chromatography) Hydrolysate->Purification COS_Fractions Purified Cellooligosaccharides (DP-specific) Purification->COS_Fractions Analysis Analysis (HPLC, Mass Spectrometry) COS_Fractions->Analysis

References

Cross-Validation of Cellooctaose Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of cellulose degradation, carbohydrate metabolism, and the development of novel therapeutics, the accurate quantification of cello-octaose is paramount. This guide provides a comprehensive comparison of prevalent analytical methods for cello-octaose quantification, offering supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an appropriate quantification method hinges on its performance characteristics. The following table summarizes key quantitative parameters for the most common techniques used for cello-octaose and similar oligosaccharide analysis.

MethodAnalyte(s)Linear Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference(s)
HPAEC-PAD Cello-oligosaccharides (COS)0.40 - 4.000.04 - 0.080.16 - 0.38[1]
Chitooligosaccharides ((GlcN)₂ to (GlcN)₆)0.2 - 100.003 - 0.0160.009 - 0.054[2][3]
Fructooligosaccharides (FOS, DP up to 9)--0.12 - 2.3[4]
UPLC-MS/MS Seven mammalian milk oligosaccharides-0.0018 - 0.00300.0054 - 0.0063[5][6]
UHPLC-ELSD Fructooligosaccharides (FOS, DP up to 9)--34 - 68[4]

Note: Data for cello-oligosaccharides are presented where available. In other cases, data for similar oligosaccharides are provided as a reference for the expected performance of the technique.

Methodology and Experimental Protocols

An in-depth understanding of the experimental workflow is crucial for successful implementation and data interpretation.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct quantification of carbohydrates without the need for derivatization.[7] It separates oligosaccharides based on their charge at high pH.

Experimental Protocol:

  • Sample Preparation: Dilute the sample containing cello-octaose in deionized water to a concentration within the linear range of the instrument. No derivatization is required.

  • Chromatographic System: Utilize a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A CarboPac series column, such as the CarboPac PA100 (4 x 250 mm) or CarboPac PA200 (3 x 250 mm), is commonly used for oligosaccharide separation.[1][2] A guard column of the same material is recommended.

  • Mobile Phase and Gradient: A common mobile phase consists of an aqueous sodium hydroxide (NaOH) solution and a sodium acetate (NaOAc) gradient. For instance, an isocratic elution with 20 mM NaOH can be employed.[2] Alternatively, a gradient elution can be used for separating a mixture of cello-oligosaccharides, for example, a two-stage binary gradient of NaOAc in NaOH.[1]

  • Detection: Pulsed amperometric detection is performed using a standard quadruple waveform.

  • Quantification: Cello-octaose is quantified by comparing the peak area of the sample to a calibration curve generated from cello-octaose standards of known concentrations.

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_hpaec_pad HPAEC-PAD System cluster_data_analysis Data Analysis Sample Aqueous Sample Dilution Dilution in DI Water Sample->Dilution Injector Injector Dilution->Injector Column Anion-Exchange Column Injector->Column Detector PAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification

HPAEC-PAD Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity. It is particularly useful for identifying and quantifying oligosaccharides in complex matrices.

Experimental Protocol:

  • Sample Preparation: Sample preparation for LC-MS is critical to remove substances that can interfere with ionization, such as salts and detergents.[8][9]

    • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol) or water.

    • Perform solid-phase extraction (SPE) or other cleanup steps as needed to remove interfering matrix components.

    • Dilute the sample to the appropriate concentration for LC-MS analysis.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A variety of columns can be used, including those based on hydrophilic interaction liquid chromatography (HILIC) or porous graphitized carbon (PGC), which are well-suited for polar analytes like oligosaccharides.

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

  • Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer (e.g., quadrupole, time-of-flight) detects and measures the mass-to-charge ratio of the ions.

  • Quantification: Quantification is achieved by monitoring specific ion transitions for cello-octaose and comparing the signal intensity to that of a known concentration of an internal or external standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis Sample Complex Sample Extraction Extraction & Cleanup (e.g., SPE) Sample->Extraction LC HPLC/UHPLC Extraction->LC MS Mass Spectrometer LC->MS MassSpectra Mass Spectra MS->MassSpectra Quantification Quantification MassSpectra->Quantification

LC-MS Experimental Workflow
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive technique primarily used for determining the molecular weight of non-volatile molecules like oligosaccharides. While it is more qualitative than quantitative, it can provide semi-quantitative information and is excellent for analyzing the distribution of oligosaccharide chain lengths.[10][11][12]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the cello-octaose sample in a suitable solvent.

    • Prepare a saturated solution of a matrix (e.g., 2,5-dihydroxybenzoic acid) in a solvent mixture like acetonitrile and water.

  • Sample Spotting:

    • Mix a small volume of the sample solution with the matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to air-dry, forming co-crystals of the sample and matrix.

  • Mass Spectrometry:

    • The target plate is inserted into the MALDI-TOF mass spectrometer.

    • A pulsed laser irradiates the sample spot, causing desorption and ionization of the analyte molecules.

    • The ions are accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows peaks corresponding to the different cello-oligosaccharide species present in the sample, allowing for the determination of their degree of polymerization.

MALDI_TOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_maldi_tof MALDI-TOF MS cluster_data_analysis Data Analysis Sample Cello-octaose Sample Mix Co-crystallization on Target Plate Sample->Mix Matrix Matrix Solution Matrix->Mix Laser Laser Desorption & Ionization Mix->Laser TOF Time-of-Flight Analyzer Laser->TOF MassSpectrum Mass Spectrum TOF->MassSpectrum Analysis DP Analysis MassSpectrum->Analysis

MALDI-TOF MS Experimental Workflow
Enzymatic Assays

Enzymatic assays offer a functional approach to quantification by measuring the activity of enzymes that specifically act on cello-octaose. These assays are typically based on the measurement of a product formed from the enzymatic reaction.

General Principle:

An enzyme specific for cello-octaose, such as a β-glucosidase or cellobiohydrolase, is used to hydrolyze it into smaller, easily quantifiable products like glucose or cellobiose. The amount of product formed is proportional to the initial concentration of cello-octaose.

Experimental Protocol (General):

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate, pH 5.0), the sample containing cello-octaose, and the specific enzyme.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, often by heat inactivation or by adding a chemical inhibitor.

  • Product Quantification: Quantify the released product (e.g., glucose) using a secondary assay. A common method is a coupled enzyme assay where glucose is converted through a series of reactions to a product that can be measured spectrophotometrically (e.g., NADH formation at 340 nm).[13]

  • Calculation: The concentration of cello-octaose in the original sample is calculated based on the stoichiometry of the reaction and the amount of product formed, by comparison to a standard curve of the product.

Enzymatic_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_quantification Product Quantification cluster_data_analysis Data Analysis Sample Cello-octaose Sample Incubation Incubation Sample->Incubation Enzyme Specific Enzyme Enzyme->Incubation Product Reaction Product (e.g., Glucose) Incubation->Product Assay Secondary Assay (e.g., Spectrophotometric) Product->Assay Measurement Signal Measurement Assay->Measurement Calculation Concentration Calculation Measurement->Calculation

Enzymatic Assay Workflow

Conclusion

The choice of method for cello-octaose quantification depends on the specific requirements of the study. HPAEC-PAD offers excellent sensitivity and is ideal for direct quantification in aqueous samples. LC-MS provides high specificity and is well-suited for complex matrices, though it requires more extensive sample preparation. MALDI-TOF MS is a powerful tool for rapid screening and determination of the degree of polymerization. Enzymatic assays provide a functional measure and can be a cost-effective alternative, provided a specific enzyme is available. By understanding the principles, performance, and protocols of each method, researchers can select the most appropriate tool to achieve accurate and reliable quantification of cello-octaose in their samples.

References

A Comparative Guide to the Validation of a New Analytical Method for Cello-octaose Detection: HPAEC-PAD vs. CE-LIF

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of cello-octaose, a key oligosaccharide in cellulose degradation and potential prebiotic, is crucial. While High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established method, emerging techniques offer competitive alternatives. This guide provides an objective comparison between the traditional HPAEC-PAD and a highly sensitive Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) method for the validation of cello-octaose analysis.

This comparison is based on a comprehensive review of analytical methodologies for oligosaccharide detection, providing supporting data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.

Performance Comparison: HPAEC-PAD vs. CE-LIF

The selection of an analytical method hinges on a variety of performance parameters. Below is a summary of the key validation metrics for HPAEC-PAD and CE-LIF in the context of oligosaccharide analysis, which is applicable to cello-octaose.

Performance ParameterHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
Principle Separation of anionic carbohydrates at high pH on an anion-exchange column, followed by sensitive detection of underivatized carbohydrates.Electrophoretic separation of fluorescently labeled carbohydrates in a capillary, with highly sensitive detection of the fluorescent tag.
Sample Derivatization Not required.[1][2]Required (fluorescent labeling).[3][4][5]
Limit of Detection (LOD) High sensitivity, typically in the low nanomolar (nM) to low picomole (pmol) range.[6][7][8][9]Extremely high sensitivity, with LODs reported in the nanomolar (nM) to attomole range.[3][5][10]
Linearity Excellent linearity over a wide concentration range (e.g., 0.2 to 10 mg/L), with correlation coefficients (R²) typically >0.99.[6][7][8]Good linearity is achievable, with R² values often exceeding 0.99 over the tested concentration range.
Precision (RSD) High precision, with Relative Standard Deviations (RSDs) for retention time <1% and for peak area typically <5%.[6][8]Excellent precision, with RSDs for migration time often below 0.5% and for peak area around 1-5%.[3]
Selectivity/Resolution Excellent resolution of isomeric and homologous oligosaccharides.[7][11]High separation efficiency, capable of resolving complex mixtures of labeled oligosaccharides.
Analysis Time Typically longer run times (e.g., 20-60 minutes) to achieve high resolution.[2]Generally faster separation times (e.g., <20 minutes).[3][5]
Throughput Moderate throughput due to longer run times and necessary column regeneration steps.Potentially higher throughput due to faster analysis times and automated systems.
Robustness Considered a robust and reliable technique.[12]Method robustness can be influenced by factors such as capillary coating, buffer stability, and derivatization efficiency.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the direct analysis of cello-octaose without the need for derivatization.

Instrumentation:

  • A high-performance liquid chromatography system equipped with a quaternary gradient pump, an autosampler, a column thermostat, and a pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

Chromatographic Conditions:

  • Analytical Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA100, 4 x 250 mm).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: 200 mM Sodium Hydroxide (NaOH)

  • Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 25 µL

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B (Isocratic)

    • 5-20 min: Linear gradient to 50% A, 10% B, 40% C

    • 20-25 min: Isocratic at 50% A, 10% B, 40% C

    • 25.1-35 min: Return to initial conditions (90% A, 10% B) and equilibrate.

Pulsed Amperometric Detection (PAD) Waveform:

  • A standard quadruple potential waveform for carbohydrate analysis is typically used.

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

This method requires a two-step derivatization process to attach a fluorescent tag to the cello-octaose before analysis.

1. Derivatization Protocol (Reductive Amination):

  • Reagents:

    • Ammonium acetate solution

    • Sodium cyanoborohydride solution

    • Fluorescent labeling reagent solution (e.g., 8-aminopyrene-1,3,6-trisulfonic acid, APTS)

  • Procedure:

    • To 5 µL of the cello-octaose standard or sample solution, add 5 µL of the labeling reagent solution.

    • Add 5 µL of the reducing agent (sodium cyanoborohydride) solution.

    • Vortex the mixture and incubate at 37 °C for 4 hours.

    • Dilute the labeled sample with deionized water before injection.

2. CE-LIF Analysis:

  • Instrumentation:

    • A capillary electrophoresis system equipped with a laser-induced fluorescence detector (e.g., excitation at 488 nm, emission at 520 nm).

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length).

  • Separation Buffer: 50 mM Sodium borate buffer, pH 9.5.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Capillary Temperature: 25 °C.

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both HPAEC-PAD and CE-LIF.

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Cello-octaose Sample Dilution Dilution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPAEC-PAD experimental workflow for cello-octaose analysis.

CE_LIF_Workflow cluster_sample_prep Sample Preparation cluster_analysis CE-LIF Analysis cluster_data Data Processing Sample Cello-octaose Sample Derivatization Fluorescent Derivatization Sample->Derivatization Dilution Dilution Derivatization->Dilution Injection Hydrodynamic Injection Dilution->Injection Separation Capillary Electrophoresis Separation Injection->Separation Detection Laser-Induced Fluorescence Detection Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Quantification Quantification Integration->Quantification

References

A Comparative Guide to Cellooctaose Hydrolysis by Diverse Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic hydrolysis of cellooctaose, a soluble cello-oligosaccharide, by a selection of well-characterized cellulases. Understanding the kinetic differences and modes of action of these enzymes is crucial for applications ranging from biofuel production to the development of therapeutics targeting polysaccharide metabolism. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biochemical processes.

Executive Summary

The enzymatic breakdown of cellulose, a major component of plant biomass, into fermentable sugars is a critical process in various biotechnological applications. This compound, a linear oligosaccharide of eight β-1,4-linked D-glucose units, serves as an excellent model substrate for studying the kinetics and mechanism of individual cellulolytic enzymes. This guide focuses on a comparative study of cellulases from different microbial sources, highlighting their distinct approaches to hydrolyzing this substrate. We will explore the synergistic interplay between endoglucanases and exoglucanases (cellobiohydrolases) and present quantitative data on their catalytic efficiencies.

Comparative Performance Data

The catalytic efficiency of enzymes is best described by their kinetic parameters, primarily the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic rate constant (kcat). The Km value is an indicator of the enzyme's affinity for the substrate, with a lower Km suggesting a higher affinity. The Vmax and kcat (turnover number) represent the maximum rate of reaction and the number of substrate molecules converted per enzyme molecule per second, respectively.

Below is a summary of the kinetic parameters for the hydrolysis of this compound and related cellooligosaccharides by enzymes from Trichoderma reesei, a well-studied cellulolytic fungus.

EnzymeSource OrganismTypeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
Endoglucanase I (EG I)Trichoderma reeseiEndo-glucanaseCellohexaose1.81.30.72
Cellobiohydrolase I (CBH I)Trichoderma reeseiExo-glucanaseCellohexaose2.50.90.36

Note: Data for this compound is limited in direct comparative studies. The data presented here for cellohexaose, a closely related substrate, provides a strong basis for understanding the relative activities of these enzymes.

Visualizing the Hydrolysis Process

To better understand the distinct mechanisms of these enzymes, the following diagrams illustrate the hydrolysis of this compound.

G cluster_0 Endoglucanase Action Cellooctaose_endo This compound (G8) Products_endo Cellotetraose (G4) + Cellotetraose (G4) or Cellotriose (G3) + Cellopentaose (G5) Cellooctaose_endo->Products_endo Internal Cleavage Endoglucanase Endoglucanase Endoglucanase->Cellooctaose_endo

Caption: Endoglucanase randomly cleaves internal glycosidic bonds of this compound.

G cluster_1 Exoglucanase (Cellobiohydrolase) Action Cellooctaose_exo This compound (G8) Products_exo Cellobiose (G2) + Cellohexaose (G6) Cellooctaose_exo->Products_exo Processive Cleavage from Chain End Exoglucanase Exoglucanase Exoglucanase->Cellooctaose_exo

Caption: Exoglucanase processively cleaves cellobiose units from the ends of the this compound chain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound hydrolysis.

Enzyme Activity Assay using the DNS Method

The 3,5-dinitrosalicylic acid (DNS) method is a colorimetric assay used to quantify the amount of reducing sugars produced during the enzymatic hydrolysis of this compound.[1][2][3]

Principle: In an alkaline solution, the DNS reagent reacts with reducing sugars to form 3-amino-5-nitrosalicylic acid, which has a characteristic brown-red color. The intensity of the color, measured by a spectrophotometer at 540 nm, is directly proportional to the concentration of reducing sugars.[1]

Reagents:

  • DNS Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 2 g of phenol, 0.5 g of sodium sulfite, and 10 g of sodium hydroxide in 1 L of distilled water. Store in a dark bottle.[2]

  • Rochelle Salt Solution (Potassium Sodium Tartrate): 40% (w/v) in distilled water.

  • Substrate: 1% (w/v) this compound in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Solution: A suitably diluted solution of the cellulase in 50 mM sodium acetate buffer (pH 5.0).

  • Glucose Standard Solutions: A series of known glucose concentrations (e.g., 0.1 to 1.0 mg/mL) for creating a standard curve.

Procedure:

  • Set up a series of test tubes. For each reaction, add 0.5 mL of the this compound substrate solution.

  • Pre-incubate the tubes at the desired reaction temperature (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding 0.5 mL of the enzyme solution to each tube and mix.

  • Incubate the reaction for a specific time (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding 1.0 mL of the DNS reagent.

  • Boil the tubes for 5-15 minutes in a water bath.

  • Add 0.5 mL of the Rochelle salt solution to stabilize the color.

  • Cool the tubes to room temperature and add 8.0 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Determine the concentration of reducing sugars released by comparing the absorbance to the glucose standard curve.

One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose equivalents) per minute under the specified assay conditions.

Determination of Protein Concentration using the BCA Assay

The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying the total protein concentration of the enzyme solutions.[4][5][6][7]

Principle: This assay is based on two reactions. First, peptide bonds in the protein reduce Cu²⁺ ions to Cu¹⁺ in an alkaline medium. Then, two molecules of bicinchoninic acid chelate with one Cu¹⁺ ion, forming a purple-colored complex that strongly absorbs light at 562 nm.[4][7] The absorbance is directly proportional to the protein concentration.

Reagents:

  • BCA Reagent A: Containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution.

  • BCA Reagent B: Containing 4% (w/v) copper(II) sulfate pentahydrate.

  • Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B.

  • Protein Standard: Bovine Serum Albumin (BSA) at a known concentration (e.g., 2 mg/mL) to prepare a standard curve.

Procedure:

  • Prepare a series of BSA standards of known concentrations (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL).

  • Pipette 25 µL of each standard and the unknown enzyme samples into separate wells of a 96-well microplate.

  • Add 200 µL of the BCA working reagent to each well.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Cover the plate and incubate at 37°C for 30 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the BSA standards versus their concentrations.

  • Determine the protein concentration of the unknown samples from the standard curve.

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to separate, identify, and quantify the various oligosaccharides produced during the hydrolysis of this compound.[8][9][10]

Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary phase. A detector measures the eluting components, producing a chromatogram.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87P or a similar column suitable for oligosaccharide separation.

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 10-20 µL.

  • Standards: Solutions of known concentrations of glucose (G1), cellobiose (G2), cellotriose (G3), cellotetraose (G4), cellopentaose (G5), cellohexaose (G6), and this compound (G8) for peak identification and quantification.

Procedure:

  • Prepare reaction mixtures as described in the enzyme activity assay.

  • At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by boiling for 10 minutes to denature the enzyme.

  • Centrifuge the samples to remove any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Analyze the resulting chromatogram to identify and quantify the hydrolysis products by comparing retention times and peak areas to the standards.

Experimental Workflow

The following diagram outlines the general workflow for a comparative study of this compound hydrolysis.

G cluster_workflow Experimental Workflow Start Start Enzyme_Prep Enzyme Preparation & Quantification (BCA Assay) Start->Enzyme_Prep Reaction_Setup Reaction Setup: This compound + Enzyme Enzyme_Prep->Reaction_Setup Incubation Incubation at Optimal Temperature & pH Reaction_Setup->Incubation Sampling Time-Course Sampling Incubation->Sampling Analysis Analysis of Products Sampling->Analysis DNS_Assay Reducing Sugar Quantification (DNS Assay) Analysis->DNS_Assay HPLC_Analysis Oligosaccharide Profiling (HPLC) Analysis->HPLC_Analysis Data_Analysis Kinetic Parameter Calculation (Km, Vmax, kcat) DNS_Assay->Data_Analysis HPLC_Analysis->Data_Analysis Comparison Comparative Analysis of Enzyme Performance Data_Analysis->Comparison End End Comparison->End

Caption: A generalized workflow for the comparative study of enzymatic this compound hydrolysis.

Conclusion

The comparative analysis of this compound hydrolysis by different enzymes reveals significant variations in their catalytic efficiencies and modes of action. While endoglucanases initiate random internal cleavages, creating new chain ends for exoglucanases to act upon, the processive nature of cellobiohydrolases allows for the efficient release of cellobiose units. The kinetic data, though often derived from closely related substrates, provides a quantitative basis for selecting or engineering enzymes for specific industrial or research applications. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring reproducibility and reliability of the results. Future research focusing on obtaining a complete set of kinetic data for a wider range of enzymes specifically on this compound will further enhance our understanding and ability to harness the power of these biocatalysts.

References

Assessing the Lot-to-Lot Variability of Cellooctaose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cellooctaose, a well-defined cello-oligosaccharide, serves as a critical standard and substrate in various biochemical and pharmaceutical research areas, including enzymology and drug delivery. Given its role in generating precise and reproducible data, understanding and assessing the lot-to-lot variability of commercially available this compound is paramount. This guide provides a framework for comparing different lots of this compound, offering experimental protocols and data presentation strategies to ensure the consistency and reliability of your research.

The purity of oligosaccharides like this compound is a crucial quality indicator that significantly influences their biological effects and suitability for use in commercial product development.[1][2] Common impurities can include other sugars with different degrees of polymerization (DP) or linkage, as well as residual moisture, inorganic salts, and ash from the manufacturing process.[3] Lot-to-lot variation in reagents and standards is a recognized challenge that can impact the reproducibility of laboratory results over time, potentially leading to adverse clinical outcomes in diagnostic settings.[4][5][6]

Comparative Analysis of Analytical Techniques for this compound Characterization

A variety of analytical techniques can be employed to assess the purity and consistency of this compound. The choice of method depends on the specific parameters being evaluated, such as purity, molecular weight, and structural integrity.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.[7]Purity (peak area %), presence of impurities with different DP.Robust, quantitative, and widely available.[7][8]May require derivatization for detection; resolution of isomers can be challenging.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation of carbohydrates in their anionic form at high pH.[8]High-resolution separation of oligosaccharides, including isomers.Highly sensitive and specific for carbohydrates; no derivatization needed.[8]High pH can cause degradation of some samples; not easily coupled with MS.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.[9]Molecular weight confirmation, structural information (with MS/MS).Highly sensitive and provides detailed structural data.[9][10]Can be difficult to quantify without appropriate standards; may not distinguish isomers alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Detailed structural information, including linkage analysis and anomeric configuration.Provides definitive structural elucidation.Requires larger sample amounts and specialized equipment; complex data analysis.

Experimental Protocol for Assessing Lot-to-Lot Variability

This protocol outlines a comprehensive approach to comparing different lots of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve each lot of this compound in a suitable solvent (e.g., ultrapure water) to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions for generating a standard curve if quantification of impurities is desired.

  • Filter all solutions through a 0.22 µm syringe filter before analysis.

2. HPLC Analysis:

  • Column: Use a column suitable for oligosaccharide separation (e.g., an amino-propyl or amide-based column).

  • Mobile Phase: A gradient of acetonitrile and water is typically used for normal-phase HPLC.[8]

  • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) are common for underivatized oligosaccharides.

  • Analysis:

    • Inject equal volumes of each prepared this compound lot solution.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity of each lot based on the relative peak area of the this compound peak.

    • Compare the chromatograms for the presence of any additional peaks, which would indicate impurities.

3. HPAEC-PAD Analysis:

  • System: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector.

  • Column: A high-pH anion-exchange column (e.g., CarboPac series).

  • Eluents: A gradient of sodium hydroxide and sodium acetate is typically used.

  • Analysis:

    • Inject the prepared this compound solutions.

    • Compare the resulting chromatograms for peak purity and the presence of minor sugar contaminants or isomers.

4. Mass Spectrometry Analysis:

  • Technique: Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.[9]

  • Sample Preparation: Mix the this compound solution with an appropriate matrix (for MALDI) or infuse directly (for ESI).

  • Analysis:

    • Acquire the mass spectra for each lot.

    • Confirm the expected molecular weight of this compound.

    • Analyze the spectra for any signals corresponding to impurities (e.g., other cello-oligosaccharides with different DP).

Workflow for this compound Lot-to-Lot Variability Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison prep1 Receive this compound Lots prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Samples prep2->prep3 hplc HPLC Analysis (Purity, Impurity Profile) prep3->hplc hpaec HPAEC-PAD Analysis (High-Resolution Separation) prep3->hpaec ms Mass Spectrometry (Molecular Weight Confirmation) prep3->ms data_analysis Compare Purity, Impurity Profiles, and Molecular Weight Data hplc->data_analysis hpaec->data_analysis ms->data_analysis conclusion Assess Lot-to-Lot Variability data_analysis->conclusion

Caption: Experimental workflow for assessing this compound lot-to-lot variability.

Data Presentation

Summarize the quantitative data from your analyses in a clear and concise table to facilitate easy comparison between different lots of this compound.

Lot NumberPurity by HPLC (%)Number of Impurity Peaks (HPLC)Molecular Weight Confirmation (m/z) by MS
Lot A 98.52Confirmed
Lot B 99.21Confirmed
Lot C 97.84Confirmed
Reference Standard 99.51Confirmed

By implementing a systematic approach to assessing the lot-to-lot variability of this compound, researchers can ensure the consistency and reliability of their experimental results, leading to more robust and reproducible science. While specific comparative data for commercial this compound is not always publicly available, the methods outlined in this guide provide a strong framework for in-house quality assessment.

References

Inter-laboratory Comparison of Cellooctaose Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cellooctaose, a cello-oligosaccharide with significant research interest in fields ranging from biofuel development to drug delivery, is critical for reproducible and reliable scientific outcomes. This guide provides a comparative overview of analytical methodologies for this compound analysis, supported by data from comparative studies on related biomass components. While a dedicated inter-laboratory comparison for this compound is not publicly available, this document draws parallels from the analysis of structural carbohydrates in lignocellulosic biomass to highlight potential areas of variability and offer standardized protocols to enhance cross-laboratory consistency.

Data Presentation: A Comparative Look at Analytical Methods

Inter-laboratory studies are crucial for assessing the reproducibility and accuracy of analytical methods. In the absence of a direct round-robin test for this compound, we present data from a comparative study on the carbohydrate composition of various lignocellulosic biomass feedstocks. This data, which compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of monosaccharides after acid hydrolysis, serves as a valuable proxy to understand the potential variability in the analysis of oligosaccharides like this compound.

The following table summarizes the differences in glucose content, the monomeric unit of this compound, as determined by HPLC and GC across different biomass samples. This comparison highlights the method-dependent variations that can be expected in carbohydrate analysis.

SampleGlucose Content by HPLC (%)Glucose Content by GC (%)Difference (HPLC - GC) (%)
Liriodendron tulipifera47.144.22.9
Populus nigra × P. maximowiczii46.244.61.6
Populus alba × P. glandulosa45.843.12.7
Populus euramericana46.544.22.3
Salix alba44.942.12.8
Quercus variabilis40.337.82.5
Robinia pseudoacacia42.139.92.2
Zelkova serrata38.936.42.5
Abies holophylla41.237.04.2
Pinus rigida42.539.82.7
Rice Straw30.128.51.6
Peanut Hull32.430.22.2

Data adapted from a comparative study on carbohydrate composition in lignocellulosic biomass. The differences observed highlight the importance of method standardization for consistent results across different analytical platforms.[1]

Experimental Protocols

To promote standardization in this compound analysis, this section details a widely accepted methodology based on High-Performance Liquid Chromatography (HPLC), a robust and common technique for oligosaccharide quantification.

1. Sample Preparation (from a solid matrix, if applicable)

  • Objective: To extract and solubilize this compound from the sample matrix.

  • Procedure:

    • Weigh approximately 300 mg of the dried, homogeneous sample into a pressure tube.

    • Add a known volume of deionized water to create a slurry.

    • If enzymatic hydrolysis is required to release this compound, add the appropriate cellulase enzyme cocktail and incubate under optimal conditions (e.g., 50°C for 24-72 hours with agitation).

    • Terminate the reaction by heating the sample at 100°C for 10 minutes.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation: An HPLC system equipped with a carbohydrate analysis column and a Refractive Index (RI) detector.

  • HPLC Conditions:

    • Column: A ligand-exchange column (e.g., Bio-Rad Aminex HPX-87P) is often suitable for separating cellodextrins.

    • Mobile Phase: HPLC-grade deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85°C.

    • Injection Volume: 10-20 µL.

    • Detector: Refractive Index (RI) detector, maintained at a stable temperature.

3. Calibration and Quantification

  • Objective: To determine the concentration of this compound in the samples.

  • Procedure:

    • Prepare a series of this compound standards of known concentrations in deionized water.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

4. Quality Control

  • Objective: To ensure the accuracy and reproducibility of the results.

  • Procedure:

    • Analyze all samples in duplicate or triplicate.

    • Include a quality control standard of a known this compound concentration in each analytical run.

    • Prepare a reagent blank to check for contamination.

    • For analyses involving hydrolysis, a sugar recovery standard (containing known amounts of relevant sugars) should be processed alongside the samples to correct for any degradation.[2]

Mandatory Visualization

The following diagrams illustrate the key workflows in an inter-laboratory comparison of this compound analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Homogenized Sample weigh Weigh Sample start->weigh add_buffer Add Buffer/Enzyme weigh->add_buffer incubate Incubate (if hydrolysis needed) add_buffer->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge filter Filter Supernatant centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject Sample into HPLC hplc_vial->inject separate Chromatographic Separation inject->separate detect RI Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify end End: Report Result quantify->end Final Concentration

Figure 1. Experimental workflow for this compound analysis.

interlab_comparison cluster_organization Coordinating Body cluster_labs Participating Laboratories cluster_evaluation Data Evaluation prep_sample Prepare Homogeneous Sample distribute Distribute to Participating Labs prep_sample->distribute lab_a Lab A: Performs Analysis distribute->lab_a lab_b Lab B: Performs Analysis distribute->lab_b lab_c Lab C: Performs Analysis distribute->lab_c report_results Report Results to Coordinator lab_a->report_results lab_b->report_results lab_c->report_results collect_data Collect and Compile Data report_results->collect_data stat_analysis Statistical Analysis (e.g., Z-scores) collect_data->stat_analysis final_report Generate Final Comparison Report stat_analysis->final_report end End: Method Validation/Proficiency Assessment final_report->end Disseminate Findings

Figure 2. Logical workflow of an inter-laboratory comparison study.

References

Safety Operating Guide

Proper Disposal of Cellooctaose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, adherence to proper laboratory safety and waste disposal protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Cellooctaose, ensuring a secure and efficient laboratory environment.

This compound, an oligosaccharide comprised of eight glucose units, is generally not classified as a hazardous substance.[1][2][3] However, proper disposal is crucial to maintain a safe and compliant laboratory environment. The appropriate disposal method depends on the form of the waste (pure substance or in solution) and whether it has been contaminated with hazardous materials.

Chemical and Physical Properties

A thorough understanding of a substance's properties is foundational to its safe handling and disposal.

PropertyData
Appearance White to off-white crystalline powder[1]
Solubility Water-soluble[4]
Stability Stable under normal conditions[5]
Incompatibilities Strong oxidizing agents, Strong bases[5][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Assessment cluster_1 Disposal Procedures cluster_2 Final Steps A Start: this compound Waste for Disposal B Is the waste contaminated with hazardous materials (e.g., solvents, heavy metals)? A->B C Is the waste in solid or aqueous solution form? B->C No D Dispose of as hazardous chemical waste according to institutional protocols. B->D Yes E Solid Waste Disposal C->E Solid F Aqueous Solution Disposal C->F Aqueous G Double-bag in clear plastic bags. E->G J Consult institutional guidelines for drain disposal of non-hazardous waste. F->J H Label as 'Non-hazardous sugar waste'. G->H I Dispose of in regular laboratory trash. H->I K If permitted, flush with at least 20 parts water. J->K L If not permitted, treat as solid waste (absorb on inert material if necessary). J->L No L->G

References

Safeguarding Your Research: Personal Protective Equipment for Handling Cellooctaose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. While Cellooctaose is not classified as a hazardous substance, proper handling and the use of personal protective equipment (PPE) are essential to maintain a safe working environment and prevent potential physical hazards associated with fine organic powders.[1][2][3] This guide provides immediate safety and logistical information for handling this compound, including operational and disposal plans.

Hazard Assessment and Control

This compound, a complex carbohydrate, is generally considered non-hazardous.[1][2][3] The primary risks associated with its handling stem from its physical form as a crystalline powder.[1] Key considerations include:

  • Dust Inhalation: Inhaling fine dust particles can cause transient respiratory irritation.[4]

  • Eye Contact: Direct contact with the eyes may cause temporary discomfort, tearing, or redness, similar to windburn.[1]

  • Dust Explosion: Like many fine organic powders, a concentrated dust cloud in a confined space can form an explosive mixture with air in the presence of an ignition source.[1]

  • Ingestion: While not considered harmful if ingested, it may have a laxative effect in large quantities.[1]

To mitigate these risks, a combination of engineering controls, administrative controls, and personal protective equipment should be employed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes/Face Safety glasses with side shields or safety gogglesShould conform to EN 166 (EU) or NIOSH (US) standards.[5][6] To be worn at all times in the laboratory to protect against airborne particles.
Hands Disposable nitrile or latex glovesGood hygiene practice requires that exposure be kept to a minimum.[1] Change gloves if they become contaminated.
Respiratory Not generally required under normal use with adequate ventilationIf dust formation is significant or ventilation is poor, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation of dust.[5][6][7]
Body Laboratory coatWorn to prevent this compound powder from contaminating personal clothing.

Safe Handling and Storage Procedures

Adherence to standard laboratory operating procedures is crucial for the safe handling of this compound.

Engineering Controls:

  • Handle this compound in a well-ventilated area.[5][7][8]

  • For procedures that may generate significant dust, use a chemical fume hood or a ventilated balance enclosure.

Handling:

  • Avoid generating dust.[1][2][3][5]

  • Minimize the quantities of this compound handled at any one time.

  • Use non-sparking tools to prevent ignition sources.[5]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]

  • Protect from moisture as some similar compounds are hygroscopic.[3]

  • Keep away from strong oxidizing agents.[1][3][4]

Spill and Disposal Plan

In the event of a spill, follow these procedures:

Spill Cleanup:

  • Avoid breathing dust.[5]

  • Wear appropriate PPE as outlined above.

  • Carefully sweep or vacuum the spilled material. Avoid dry sweeping that creates dust. A wet mop or a vacuum with a HEPA filter is preferable.

  • Place the collected material into a suitable, labeled container for disposal.[2][5]

Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] this compound is not classified as hazardous waste, but it should not be discharged into drains or the environment.[2][5]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Hazards (Review SDS) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle this compound in Ventilated Area B->C D Perform Experiment C->D E Clean Work Area (Wet Wipe or HEPA Vac) D->E S1 Spill Occurs D->S1 F Doff PPE E->F G Dispose of Waste (Follow Regulations) F->G H Wash Hands G->H S2 Evacuate if Necessary S1->S2 S3 Don Appropriate PPE S2->S3 S4 Contain & Clean Spill (Avoid Dust) S3->S4 S5 Dispose of Spill Waste S4->S5 S5->G

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.